molecular formula C9H11BrClNO2 B1453440 Methyl amino(3-bromophenyl)acetate hydrochloride CAS No. 1219198-88-5

Methyl amino(3-bromophenyl)acetate hydrochloride

Cat. No.: B1453440
CAS No.: 1219198-88-5
M. Wt: 280.54 g/mol
InChI Key: UYQXPUQVLSXOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl amino(3-bromophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO2 and its molecular weight is 280.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(3-bromophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXPUQVLSXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219198-88-5
Record name methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenylglycine Derivatives

Methyl amino(3-bromophenyl)acetate hydrochloride is a valuable substituted phenylglycine derivative. Phenylglycine and its analogues are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The presence of the bromine atom at the meta position of the phenyl ring provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular scaffolds. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this important compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the readily available 3-bromobenzaldehyde. The chosen synthetic strategy is the venerable Strecker synthesis, a classic and robust method for the preparation of α-amino acids.[1][2] This is followed by an acid-catalyzed esterification to yield the final product. This route is selected for its reliability, scalability, and the use of well-established chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3-Bromobenzaldehyde Step1 Strecker Reaction: - NH4Cl - NaCN Start->Step1 Intermediate1 2-Amino-2-(3-bromophenyl)acetonitrile Step1->Intermediate1 Step2 Acid Hydrolysis: - HCl (conc.) - Heat Intermediate1->Step2 Intermediate2 Amino(3-bromophenyl)acetic Acid (3-Bromophenylglycine) Step2->Intermediate2 Step3 Esterification: - Methanol - Thionyl Chloride (SOCl2) Intermediate2->Step3 End Methyl amino(3-bromophenyl)acetate hydrochloride Step3->End Strecker_Step1 cluster_reactants Reactants cluster_products Product R1 3-Bromobenzaldehyde plus1 + R1->plus1 R2 NH4Cl + NaCN plus1->R2 P1 2-Amino-2-(3-bromophenyl)acetonitrile R2->P1 H2O, Methanol

Caption: Formation of the α-aminonitrile intermediate.

Underlying Principles and Mechanistic Insights: The reaction proceeds through the initial formation of an imine from the reaction of 3-bromobenzaldehyde with ammonia (generated in situ from ammonium chloride). [2]The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile. [2]The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate imine formation. [2] Detailed Experimental Protocol:

  • In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (e.g., 28-30%). Separately, prepare an aqueous solution of sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • To the flask, add 3-bromobenzaldehyde (1.0 equivalent) dissolved in methanol.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring.

  • Following this, add the sodium cyanide solution dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-2-(3-bromophenyl)acetonitrile.

Step 1.2: Hydrolysis of the α-Aminonitrile to 3-Bromophenylglycine

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to afford the corresponding carboxylic acid, 3-bromophenylglycine. [3] Reaction Scheme:

Strecker_Step2 cluster_reactants Reactant cluster_products Product R1 2-Amino-2-(3-bromophenyl)acetonitrile P1 Amino(3-bromophenyl)acetic Acid (3-Bromophenylglycine) R1->P1 Conc. HCl, Heat

Caption: Hydrolysis of the α-aminonitrile to the amino acid.

Causality Behind Experimental Choices: Concentrated hydrochloric acid is employed for the hydrolysis as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water. [2]Heating the reaction mixture accelerates the hydrolysis process. The amino acid product will precipitate from the cooled reaction mixture as its hydrochloride salt.

Detailed Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend the crude 2-amino-2-(3-bromophenyl)acetonitrile from the previous step in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution and TLC analysis.

  • After completion, cool the reaction mixture in an ice bath. The 3-bromophenylglycine hydrochloride will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold water, and then with a solvent like ethanol.

  • To obtain the free amino acid (zwitterionic form), the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (typically around 5-6) using a base like aqueous ammonia. The resulting precipitate is then filtered, washed with cold water, and dried.

Part 2: Esterification and Salt Formation

The final stage of the synthesis involves the conversion of 3-bromophenylglycine to its methyl ester hydrochloride.

Step 2.1: Esterification of 3-Bromophenylglycine

The esterification of amino acids is efficiently carried out in an alcoholic solvent with an acid catalyst. The use of thionyl chloride in methanol is a particularly effective method as it generates anhydrous HCl in situ, which catalyzes the reaction and also converts the product to its hydrochloride salt in a single step. [4][5] Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Product R1 Amino(3-bromophenyl)acetic Acid plus1 + R1->plus1 R2 Methanol + SOCl2 plus1->R2 P1 Methyl amino(3-bromophenyl)acetate hydrochloride R2->P1

Caption: Esterification of 3-bromophenylglycine to the final product.

Rationale for Reagent Selection: Thionyl chloride reacts with methanol to produce methyl sulfite and hydrogen chloride. The in situ generation of HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. [6]This method is advantageous as it is highly efficient and the work-up is straightforward. [4]An alternative, milder method involves the use of trimethylchlorosilane (TMSCl) in methanol. [7] Detailed Experimental Protocol:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel (with a calcium chloride drying tube), add anhydrous methanol.

  • Cool the methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 equivalents) dropwise to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl and SO2 gases. Perform in a well-ventilated fume hood.

  • After the addition is complete, add 3-bromophenylglycine (1.0 equivalent) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude this compound.

  • The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot methanol and then precipitate the pure product by the addition of a less polar solvent such as diethyl ether or tert-butyl methyl ether.

  • Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity
1.1 3-Bromobenzaldehyde2-Amino-2-(3-bromophenyl)acetonitrile80-90%>95% (crude)
1.2 2-Amino-2-(3-bromophenyl)acetonitrileAmino(3-bromophenyl)acetic Acid75-85%>98%
2.1 Amino(3-bromophenyl)acetic AcidThis compound90-98%>99% (after recrystallization)

Alternative Synthetic Route: α-Bromination and Amination

An alternative pathway to the target molecule involves the α-bromination of 3-bromophenylacetic acid, followed by esterification and amination.

Workflow for the Alternative Route:

Alternative_Route Start 3-Bromophenylacetic Acid Step1 α-Bromination: - NBS, AIBN Start->Step1 Intermediate1 2-Bromo-2-(3-bromophenyl)acetic Acid Step1->Intermediate1 Step2 Esterification: - Methanol, H2SO4 Intermediate1->Step2 Intermediate2 Methyl 2-bromo-2-(3-bromophenyl)acetate Step2->Intermediate2 Step3 Amination: - NH3 Intermediate2->Step3 Intermediate3 Methyl amino(3-bromophenyl)acetate Step3->Intermediate3 Step4 Salt Formation: - HCl Intermediate3->Step4 End Methyl amino(3-bromophenyl)acetate hydrochloride Step4->End

Caption: Alternative synthetic pathway via α-bromination and amination.

This route, while viable, can present challenges. The α-bromination of phenylacetic acid derivatives can sometimes lead to mixtures of mono- and di-brominated products. The subsequent amination step, a nucleophilic substitution, can be complicated by elimination side reactions and over-alkylation, potentially leading to lower overall yields compared to the Strecker synthesis.

Conclusion

The synthesis of this compound is most reliably achieved via the Strecker synthesis of 3-bromophenylglycine from 3-bromobenzaldehyde, followed by a robust esterification protocol using thionyl chloride in methanol. This approach offers high yields, utilizes well-understood reaction mechanisms, and is amenable to scale-up. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and organic synthesis.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Organic Syntheses. α-Bromophenylacetic acid. Organic Syntheses, Coll. Vol. 4, p.123 (1963); Vol. 33, p.15 (1953). [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Pharmaffiliates. Methyl 2-(3-bromophenyl)acetate. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Google Patents. A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • ResearchGate. Cu 2 O/NH 3 ÁH 2 O amination of 2-bromopyridine a. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]

  • PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. Aromatic bromination with NBS. [Link]

  • PubMed Central. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]

  • Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Google P

Sources

Physicochemical properties of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl amino(3-bromophenyl)acetate hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 1219198-88-5).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the causality behind experimental choices for property determination, outline self-validating analytical protocols, and contextualize the importance of these properties in the broader landscape of pharmaceutical research. The following sections detail the compound's chemical identity, explore its key physical and chemical attributes, and provide step-by-step methodologies for their characterization, establishing a framework for its effective use as a critical intermediate in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound is a substituted phenylacetate derivative. Such compounds, particularly those incorporating amino and halogen functionalities, are recognized as valuable building blocks in the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the amino acid ester moiety provides a chiral center and a scaffold for peptide synthesis or the development of novel therapeutic agents.[2][3] Amino acid esters are pivotal intermediates in diverse fields ranging from peptide synthesis to medicinal chemistry.[3]

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable prerequisite for successful drug development.[4] These properties—including solubility, stability, and thermal behavior—directly influence formulation design, bioavailability, and the overall performance of a final dosage form.[4][5] This guide serves as an authoritative resource, detailing the essential characterization workflow for this compound.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. The structural features of this compound are foundational to its chemical behavior and reactivity.

Structural Diagram

Caption: Chemical structure of this compound.

Core Chemical Identifiers

All quantitative data and identifiers are summarized in the table below for ease of reference. This structured presentation ensures that critical information is readily accessible for experimental design and regulatory documentation.

IdentifierValueSource
CAS Number 1219198-88-5[1]
Molecular Formula C₉H₁₁BrClNO₂[6]
Molecular Weight 280.54 g/mol [6]
IUPAC Name methyl amino(3-bromophenyl)acetate;hydrochlorideN/A
SMILES COC(=O)C(C1=CC(=CC=C1)Br)N.ClN/A
InChIKey Not Publicly AvailableN/A

Physicochemical Property Profile

The physicochemical properties of an API intermediate dictate its handling, processing, and reactivity. The following sections describe the key characteristics of this compound and the authoritative methods for their determination.

General Properties
PropertyValueExperimental Method
Appearance Solid (Expected)Visual Inspection
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)
Boiling Point Data not availableThermogravimetric Analysis (TGA) for decomposition
Solubility Data not availableKinetic or Thermodynamic Solubility Assays
pKa Data not availablePotentiometric Titration or UV-Spectrophotometry
LogP Data not availableShake-flask method or RP-HPLC
Thermal Analysis

Thermal analysis methods are indispensable for characterizing the solid-state properties of pharmaceutical compounds.[7] They provide critical information on melting, decomposition, and polymorphism, which are vital for ensuring stability and quality.

  • Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining melting point and detecting phase transitions. For this compound, a DSC scan would reveal the temperature and enthalpy of melting. The sharpness of the endothermic peak provides an initial indication of purity. The presence of multiple peaks could suggest polymorphism or the presence of impurities.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. A TGA analysis would identify the temperature at which the hydrochloride salt or the organic moiety begins to degrade.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structure.[4][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The proton NMR would show characteristic shifts for the aromatic protons, the alpha-proton adjacent to the amine and ester, and the methyl ester protons. The carbon NMR would confirm the number and type of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present.[4] Key expected peaks would include C=O stretching for the ester, N-H stretching for the ammonium salt, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would likely be used, showing a parent ion corresponding to the free base [M+H]⁺.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and quantifying related substances or impurities.[7][9] A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Experimental Methodologies: A Framework for Characterization

The following protocols are presented as self-validating systems, incorporating system suitability and calibration checks to ensure data integrity.

General Workflow for Physicochemical Characterization

The comprehensive characterization of a new chemical entity or intermediate follows a logical progression. This workflow ensures that foundational data is gathered efficiently and informs subsequent, more complex analyses.

Caption: Workflow for Physicochemical Characterization of an API Intermediate.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

1. Instrumentation and Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 or equivalent).
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Sample Diluent: 50:50 Water:Acetonitrile.
  • Reference standard of this compound (if available).
  • Sample of this compound.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 220 nm.
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-17 min: 5% to 95% B
  • 17-20 min: 95% B
  • 20-21 min: 95% to 5% B
  • 21-25 min: 5% B (Re-equilibration)

3. System Suitability Test (SST):

  • Prepare a solution of the reference standard at approximately 0.5 mg/mL.
  • Inject the solution five times consecutively.
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve in 20 mL of diluent to achieve a final concentration of 0.5 mg/mL.
  • Vortex and sonicate if necessary to ensure complete dissolution.

5. Analysis Procedure:

  • Inject a blank (diluent) to ensure no system contamination.
  • Perform the SST as described in step 3.
  • Once SST criteria are met, inject the sample solution in duplicate.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by area percent normalization:
  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100.
  • Identify and quantify any impurities relative to the main peak.

This protocol ensures that the purity assessment is robust, reproducible, and meets the stringent requirements of pharmaceutical quality control.[9]

Applications in Research and Drug Development

The physicochemical data generated for this compound is not merely academic. It has direct, practical implications:

  • Process Chemistry: Solubility data is critical for selecting appropriate solvents for reaction, purification, and crystallization, optimizing yield and purity.

  • Formulation Science: Understanding the thermal stability and melting point is essential for processes like milling and drying and for selecting excipients in pre-formulation studies.[4]

  • Medicinal Chemistry: As a building block, its purity profile is paramount. The presence of reactive impurities could lead to unwanted side reactions in subsequent synthetic steps, complicating the synthesis of the target molecule.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical synthesis. This guide has provided a comprehensive framework for its physicochemical characterization, emphasizing the importance of robust, validated analytical methods. By understanding its thermal, spectroscopic, and chromatographic properties through the methodologies outlined, researchers and developers can confidently and effectively utilize this compound in their programs, accelerating the discovery and development of new therapeutic agents. The principles and protocols detailed herein represent the standard of care in modern pharmaceutical science, ensuring data integrity and product quality from the earliest stages of research.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • Wroczynski, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs.
  • MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.
  • Netpharmalab. (n.d.). Development of analytical methods.
  • Lookchem. (n.d.). Cas 209809-20-1, Methyl 2-(4-aMino-3-broMophenyl)acetate.
  • Pacific BioLabs. (n.d.). Physicochemical Properties.
  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride.
  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate.
  • BIOFOUNT. (n.d.). 1219198-88-5|this compound.
  • Biosynth. (n.d.). Methyl 2-(3-bromophenyl)acetate.
  • Tokyo Chemical Industry. (n.d.). Methyl 3-Bromophenylacetate.
  • ChemicalBook. (n.d.). 150529-73-0((3-BROMOPHENYL)ACETIC ACID METHYL ESTER) Product Description.
  • Sancus. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
  • PubChem. (n.d.). Methyl 3-aminophenylacetate.
  • Pashaei, B., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health.

Sources

An In-depth Technical Guide to Methyl amino(3-bromophenyl)acetate hydrochloride (CAS No. 1219198-88-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

Methyl amino(3-bromophenyl)acetate hydrochloride, registered under CAS number 1219198-88-5, is a specialized α-amino acid ester derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its molecular architecture is distinguished by three key features: a reactive α-amino ester group, a phenyl ring, and a bromine atom strategically positioned at the meta-position. This combination of functionalities makes it a highly versatile intermediate for constructing complex molecular scaffolds. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for a wide range of synthetic applications. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Physicochemical and Handling Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 1219198-88-5[1][2]
Molecular Formula C₉H₁₁BrClNO₂[1][3]
Molecular Weight 280.54 g/mol [1]
Appearance Not specified; typically an off-white to white solidGeneral chemical knowledge
Solubility Data not widely available; expected to be soluble in polar organic solvents like methanol or DMSO.Inferred from structure
Storage Conditions Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).[1]
Safety and Handling Profile

As with any laboratory chemical, proper handling is paramount to ensure personnel safety. This compound is classified with the following hazard and precautionary statements.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Protocol Insight: Always handle this compound within a certified chemical fume hood.[5] The use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin, eye, and respiratory exposure.[6]

Section 2: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, 3-bromophenylacetic acid, and proceeds through three key transformations: esterification, alpha-bromination, and amination, followed by salt formation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination & Salt Formation A 3-Bromophenylacetic Acid B Methyl 2-(3-bromophenyl)acetate A->B Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) C Methyl 2-bromo-2-(3-bromophenyl)acetate B->C N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) D Methyl amino(3-bromophenyl)acetate (Free Base) C->D Ammonia (NH₃) E This compound (Final Product) D->E HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is first converted to its methyl ester.[7] This is a crucial step as the ester group is less acidic and more stable under the conditions required for the subsequent bromination reaction, preventing unwanted side reactions.

  • Alpha-Bromination: The introduction of a bromine atom at the alpha-position (adjacent to the ester) creates a reactive electrophilic site. This "activation" is necessary for the subsequent nucleophilic substitution by ammonia.

  • Amination: The α-bromo ester readily reacts with ammonia, a nucleophile, to displace the bromide and form the desired α-amino ester.

  • Hydrochloride Salt Formation: The final free base is often an oil and can be unstable. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, handle, and store.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The table below outlines the expected results from these standard methods.

TechniqueExpected Data/Observations
¹H NMR Signals corresponding to aromatic protons (approx. 7.2-7.5 ppm), a singlet for the methoxy group (–OCH₃, approx. 3.7 ppm), a singlet for the alpha-proton (–CH(NH₂)–), and a broad signal for the amine protons (–NH₃⁺).
Mass Spec (MS) The molecular ion peak for the free base (C₉H₁₀BrNO₂) would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) at m/z 243/245.
HPLC A single major peak indicating high purity (typically >95%).
FTIR Characteristic peaks for N-H stretching (amine salt), C=O stretching (ester), and C-Br stretching.

Section 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the α-amino ester and the bromophenyl ring.

The α-Amino Ester Core: A Gateway to Peptidomimetics

The α-amino ester moiety is a classical precursor for synthesizing a wide array of natural and unnatural α-amino acid derivatives.[8] This functional group can undergo several important transformations:

  • Amide Coupling: The primary amine can be acylated to form amides, a cornerstone reaction in peptide synthesis and the construction of complex drug molecules.

  • N-Alkylation: The amine can be alkylated to introduce further diversity.

  • Cyclization Reactions: The bifunctional nature of the molecule allows it to participate in cyclization reactions to form heterocyclic structures like diketopiperazines.[9]

  • Prodrug Strategies: α-amino acid esters are often explored in prodrug design to enhance the solubility, permeability, and bioavailability of a parent drug.[10][11] The ester can be designed to undergo hydrolysis in vivo to release the active pharmacological agent.

The Bromophenyl Ring: A Handle for Cross-Coupling

The bromine atom on the phenyl ring is not merely a substituent; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR). The bromine atom enables a variety of palladium-catalyzed cross-coupling reactions.[12]

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines or alkyl-aryl amines.

This reactivity allows for the rapid generation of a library of diverse analogs from a single, advanced intermediate, accelerating the drug discovery process.

Exemplary Synthetic Application: Suzuki Cross-Coupling

The following workflow illustrates how the bromophenyl group can be functionalized using a Suzuki coupling reaction to create a more complex, bi-aryl structure, a common motif in many pharmaceutical agents.

G A Methyl amino(3-bromophenyl)acetate (as HCl salt) D Methyl amino(3'-R-biphenyl-3-yl)acetate (Coupled Product) A->D B Arylboronic Acid (R-B(OH)₂) B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D

Caption: Suzuki coupling reaction using this compound.

Authoritative Grounding: The ability to use brominated compounds as substrates in palladium-catalyzed cross-coupling reactions is a well-established and powerful tool in medicinal chemistry for building molecular complexity and exploring SAR.[12] This approach is frequently used in the development of therapeutics for a range of diseases, including neurological disorders and oncology.[12][13]

Conclusion

This compound (CAS 1219198-88-5) is a high-value synthetic intermediate with significant potential for researchers in drug discovery and chemical synthesis. Its dual-functionality—an adaptable α-amino ester core and a versatile bromophenyl ring ready for cross-coupling—provides a robust platform for creating novel and diverse molecular entities. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers scientists to leverage this compound to its full potential, accelerating the development of next-generation therapeutics.

References

  • Wall, M. E., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. National Institutes of Health (NIH). [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Royal Society of Chemistry. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • BIOFOUNT. (n.d.). 1219198-88-5|this compound. [Link]

  • Chemsrc. (n.d.). Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate | 1219331-78-8. [Link]

  • Next Peptide. (n.d.). 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Methyamino-phenylacetate. [Link]

  • Chemsrc. (n.d.). Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7. [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402. [Link]

  • LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. [Link]

  • MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • PubMed Central. (2020). Amino Acids in the Development of Prodrugs. [Link]

  • PubMed. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. (n.d.).

Sources

The Definitive Guide to the Structural Elucidation of Methyl Amino(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical workflows required for the complete structural elucidation of Methyl amino(3-bromophenyl)acetate hydrochloride. As a molecule of interest in medicinal chemistry, its characterization serves as an exemplary case study for the rigorous scientific process that underpins modern drug discovery.

This document moves beyond a simple recitation of techniques. It is designed to provide a senior scientist's perspective on the causality behind experimental choices, the integration of data from multiple analytical platforms, and the establishment of a self-validating system of protocols to ensure the highest degree of scientific integrity.

Foundational Analysis: Confirming Molecular Identity and Purity

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. For this compound (C₉H₁₁BrClNO₂), the expected elemental composition serves as a primary validation point.

ElementTheoretical Percentage
Carbon (C)38.53%
Hydrogen (H)3.95%
Bromine (Br)28.48%
Chlorine (Cl)12.63%
Nitrogen (N)4.99%
Oxygen (O)11.40%
High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of the compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, one can separate the target molecule from any starting materials, by-products, or degradation products. The goal is to achieve a single, sharp peak corresponding to the main component, with a purity level typically exceeding 98% for subsequent analytical work.

Spectroscopic Characterization: Assembling the Molecular Puzzle

Spectroscopic techniques provide detailed information about the molecule's connectivity and chemical environment. The integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides the necessary data to piece together the molecular framework.

Caption: Logical workflow for NMR-based structure elucidation.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a closely related analog, Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, a representative spectrum would be analyzed to identify key proton signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid exchange of the amine and hydrochloride protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Collect the free induction decay (FID) using a standard pulse sequence.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Expected Chemical Shifts for ¹³C NMR:

  • Carbonyl Carbon (C=O): ~170-175 ppm

  • Aromatic Carbons: ~120-140 ppm

  • Aliphatic Carbon (CH): ~55-65 ppm

  • Methoxy Carbon (OCH₃): ~50-55 ppm

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features. For a hydrochloride salt, electrospray ionization (ESI) is a suitable "soft" ionization technique that can detect the protonated molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum.

Expected Characteristic FTIR Absorption Bands:

  • N-H stretch (amine salt): Broad band around 3000-3200 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

  • C=O stretch (ester): ~1730-1750 cm⁻¹

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹

  • C-O stretch (ester): ~1100-1300 cm⁻¹

  • C-Br stretch: ~500-600 cm⁻¹

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide excellent information about connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including stereochemistry and crystal packing. This is considered the "gold standard" for structure determination.

Workflow for Single-Crystal X-ray Diffraction

Caption: Step-by-step workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

The final output is a crystallographic information file (CIF) that contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Method Validation and Data Integrity

All analytical methods used for structure elucidation must be validated to ensure they are fit for purpose, as outlined in the ICH Q2(R1) guideline.[1][2] This involves demonstrating the specificity, accuracy, precision, and robustness of each technique.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of a range of analytical techniques. By following a logical workflow that begins with foundational analysis of identity and purity, progresses through detailed spectroscopic characterization, and culminates in the definitive 3D structure determination by X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of the molecule. This rigorous approach, grounded in scientific integrity and supported by validated protocols, is essential for advancing drug development and ensuring the quality and safety of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

Sources

Potential applications of Methyl amino(3-bromophenyl)acetate hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Methyl amino(3-bromophenyl)acetate hydrochloride is a versatile building block with significant untapped potential in medicinal chemistry. Its unique structural features—a chiral α-amino ester, a strategically positioned bromine atom on a phenyl ring, and its formulation as a hydrochloride salt—offer a compelling combination of attributes for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of this compound, from its fundamental physicochemical properties to its potential applications as a scaffold in the design of drugs targeting a range of diseases, including neurological disorders and oncology. We will explore synthetic strategies, propose experimental workflows for library generation, and discuss the rationale behind its use in structure-activity relationship (SAR) studies. This document serves as a technical primer for researchers looking to leverage this promising chemical entity in their drug discovery programs.

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of contemporary drug discovery, the selection of appropriate chemical starting points is a critical determinant of success. The ideal building block should not only possess favorable physicochemical properties but also offer synthetic tractability and the potential for diverse functionalization. This compound emerges as such a candidate. While not a therapeutic agent in itself, its constituent parts hint at broad applicability. The α-amino acid framework is a cornerstone of many biologically active molecules, and the presence of a bromophenyl group provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space.[1] This guide will deconstruct the potential of this compound, offering a Senior Application Scientist's perspective on its strategic deployment in medicinal chemistry projects.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's properties is foundational to its application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1219198-88-5[2][3][4]
Molecular Formula C9H11BrClNO2[2]
Molecular Weight 280.54 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Conditions -20°C for long-term storage[2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and for certain reaction conditions. The bromine atom at the meta position of the phenyl ring is a key feature for synthetic diversification, a concept we will explore in detail in subsequent sections.

Potential Therapeutic Applications: A Mechanistic Perspective

While direct pharmacological data for this compound is scarce, the structural motifs present in the molecule are prevalent in compounds with known biological activities. This allows us to infer a range of potential applications.

Neurological Disorders

Derivatives of amino(phenyl)acetic acids have shown promise in the treatment of various neurological conditions. For instance, 2-amino-2-(3-bromophenyl)acetic acid is a reagent used in the synthesis of substituted 2-aminoimidazole-4-ones, which are being investigated for cognitive impairment, Alzheimer's disease, and neurodegeneration.[5] The core structure of this compound can serve as a starting point for the development of novel modulators of neurotransmitter systems.[6] The bromophenyl moiety can be functionalized to introduce groups that enhance binding to specific receptors or enzymes in the central nervous system.

Oncology

The development of novel anti-cancer agents often involves the synthesis of compounds that can interact with specific targets in cancer cells. The versatility of the bromophenyl group allows for its elaboration into more complex structures through palladium-catalyzed cross-coupling reactions.[1] This can be leveraged to synthesize libraries of compounds for screening against various cancer cell lines or specific protein targets.

Anti-inflammatory and Analgesic Agents

Esters of amino acids have been investigated for their analgesic and anti-inflammatory properties.[7] By modifying the core structure of this compound, it may be possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents. The amino group can be acylated, and the phenyl ring can be further substituted to optimize activity and selectivity.

Synthetic Utility and Experimental Protocols

The true value of this compound lies in its synthetic versatility. The presence of three distinct functional groups—the methyl ester, the primary amine, and the aryl bromide—allows for a wide range of chemical transformations.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

The synthesis of amino acid methyl ester hydrochlorides is a well-established process. A common and efficient method involves the reaction of the corresponding amino acid with methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.[8][9] This one-pot reaction is generally high-yielding and proceeds under mild conditions.[8]

Protocol 1: General Esterification of an Amino Acid

  • Suspend the amino acid in methanol at room temperature.

  • Slowly add trimethylchlorosilane or thionyl chloride to the suspension while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

  • Recrystallize the product from an appropriate solvent system to obtain the purified compound.

Diversification through Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide variety of substituents at this position.[1] This allows for the systematic exploration of structure-activity relationships.

Workflow for Library Synthesis using Suzuki Coupling

Suzuki_Coupling_Workflow Start This compound Reaction Suzuki Coupling Reaction Start->Reaction Reactants Boronic Acid/Ester Library Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Library Diversified Compound Library Purification->Library

Caption: Workflow for generating a diverse compound library via Suzuki coupling.

Prodrug Strategies

The methyl ester functionality of this compound makes it an ideal candidate for prodrug design.[10][11] Ester prodrugs are often used to enhance the oral bioavailability of drugs by masking polar functional groups, thereby increasing their lipophilicity and cell permeability.[11] The ester can be designed to be cleaved by esterases in the body, releasing the active parent drug.[11]

Proposed Screening Cascade

To explore the therapeutic potential of derivatives of this compound, a systematic screening cascade is proposed.

Screening_Cascade A Compound Library Synthesis B Primary in vitro Screening (e.g., Target-based or Phenotypic) A->B C Hit Identification B->C D Secondary in vitro Assays (Dose-response, Selectivity) C->D E Lead Generation D->E F In vivo Efficacy Studies (Animal Models) E->F G Lead Optimization F->G

Caption: A proposed screening cascade for novel drug candidates.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the development of novel therapeutics. Its combination of a chiral amino acid core and a versatile bromophenyl handle provides medicinal chemists with a powerful tool for scaffold decoration and the exploration of new chemical space. By leveraging the synthetic methodologies and strategic considerations outlined in this guide, researchers can unlock the full potential of this promising building block in their quest for the next generation of medicines.

References

  • BIOFOUNT. (n.d.). 1219198-88-5|this compound.
  • ChemScene. (n.d.). 42718-20-7 | Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.
  • Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
  • LookChem. (n.d.). Cas 79422-73-4,2-AMINO-2-(3-BROMOPHENYL)ACETIC ACID.
  • Sigma-Aldrich. (n.d.). This compound | 1219198-88-5.
  • Sigma-Aldrich. (n.d.). This compound | 1219198-88-5.
  • Pharmaffiliates. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.
  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • National Institutes of Health. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions.
  • MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.

Sources

The Strategic deployment of Methyl Amino(3-bromophenyl)acetate Hydrochloride in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. Among these, bifunctional scaffolds that offer orthogonal reactivity are of paramount importance. Methyl amino(3-bromophenyl)acetate hydrochloride has emerged as a versatile and strategic building block, providing chemists with a valuable tool for the synthesis of a diverse array of compounds, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, grounded in established chemical principles and supported by peer-reviewed literature.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. This section outlines the key characteristics of this compound.

PropertyValueReference
CAS Number 1219198-88-5[1]
Molecular Formula C₉H₁₁BrClNO₂[1]
Molecular Weight 280.55 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Recommended at -20°C for long-term storage.[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 3-bromophenyl ring, a singlet for the methoxy group protons of the ester, and a signal for the alpha-proton adjacent to the amino group. The chemical shifts of the aromatic protons will be influenced by the bromine and the aminoacetate substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the aromatic ring, with the carbon bearing the bromine atom showing a characteristic chemical shift. Signals for the carbonyl carbon of the ester and the alpha-carbon will also be present.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of this key building block can be approached from commercially available starting materials. A logical and efficient synthetic pathway involves the esterification of 3-bromophenylacetic acid, followed by alpha-amination.

Synthesis_Workflow start 3-Bromophenylacetic Acid step1 Esterification (MeOH, Acid Catalyst) start->step1 intermediate1 Methyl 3-bromophenylacetate step1->intermediate1 step2 α-Bromination (NBS, Radical Initiator) intermediate1->step2 intermediate2 Methyl α-bromo-3-bromophenylacetate step2->intermediate2 step3 Amination (Ammonia or equivalent) intermediate2->step3 product_freebase Methyl amino(3-bromophenyl)acetate step3->product_freebase step4 Salt Formation (HCl) product_freebase->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: A Plausible Synthetic Route

While a specific, unified protocol from a single source is not available, the following steps are derived from established organic chemistry transformations for similar substrates:

Step 1: Esterification of 3-Bromophenylacetic Acid

3-Bromophenylacetic acid is esterified to its corresponding methyl ester. A common and effective method is the Fischer esterification.

  • Procedure: 3-Bromophenylacetic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess methanol is removed under reduced pressure, and the residue is worked up by dissolving in an organic solvent, washing with a saturated sodium bicarbonate solution and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating to yield methyl 3-bromophenylacetate.[4][5][6][7]

Step 2: α-Bromination of Methyl 3-bromophenylacetate

The alpha-position of the ester is then brominated, typically using N-bromosuccinimide (NBS) under radical initiation conditions.

  • Procedure: Methyl 3-bromophenylacetate is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide and a radical initiator, such as benzoyl peroxide or AIBN, are added. The mixture is refluxed and irradiated with a UV lamp to facilitate the reaction. Upon completion, the reaction mixture is cooled, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product, methyl α-bromo-3-bromophenylacetate, can be purified by column chromatography.

Step 3: α-Amination

The α-bromo ester is then converted to the corresponding α-amino ester.

  • Procedure: Methyl α-bromo-3-bromophenylacetate is dissolved in a suitable solvent and treated with a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide. The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up to isolate the free base, methyl amino(3-bromophenyl)acetate.[1]

Step 4: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve stability and handling.

  • Procedure: The free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Key Synthetic Transformations and Mechanistic Insights

The utility of this compound as a building block stems from the presence of three key functional groups: a primary amine, a methyl ester, and a bromo-substituted aromatic ring. These groups can be selectively manipulated to construct more complex molecules.

N-Acylation of the Amino Group

The primary amino group is a nucleophilic handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

NAcylation_Workflow start Methyl amino(3-bromophenyl)acetate HCl conditions Base (e.g., Triethylamine, DIPEA) Solvent (e.g., DCM, DMF) start->conditions reagent Acylating Agent (e.g., R-COCl, R-COOH + Coupling Agent) reagent->conditions product N-Acylated Product conditions->product

Caption: General workflow for the N-acylation of methyl amino(3-bromophenyl)acetate.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Procedure: To a stirred solution of this compound in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) is added to neutralize the hydrochloride and free the amine. The desired acyl chloride (1.1 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude product is purified by column chromatography.[8][9]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the acylating agent and reduce the yield of the desired amide.

  • Base: A non-nucleophilic organic base is required to neutralize the HCl formed during the reaction and the starting material's hydrochloride salt, preventing the protonation of the primary amine and maintaining its nucleophilicity.

  • Low Temperature: The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromophenyl group and various organoboron reagents.[10][11][12][13][14]

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂, Base) pd_complex->transmetalation trans_complex Ar-Pd(II)-R(L_n) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Procedure: In a reaction vessel, methyl amino(3-bromophenyl)acetate (or its N-protected derivative), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[10][11]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, the reaction must be carried out under an inert atmosphere.

  • Base: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity to achieve high yields and turnover numbers.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the position of the bromine atom, enabling the synthesis of diaryl amines or alkyl-aryl amines.[15][16][17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination

  • Procedure: Methyl amino(3-bromophenyl)acetate (or its N-protected form), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The reaction is then cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by column chromatography.[15][16]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted phenylglycine derivative is prevalent in a wide range of biologically active molecules. The strategic placement of the bromine atom in this compound allows for its elaboration into complex scaffolds targeting various diseases.

Synthesis of Novel Heterocycles

This building block is an excellent precursor for the synthesis of novel heterocyclic systems, such as benzodiazepines, which are known to have a wide range of activities on the central nervous system (CNS).[20][21][22] For instance, the amino and ester functionalities can be utilized in condensation reactions to form seven-membered diazepine rings. The bromo-substituent can then be further functionalized using cross-coupling reactions to explore structure-activity relationships.

Development of Kinase Inhibitors

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure.[23][24][25] The Suzuki-Miyaura coupling of methyl amino(3-bromophenyl)acetate with various (hetero)aryl boronic acids provides a direct route to such scaffolds. The amino and ester groups can then be further modified to interact with key residues in the kinase active site.

GPCR Modulators in CNS and Cardiovascular Drug Discovery

G-protein coupled receptors (GPCRs) are a major class of drug targets.[26][27][28][29] The ability to introduce diverse substituents on the phenyl ring via cross-coupling reactions, coupled with the potential for derivatization of the amino and ester groups, makes this building block valuable for creating libraries of compounds to screen for activity against various GPCRs involved in CNS disorders and cardiovascular diseases.[30]

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a powerful platform for the efficient construction of complex and diverse molecular structures. Its trifunctional nature allows for a range of selective transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. The insights provided in this guide, from its synthesis and characterization to its application in key synthetic transformations, underscore its value in modern organic synthesis and its potential to accelerate the discovery of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the judicious use of such versatile building blocks will remain a cornerstone of successful drug development programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 808.
  • Ishikura, M., et al. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799. Washington, DC: U.S.
  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10447-10512.
  • Chem-Space. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
  • Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from [Link]

  • Soos, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.
  • Chen, C., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4987.
  • Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity | Abstract. Retrieved from [Link]

  • LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Conn, P. J., et al. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 61, 53-66.
  • Wang, L., et al. (2020). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Current Organic Synthesis, 17(4), 256-271.
  • National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]

  • MDPI. (n.d.). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the critical stability and storage considerations for Methyl amino(3-bromophenyl)acetate hydrochloride, a key intermediate for researchers, scientists, and drug development professionals. The document delineates the principal degradation pathways—hydrolysis, thermal decomposition, and photodegradation—driven by the compound's inherent chemical functionalities: a hydrochloride salt, a methyl ester, and a bromophenyl group. By elucidating the causality behind its instability, this guide establishes a framework for optimal handling and storage protocols. It further provides detailed, field-proven experimental methodologies for conducting forced degradation and long-term stability studies, ensuring the integrity and reliability of the compound in a research and development setting.

Introduction to this compound

This compound is an organic salt widely utilized as a building block in synthetic chemistry. Its structure combines an α-amino acid ester scaffold with a brominated aromatic ring, making it a versatile precursor for a range of pharmaceutical and research compounds. Understanding its physicochemical properties is the first step toward ensuring its long-term stability.

Physicochemical Properties
PropertyValueSource
CAS Number 1219198-88-5[1][2]
Molecular Formula C₉H₁₁BrClNO₂[1][3][4]
Molecular Weight 280.55 g/mol [1][3][4]
Physical Form Solid[1]
Purity Typically ≥95%[1][4]
Synonym RS-4-Bromophenylglycine methyl ester hydrochloride[3]
The Rationale for the Hydrochloride Salt Form

The amine functional group in Methyl amino(3-bromophenyl)acetate is a base that can be protonated by hydrochloric acid to form a hydrochloride salt.[5] This is a deliberate and common strategy in medicinal chemistry and synthetic processes for several reasons:

  • Enhanced Stability: Amine hydrochlorides exhibit a significantly longer shelf-life compared to their corresponding free bases.[5] The protonation of the nitrogen atom reduces its nucleophilicity and reactivity, preventing side reactions and degradation. For amino acid esters, the hydrochloride form is preferred for long-term stability, as the free base can be prone to cyclization or other degradation pathways.[6]

  • Improved Solubility: Converting amines to their hydrochloride salts is a standard method to improve their water solubility, which can be advantageous for certain reaction conditions or for formulation purposes in drug development.[5]

  • Ease of Handling: The free base form of many amines can be oily or difficult to handle, whereas the crystalline salt form is typically a free-flowing solid that is easier to weigh and dispense accurately.

Principal Degradation Pathways

The stability of this compound is governed by three primary degradation mechanisms stemming from its constituent functional groups. An understanding of these pathways is essential for developing effective mitigation strategies.

Hydrolytic Degradation (Ester Hydrolysis)

The methyl ester group is the most significant point of hydrolytic vulnerability. Hydrolysis is a reaction with water that cleaves the ester bond, yielding the parent carboxylic acid—amino(3-bromophenyl)acetic acid—and methanol.[7]

  • Causality: The reaction can be catalyzed by either acid or base.[7] Although the compound is a hydrochloride salt and thus inherently acidic, the presence of ambient moisture is sufficient to initiate slow hydrolysis over time. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carboxylic acid.[7] Because hydrochloride salts can be hygroscopic (readily attract water from the atmosphere), this pathway is a major concern during storage.[8][9][10]

Thermal Decomposition

Amino acid esters can be susceptible to thermal degradation. While specific data for this compound is not available, general principles for amino acids suggest that decomposition occurs at elevated temperatures (typically above 185°C), leading to a variety of products.[11][12][13][14]

  • Causality: At high temperatures, the molecule gains sufficient energy to break covalent bonds. Potential decomposition pathways include decarboxylation (loss of CO₂), deamination (loss of NH₃), and intermolecular condensation reactions to form amides or diketopiperazines.[11][15] Such degradation is generally irreversible and leads to a significant loss of purity.

Photodegradation

The presence of the bromophenyl moiety introduces a risk of degradation upon exposure to light, particularly ultraviolet (UV) radiation.

  • Causality: Aromatic halides can absorb UV light, promoting the molecule to an excited state. This can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to impurities. The ICH Q1B guidelines mandate photostability testing for new drug substances due to these risks.[16][17]

cluster_triggers Degradation Triggers parent Methyl amino(3-bromophenyl)acetate HCl hydrolysis_prod amino(3-bromophenyl)acetic acid + Methanol parent->hydrolysis_prod thermal_prod Decomposition Products (e.g., amides, diketopiperazines) parent->thermal_prod photo_prod Photolytic Impurities (e.g., debrominated species) parent->photo_prod water H₂O / Humidity water->parent heat Heat (>T_dec) heat->parent light UV Light light->parent

Diagram 1: Key degradation pathways for the compound.

Factors Influencing Stability

Based on the degradation pathways, the stability of the compound is critically dependent on four environmental factors: temperature, humidity, light, and pH (in solution).

FactorHigh-Risk ConditionRecommended ConditionRationale
Temperature Elevated temperatures (e.g., >40°C); freeze-thaw cycles in solution.Store at 2-8°C for long-term stability.[3]Minimizes the rate of both hydrolysis and potential thermal decomposition. Low temperatures slow down chemical reactions.
Humidity High ambient humidity (>60% RH).Store in a desiccated environment or with a desiccant.The hydrochloride salt is potentially hygroscopic.[8] Minimizing moisture exposure is critical to prevent ester hydrolysis.[7]
Light Direct sunlight or exposure to UV sources.Store in an amber or opaque container. Protect from light.[18]The bromophenyl group is photosensitive.[16][17] Opaque containers block UV radiation, preventing photodegradation.
pH (in solution) Highly basic (pH > 8) or highly acidic (prolonged exposure).Maintain a slightly acidic pH (3-6).Basic conditions deprotonate the amine, forming the free base which is less stable, and strongly catalyze ester hydrolysis.[6][7]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound.

Long-Term Storage (Solid Form)

For storage periods exceeding one month, the following conditions are recommended:

  • Temperature: 2-8°C. A standard laboratory refrigerator is suitable.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.

  • Container: Use an amber glass vial with a tightly sealed, Teflon-lined cap.

  • Desiccation: For critical applications, store the vial inside a larger, sealed container with a desiccant (e.g., silica gel).

Short-Term Storage and Handling (Benchtop Use)
  • Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Minimize the time the container is open to the atmosphere.

  • Weigh the compound quickly in a controlled-humidity environment if possible.

  • Tightly reseal the container immediately after use, preferably after flushing with an inert gas.

Storage in Solution

Stock solutions are not recommended for long-term storage due to the risk of hydrolysis. If a solution must be stored, use the following guidelines:

  • Solvent: Use an anhydrous aprotic solvent (e.g., Dichloromethane, THF) if the application allows. If an aqueous or protic solvent is necessary, prepare the solution fresh before each use.

  • Temperature: Store frozen at -20°C or -80°C to drastically reduce the rate of hydrolysis.[19]

  • Container: Use a vial with a secure, tight-fitting cap to prevent solvent evaporation.

Experimental Protocols for Stability Assessment

To validate storage conditions and understand the compound's liability, a forced degradation study is a critical experimental exercise. This protocol serves as a self-validating system to confirm the predicted degradation pathways.

Protocol for a Forced Degradation Study

This study exposes the compound to exaggerated stress conditions to rapidly identify potential degradation products and pathways.

1. Sample Preparation: a. Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL. b. Prepare an unstressed control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately.

2. Stress Conditions (perform in parallel): a. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. b. Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour. c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Stress (Solid): Place 5-10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent mixture for analysis. e. Photolytic Stress (Solid & Solution): Expose 5-10 mg of the solid compound and 5 mL of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] Keep a control sample wrapped in aluminum foil to serve as a dark control.

3. Sample Analysis: a. After the specified time, cool the samples to room temperature. b. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. c. Dilute all samples to the target analytical concentration. d. Analyze all samples (including the unstressed control and dark control) by a stability-indicating HPLC-UV method. An LC-MS method is recommended for the identification of degradation products.

4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. Calculate the percentage of degradation. c. Identify the retention times of new peaks (degradation products). d. Use mass spectrometry data to propose structures for the major degradants.

cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution prep_control Prepare & Analyze Unstressed Control start->prep_control acid Acidic (1N HCl, 60°C) start->acid base Basic (1N NaOH, RT) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo hplc Analyze via Stability-Indicating HPLC-UV / LC-MS prep_control->hplc analysis Neutralize & Dilute Samples acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis analysis->hplc end Identify Degradants & Assess Stability Profile hplc->end

Diagram 2: Experimental workflow for a forced degradation study.

Conclusion and Best Practices Summary

The chemical stability of this compound is a multifactorial issue that requires diligent control of environmental conditions. The primary risks are hydrolysis of the methyl ester, accelerated by moisture; photodegradation of the bromophenyl ring, induced by UV light; and thermal decomposition at elevated temperatures.

By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the compound's integrity, leading to more reliable, reproducible, and accurate scientific outcomes. The cardinal rules for storage are to keep the compound cool, dry, and dark.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • US4185027A - Hydrolysis of methyl esters. Google Patents.
  • Methyl Esters and Derivatives. Source not specified.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate.
  • hydrolysis of esters. Chemguide.
  • Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate. AK Scientific, Inc.
  • Download SDS. Matrix Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • What makes a substance hygroscopic? ResearchGate.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. TIB (Leibniz Information Centre for Science and Technology).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate.
  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit.
  • Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. ResearchGate.
  • What makes common salt hygroscopic? Quora.
  • Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. ChemScene.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • Hydrochloride. Wikipedia.
  • (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. Synblock Inc.
  • This compound. Sigma-Aldrich.
  • This compound. BIOFOUNT.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of Methyl amino(3-bromophenyl)acetate hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical physicochemical property. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as a robust resource for pre-formulation and development studies.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a chemical entity with potential applications in pharmaceutical research and development. Its structure, featuring a bromophenyl ring, an amino group, and a methyl ester, suggests a complex interplay of lipophilic and hydrophilic characteristics that directly influence its behavior in various solvent systems.

Solubility is a cornerstone of the drug development process.[1][2][3] An inadequate solubility profile can lead to a cascade of challenges, including poor oral bioavailability, underestimated toxicity in in vitro assays, and significant hurdles in formulation development.[1][2] Therefore, a comprehensive understanding of a compound's solubility in a range of pharmaceutically relevant solvents is not merely a data point but a critical prerequisite for advancing a candidate molecule.[4] This guide will elucidate the theoretical underpinnings and provide a detailed experimental framework for characterizing the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility behavior.

Known Physicochemical Properties:

PropertyValueSource
CAS Number 1219198-88-5[5][6][7]
Molecular Formula C₉H₁₁BrClNO₂[5]
Molecular Weight 280.54 g/mol [5]
Physical Form Solid[6]

Theoretical Solubility Profile:

The chemical structure of this compound provides several clues to its expected solubility:

  • Amine Hydrochloride Salt: The presence of the hydrochloride salt is the most significant determinant of its aqueous solubility. Amines are basic and often have low solubility in neutral water; however, their protonation by hydrochloric acid to form a salt dramatically increases their polarity and, consequently, their solubility in polar solvents like water.[8] This is a common strategy employed in the pharmaceutical industry to enhance the aqueous solubility of basic drug molecules.[8]

  • pH-Dependent Solubility: As a salt of a weak base, the solubility of this compound is expected to be highly pH-dependent.[9][10] In acidic environments (low pH), the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the amine, the compound will deprotonate to its free base form, which is expected to be significantly less soluble, potentially leading to precipitation.[11][12]

  • Structural Moieties:

    • The bromophenyl group contributes to the lipophilicity of the molecule, which will favor solubility in nonpolar organic solvents.

    • The methyl ester and amino group are polar functionalities that can participate in hydrogen bonding, enhancing solubility in polar protic solvents.

This duality of features suggests that the compound's solubility will vary significantly across solvents of differing polarity and pH.

Gold Standard Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method, originally described by Higuchi and Connors, remains the "gold standard" for this purpose due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[13][14][15]

Experimental Workflow for Shake-Flask Solubility Determination

Shake_Flask_Methodology cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess Methyl amino(3-bromophenyl)acetate HCl prep_solvent Add selected solvent (e.g., Water, PBS, Ethanol) prep_compound->prep_solvent Combine in vial agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_solvent->agitate separate Separate solid from supernatant (Centrifugation or Filtration) agitate->separate After equilibration analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (mg/mL or µg/mL) analyze->calculate

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.[15]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial. A range of solvents should be tested to build a comprehensive profile.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (typically 25°C or 37°C).[16][17] Agitate the samples for a sufficient duration (24 to 48 hours is common) to ensure that equilibrium is reached.[1] Preliminary experiments may be needed to determine the time required to reach equilibrium.[18]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][19] A calibration curve with known concentrations must be prepared to ensure accurate quantification.[2]

  • Data Reporting: Report the solubility in standard units such as mg/mL or µg/mL.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, a predicted solubility profile can be tabulated based on its chemical properties. Researchers using this guide should aim to generate a similar table.

Table 1: Predicted Solubility Profile of this compound

Solvent SystemSolvent TypeExpected Qualitative SolubilityExpected Quantitative RangeRationale & Formulation Implications
0.1 N HCl (pH 1.2) Aqueous BufferVery Soluble> 100 mg/mLThe amine is fully protonated, maximizing aqueous solubility. Suitable for oral liquid formulations.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferSparingly to Slightly Soluble1 - 10 mg/mLAt physiological pH, a significant portion may be the less soluble free base. May require enabling technologies for IV formulations.
Water Polar ProticSoluble10 - 30 mg/mLThe hydrochloride salt enhances solubility over the free base.
Ethanol Polar ProticFreely Soluble30 - 100 mg/mLGood balance of polarity and organic character to dissolve the molecule. Potential co-solvent.
Methanol Polar ProticFreely Soluble30 - 100 mg/mLSimilar to ethanol; good for analytical standard preparation.
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble> 100 mg/mLOften used for high-concentration stock solutions for in vitro screening.[13]
Acetonitrile Polar AproticSparingly Soluble1 - 10 mg/mLCommon mobile phase component; solubility is important for chromatography.
Dichloromethane (DCM) NonpolarSlightly Soluble0.1 - 1 mg/mLThe organic backbone has some affinity, but the salt form limits solubility.
Hexane NonpolarPractically Insoluble< 0.1 mg/mLThe high polarity of the salt form prevents dissolution in nonpolar aliphatic solvents.

Qualitative terms are based on USP definitions.[3]

Interpreting the Data:

  • High solubility in acidic media confirms the expected behavior of an amine salt and supports its suitability for oral administration, where it would dissolve in the stomach.

  • A significant drop in solubility at neutral pH is a critical finding, indicating a potential for precipitation in the intestines, which could affect absorption. This is a classic challenge for BCS Class II compounds (low solubility, high permeability).[4]

  • Solubility in organic solvents like Ethanol and DMSO provides options for creating stock solutions for biological assays and for developing non-aqueous or co-solvent formulations.[4]

pH-Dependent Solubility: A Deeper Look

The relationship between pH and the solubility of an amine hydrochloride is governed by the Henderson-Hasselbalch equation and the intrinsic solubility of the free base and the salt form.

pH_Solubility_Relationship cluster_conditions Solution pH cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility low_ph Low pH (pH < pKa) protonated Protonated Form (R-NH3+ Cl-) Polar, Charged low_ph->protonated Equilibrium Favors high_ph High pH (pH > pKa) free_base Free Base Form (R-NH2) Less Polar, Neutral high_ph->free_base Equilibrium Favors high_sol High Solubility protonated->high_sol Leads to low_sol Low Solubility free_base->low_sol Leads to

Caption: pH's impact on amine salt solubility.

This relationship underscores the importance of determining solubility across a range of pH values, typically from pH 1.2 to 6.8, to simulate the conditions of the gastrointestinal tract as recommended by regulatory guidelines.[17][20]

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its nature as an amine salt and the specific functionalities within its structure. While publicly available data is scarce, this guide provides the theoretical framework and a robust, validated experimental protocol—the shake-flask method—for its comprehensive determination. By systematically evaluating its solubility in various aqueous and organic solvents, researchers can acquire the critical data needed to make informed decisions in lead optimization, formulation development, and overall drug discovery strategy. This rigorous, science-led approach is indispensable for unlocking the therapeutic potential of this and other novel chemical entities.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temperature. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 764-771. [Link]

  • Alves, M., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(2), 63-79. [Link]

  • Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). methyl (3R)-3-amino-3-(3-bromophenyl)propanoate hydrochloride. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1219198-88-5|this compound. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminophenylacetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl amino(3-bromophenyl)acetate Hydrochloride: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl amino(3-bromophenyl)acetate hydrochloride is a specialized chemical intermediate, primarily utilized in the synthesis of complex organic molecules for pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, a detailed, step-by-step synthesis protocol, and an exploration of its historical context, largely derived from its appearance in patent literature as a key building block. While not a compound with a storied history of discovery in its own right, its importance lies in its role as a precursor to novel therapeutic agents. This document serves as a technical resource for chemists and researchers in the field of medicinal chemistry.

Introduction and Historical Context

The history of this compound is not one of a landmark discovery, but rather of its emergence as a valuable intermediate in the synthesis of more complex molecules. Its first documented appearances are found within the patent literature, where it serves as a crucial building block for novel pharmaceutical compounds. The "discovery" of this compound can be attributed to its first synthesis and application in a multi-step synthetic pathway, likely in an industrial or academic research setting focused on drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base, Methyl 2-(4-amino-3-bromophenyl)acetate, is presented in Table 1.

PropertyValueSource
IUPAC Name methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride-
CAS Number 1219198-88-5[2]
Molecular Formula C₉H₁₁BrClNO₂[2]
Molecular Weight 280.54 g/mol [2]
Free Base CAS 209809-20-1[3]
Free Base Formula C₉H₁₀BrNO₂[3]
Free Base M.W. 244.0852 g/mol [3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method based on established organic chemistry principles and information gleaned from related syntheses.

Overall Synthesis Workflow

The synthesis can be logically divided into two main stages: the synthesis of the precursor, Methyl 2-(3-bromophenyl)acetate, followed by the introduction of the amino group and subsequent formation of the hydrochloride salt.

Synthesis_Workflow A 3-Bromophenylacetic acid B Methyl 2-(3-bromophenyl)acetate A->B Esterification (Methanol, H₂SO₄) C Methyl 2-bromo-2-(3-bromophenyl)acetate B->C α-Bromination (NBS, AIBN) D Methyl 2-amino-2-(3-bromophenyl)acetate C->D Amination (Ammonia) E This compound D->E Salt Formation (HCl in Ether) Reaction_Mechanisms cluster_0 α-Bromination (Radical Chain) cluster_1 Amination (SN2 Nucleophilic Substitution) Initiation Initiation Propagation 1 Propagation 1 Initiation->Propagation 1 Propagation 2 Propagation 2 Propagation 1->Propagation 2 Propagation 2->Propagation 1 Termination Termination Propagation 2->Termination NH₃ Ammonia (Nucleophile) C-Br α-Bromo Ester (Electrophile) NH₃->C-Br Attack on α-carbon Product Amino Ester C-Br->Product Bromide leaving group

Sources

Methodological & Application

Application Note: Chiral HPLC Analysis of Methyl Amino(3-bromophenyl)acetate Hydrochloride via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Methyl amino(3-bromophenyl)acetate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. As with many biologically active molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to accurately determine the enantiomeric purity of this intermediate is critical for ensuring the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric separation.[2] While direct separation on a chiral stationary phase (CSP) is a viable approach, indirect separation following derivatization often provides superior resolution, sensitivity, and methodological robustness.[3] This application note provides a detailed protocol for the chiral analysis of methyl amino(3-bromophenyl)acetate hydrochloride by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on a standard achiral reversed-phase HPLC column.

The core principle involves reacting the primary amine of the racemic analyte with an enantiomerically pure CDA.[4][5] This reaction transforms the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers possess distinct physical and chemical properties, allowing them to be separated using conventional achiral chromatography.[1]

Choosing the Optimal Derivatization Strategy

For primary amines like methyl amino(3-bromophenyl)acetate, several derivatization agents are available. Two common choices are o-phthalaldehyde (OPA) with a chiral thiol and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's Reagent.

  • OPA/Chiral Thiol: This method is rapid and produces highly fluorescent isoindole derivatives, offering excellent sensitivity.[6][7] However, a significant drawback is the instability of the resulting derivatives, which can complicate quantification if not analyzed immediately.[7][8]

  • Marfey's Reagent (FDAA): FDAA reacts with primary amines under mild alkaline conditions to form stable N-substituted dinitrophenyl (DNP) derivatives.[5][9] These derivatives are highly chromophoric, with a strong UV absorbance around 340 nm, enabling sensitive detection.[9][10] The stability of the FDAA derivatives (stable for at least 48 hours) and the reliable elution order (D-amino acid derivatives typically elute later than L-derivatives) make it a highly trustworthy and reproducible method.[9][11]

For this application, we have selected Marfey's Reagent (FDAA) due to the superior stability of the resulting diastereomers and the robustness of the established methodology.

Experimental Workflow and Derivatization Mechanism

The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte (Methyl amino(3-bromophenyl)acetate HCl) B Dissolve in Water/ Diluent to Known Conc. A->B C Aliquot Analyte Solution B->C D Add 1M NaHCO3 (Adjust pH to ~9) C->D E Add Marfey's Reagent (FDAA in Acetone) D->E F Incubate at 40-50°C for 60-90 min E->F G Quench with 2M HCl F->G H Inject Derivatized Sample onto C18 Column G->H I Gradient Elution H->I J UV Detection at 340 nm I->J K Integrate Diastereomer Peaks J->K L Calculate Enantiomeric Excess (%ee) K->L

Figure 1: Overall experimental workflow.

The derivatization reaction is a nucleophilic aromatic substitution. The primary amine of the analyte attacks the electron-deficient fluorinated carbon of Marfey's reagent, displacing the fluoride ion.

Figure 2: Derivatization of the analyte with Marfey's Reagent.

Detailed Protocols

Reagent and Sample Preparation
  • Analyte Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of deionized water to prepare a 1 mg/mL stock solution.

  • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of FDAA by dissolving 10 mg of Marfey's Reagent in 1 mL of acetone. This solution should be prepared fresh.

  • Sodium Bicarbonate (1M): Dissolve 8.4 g of NaHCO₃ in 100 mL of deionized water.

  • Hydrochloric Acid (2M): Prepare by diluting concentrated HCl.

Derivatization Protocol

This protocol must be performed on the racemic standard and any test samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the 1 mg/mL analyte solution.

  • Add 100 µL of 1M Sodium Bicarbonate solution to basify the reaction mixture.

  • Add 200 µL of the 1% Marfey's Reagent solution.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction vial in a heating block or water bath at 50°C for 90 minutes.[9][12]

  • After incubation, cool the vial to room temperature.

  • Neutralize the reaction by adding 100 µL of 2M HCl to quench the excess reagent.

  • Vortex the mixture again.

  • Dilute the sample with 550 µL of the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water) to a final volume of 1 mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chiral HPLC Method

The diastereomers formed can be separated on a standard reversed-phase column.

ParameterRecommended Condition
HPLC System Agilent 1100/1200 Series or equivalent
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 340 nm[9][10]
Run Time 35 minutes

Data Analysis and Interpretation

After the HPLC run, two distinct peaks corresponding to the two diastereomers should be observed in the chromatogram.

  • Peak Identification: Inject a derivatized standard of a pure enantiomer (if available) to confirm the elution order. Typically, the derivative of the D-enantiomer (or in this case, the R-enantiomer) exhibits stronger intramolecular interactions, making it less polar and thus having a longer retention time on a reversed-phase column.[9]

  • Enantiomeric Excess (%ee) Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two diastereomers.

    %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    Where Area_major is the peak area of the more abundant diastereomer and Area_minor is the peak area of the less abundant one.

System Validation and Trustworthiness

To ensure the protocol is self-validating, the following checks should be performed:

  • Linearity: Prepare a series of dilutions of a derivatized standard to confirm the detector response is linear over the desired concentration range.

  • Precision: Perform multiple injections (n=6) of the same derivatized sample to ensure the relative standard deviation (%RSD) of the retention times and peak areas are within acceptable limits (typically <2%).

  • Accuracy: Spike a sample with a known amount of the minor enantiomer and calculate the recovery to ensure the method accurately quantifies its presence. The recovery should ideally be between 95-105%.

Conclusion

This application note details a robust and reliable method for determining the enantiomeric purity of this compound. By employing pre-column derivatization with Marfey's reagent, the enantiomers are converted into stable, UV-active diastereomers that are readily separable on a standard achiral C18 HPLC column. The provided protocol, from reagent preparation to data analysis, offers a comprehensive guide for researchers in pharmaceutical development, ensuring the stereochemical integrity of their chiral intermediates.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-217. ([Link])

  • Al-Majed, A. R. (2016). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32. ([Link])

  • Ates, S., Taga, A., & Armagan, O. (2009). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 47(8), 668-675. ([Link])

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Péter, A., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(8), 1089. ([Link])

  • Sychev, K. S., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(4), 99-111. ([Link])

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. ([Link])

  • Euerby, M. R., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795-804. ([Link])

  • Guo, J., & Raglione, T. (2004). Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 651-655. ([Link])

  • chemeurope.com. (n.d.). Chiral derivitizing agent. Retrieved from [Link]

  • Sychev, K. S., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 12(4), 99-111. ([Link])

  • Ali, I., et al. (2016). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Molecules, 21(9), 1227. ([Link])

  • Axelsson, M. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. ([Link])

  • Kleinnijenhuis, A. J., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(6), 1633-1642. ([Link])

  • Kennedy, R. T., & Franklin, J. L. (2020). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. Analytical and Bioanalytical Chemistry, 412(23), 5769-5779. ([Link])

  • Christen, P., & Copley, S. D. (Eds.). (2003). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). In Enzymology and Molecular Biology of Carbonyl Metabolism. ([Link])

  • Journal of Pharmaceutical and Biomedical Sciences. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. JPBMS, 11(4). ([Link])

  • Bhushan, R., & Brückner, H. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 27(3-4), 231-242. ([Link])

  • ResearchGate. (2010). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Request PDF. ([Link])

  • Simo, C., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(2), 114. ([Link])

Sources

Application Notes & Protocols: Strategic Use of Methyl Amino(3-bromophenyl)acetate Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel α-Arylglycines

In the landscape of modern drug discovery and development, non-natural amino acids are indispensable building blocks for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, α-arylglycine derivatives are prominent pharmacophores found in numerous top-selling drugs.[1] The synthesis of these complex molecules often requires robust and versatile chemical methods. Methyl amino(3-bromophenyl)acetate hydrochloride serves as a highly valuable and strategic starting material, providing a direct entry into a diverse array of α-arylglycine structures through the power of transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will move beyond simple procedural lists to dissect the underlying mechanistic principles and the scientific rationale that governs the selection of catalysts, ligands, bases, and reaction conditions, empowering researchers to not only replicate but also intelligently adapt these protocols for their specific synthetic challenges.

Core Concepts: Understanding the Reactivity of the Substrate

The synthetic versatility of this compound stems from its bifunctional nature. The aryl bromide moiety is a classic electrophilic partner in palladium catalysis, while the α-amino ester group is the core of the desired amino acid product.

  • The Aryl Bromide Handle : The carbon-bromine (C-Br) bond on the phenyl ring is the primary site for cross-coupling. Its reactivity is intermediate between the more reactive C-I bond and the less reactive C-Cl bond, offering a good balance of stability and reactivity.[2] The crucial first step in most cross-coupling catalytic cycles is the oxidative addition of this C-Br bond to a Palladium(0) complex.[3][4] The electronic properties and steric hindrance of the phosphine ligands coordinated to the palladium center are critical in facilitating this step and influencing the overall efficiency of the reaction.[5]

  • The α-Amino Ester Moiety : The primary amine of the amino ester is a nucleophile and a base. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. For reactions where the amine is intended to be a spectator group (like Suzuki and Sonogashira), the reaction can often proceed without protecting the amine, provided the chosen base is not strong enough to deprotonate it fully and cause side reactions. For C-N coupling reactions like the Buchwald-Hartwig amination, the amine must be deprotonated by a strong base to become the active nucleophile.[3]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an aryl halide with an organoboron compound.[6] For methyl amino(3-bromophenyl)acetate, this reaction provides a direct route to synthesizing novel α-(biaryl)glycine derivatives.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[4]

  • Causality of Component Selection :

    • Palladium Precatalyst : Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, which are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) complex that can often be used directly.[7]

    • Ligand : Phosphine ligands like triphenylphosphine (PPh₃) are sufficient for simple couplings. For more challenging substrates (e.g., sterically hindered boronic acids), more electron-rich and bulky ligands like XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps.

    • Base : A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate complex ("-ate" complex) which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[6]

    • Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is typically used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Output1 Ar-R RedElim->Output1 Input1 Ar-Br Input1->OxAdd Input2 R-B(OH)₂ Input2->Transmetal Input3 Base Input3->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Methyl Amino(3'-methoxy-[1,1'-biphenyl]-3-yl)acetate

Objective : To couple this compound with 3-methoxyphenylboronic acid.

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
Methyl amino(3-bromophenyl)acetate HCl280.55280.6 mg1.01.0
3-Methoxyphenylboronic acid151.96182.4 mg1.21.2
Pd(PPh₃)₄1155.5634.7 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21414.6 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology :

  • Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent & Catalyst Addition : Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv). The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution : Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.

  • Workup : After the reaction is complete (as judged by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl amino acid ester.

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[8] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecular scaffolds.

Mechanistic Rationale

The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[2]

  • Causality of Component Selection :

    • Palladium Catalyst : Similar Pd precursors as in the Suzuki coupling are used. The palladium cycle involves oxidative addition and reductive elimination.[9]

    • Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), is a crucial co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium complex than the alkyne itself.[2][8]

    • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent and a scavenger for the HBr byproduct generated during the reaction.[2]

    • Solvent : The amine base can often serve as the solvent, but co-solvents like THF or DMF are also common. Anhydrous and anaerobic conditions are critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[9]

Protocol 2: Synthesis of Methyl Amino[3-(phenylethynyl)phenyl]acetate

Objective : To couple this compound with phenylacetylene.

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
Methyl amino(3-bromophenyl)acetate HCl280.55280.6 mg1.01.0
Phenylacetylene102.14123 µL (122.6 mg)1.21.2
PdCl₂(PPh₃)₂701.9035.1 mg0.050.05
Copper(I) Iodide (CuI)190.459.5 mg0.050.05
Triethylamine (Et₃N)101.1910 mL-Solvent

Step-by-Step Methodology :

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent & Reagent Addition : Under a positive pressure of inert gas, add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 equiv) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature. The reaction is often complete within 2-4 hours but can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish. Monitor by TLC.

  • Workup : Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

  • Purification : Filter the solution through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove residual copper, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[3] This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. Using our substrate as the aryl halide source allows for the synthesis of complex N-aryl-α-arylglycine derivatives.

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination.[3]

  • Causality of Component Selection :

    • Catalyst System : This reaction is highly dependent on the ligand. Early systems used simple phosphines, but modern, highly active catalysts employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos). These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.[5][10] Pd₂(dba)₃ is a common precatalyst.

    • Base : A strong, non-nucleophilic base is required to deprotonate the coupling amine partner without competing in the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used.[11][12] The choice of base is critical and can significantly impact reaction efficiency.

    • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base and interfering with the catalytic cycle.

General Experimental Workflow

Workflow A 1. Assemble Reactants (Aryl Halide, Coupling Partner, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent & Palladium Catalyst System B->C D 4. Heat Reaction Mixture (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Reaction Quench & Workup (Cool, Dilute, Extract) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: A standardized workflow for setting up a palladium-catalyzed cross-coupling reaction.

Protocol 3: Synthesis of Methyl Amino[3-(1H-indol-1-yl)phenyl]acetate

Objective : To couple this compound with indole.

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
Methyl amino(3-bromophenyl)acetate HCl280.55280.6 mg1.01.0
Indole117.15140.6 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6228.6 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10211.4 mg2.22.2
Toluene, anhydrous-10 mL--

Step-by-Step Methodology :

  • Glovebox Setup : Due to the air- and moisture-sensitivity of the catalyst system and base, this reaction is best performed in an inert atmosphere glovebox.

  • Reaction Assembly : In the glovebox, add to a vial: this compound (1.0 equiv), indole (1.2 equiv), sodium tert-butoxide (2.2 equiv; note the extra equivalent to neutralize the HCl salt), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.06 equiv). Add a magnetic stir bar.

  • Solvent Addition : Add anhydrous toluene (10 mL). Seal the vial with a screw cap containing a PTFE septum.

  • Reaction Execution : Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Workup : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL).

  • Extraction & Purification : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the N-arylated amino ester.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse and complex α-arylglycine derivatives. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently forge new C-C and C-N bonds at the 3-position of the phenyl ring. Understanding the mechanistic nuances and the specific roles of each reaction component—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (2015). Chemical Communications. Available at: [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. (2015). Europe PMC. Available at: [Link]

  • Williams, R. M. (1995). The asymmetric synthesis of arylglycines. Mountain Scholar. Available at: [Link]

  • Schranck, J., & Tlili, A. (2017). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. Angewandte Chemie International Edition, 56(44), 13862-13866. Available at: [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410-8411. Available at: [Link]

  • Palladium-Catalyzed α-Amino C–H Functionalization via Isomerization of α,β-Unsaturated Carbonyls. (2022). Organic Letters. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. (2010). ResearchGate. Available at: [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2019). RSC Advances. Available at: [Link]

  • Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides. (2010). Scite.ai. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. (2018). MDPI. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (2000). ResearchGate. Available at: [Link]

  • One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling. (2018). MSU Chemistry. Available at: [Link]

  • Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. (n.d.). Next Peptide. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • METHYL 3-BROMOPHENYLACETATE. (n.d.). gsrs. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

Sources

Topic: Analytical Methods for the Quantification of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Introduction and Strategic Overview

Methyl amino(3-bromophenyl)acetate hydrochloride is a substituted amino acid ester derivative. As with many such compounds, it may serve as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) or function as an API itself. The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle, ensuring quality control of the drug substance, supporting stability studies, and guaranteeing the safety and efficacy of the final drug product.

This document provides a comprehensive guide to three distinct analytical methodologies for the quantification of this compound. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which represents the gold standard for pharmaceutical analysis due to its high specificity, precision, and accuracy. Additionally, we explore a Gas Chromatography-Mass Spectrometry (GC-MS) method as a powerful alternative, particularly for impurity identification, and a UV-Vis Spectrophotometry method for rapid, high-throughput screening.

The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is essential for methodical analytical development.

PropertyValue
Chemical Structure (Image of the chemical structure would be placed here in a real document)
CAS Number 1219198-88-5
Molecular Formula C₉H₁₁BrClNO₂
Molecular Weight 280.55 g/mol
Key Structural Features - Chromophore: Bromophenyl group (enables UV detection) - Primary Amine: Reactive site for derivatization - Ester: Susceptible to hydrolysis (key for stability studies) - Hydrochloride Salt: Enhances aqueous solubility

Primary Method: Stability-Indicating HPLC-UV

This method is designed not only to quantify the main compound but also to separate it from potential degradation products, making it "stability-indicating." This is a critical requirement for regulatory submissions and for understanding the intrinsic stability of the molecule.[3]

Principle of the Method

The method employs reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The bromophenyl moiety of the molecule acts as a strong chromophore, allowing for sensitive detection using a UV detector. A gradient elution is utilized to ensure adequate separation of the polar parent compound from potentially less polar degradation products that may form during stability studies.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade), Sodium Hydroxide, Hydrogen Peroxide (30%), Hydrochloric Acid.

  • Reference Standard: Certified this compound.

Protocol 1: Quantitative Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution as required for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Prepare the sample (e.g., drug substance, formulation) in Mobile Phase A to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Industry standard for robust separation of small molecules.
Mobile Phase Gradient Elution (See table below)Ensures elution of the polar analyte while separating non-polar degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection λ 220 nmThe phenyl ring provides strong absorbance in the lower UV range.
Run Time 25 minutesSufficient time to elute all components, including potential late-eluting degradants.
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.0595
22.0595
22.1955
25.0955
  • System Suitability Test (SST):

    • Inject the 25 µg/mL standard solution six times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[4] This ensures the system is performing adequately before sample analysis.

Protocol 2: Forced Degradation Study

The objective is to intentionally degrade the sample to demonstrate that the analytical method can resolve the parent peak from any degradation products.[5][6] An ideal study aims for 5-20% degradation.[7]

  • Prepare a sample stock solution (e.g., 1 mg/mL in water or methanol).

  • Acid Hydrolysis: Mix sample stock with 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix sample stock with 1N NaOH and heat at 80°C for 2 hours. The ester linkage is typically more susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Mix sample stock with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: For each condition, neutralize the sample if necessary, dilute to the target concentration, and analyze using the HPLC method alongside an undegraded control. The peak purity of the parent compound should be assessed using the DAD to confirm specificity.

Method Validation Protocol (ICH Q2(R2) Framework)

A full validation proves the method is fit for its intended purpose.[2][8]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Use results from the forced degradation study.Peak for the analyte is pure and free from interference from degradants or excipients.
Linearity Analyze at least 5 concentrations across the expected range (e.g., 1-50 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.The range where the method is precise, accurate, and linear.
Accuracy Analyze spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[4]
LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and justified.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass; results should not be significantly affected.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Mobile Phase Preparation D HPLC Injection & Run A->D B Standard & Sample Preparation C System Suitability Test (SST) B->C If SST Passes C->D If SST Passes E Data Acquisition (DAD @ 220 nm) D->E F Peak Integration & Quantification E->F H Full Method Validation F->H G Forced Degradation Analysis (Specificity) G->H

Caption: HPLC-UV method workflow from preparation to validation.

Alternative Method: GC-MS with Derivatization

This method is highly specific and sensitive, leveraging the mass spectrometer for definitive identification. It is particularly useful for identifying unknown impurities or for analyses where HPLC is not suitable. However, it requires a derivatization step to make the analyte volatile.

Principle of the Method

The analyte is not sufficiently volatile for direct GC analysis. A chemical derivatization step is required to convert the polar primary amine and potential carboxylic acid (if the ester hydrolyzes) into non-polar, thermally stable derivatives. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[9] The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data (from peak area) and structural information (from the mass spectrum).

Protocol 3: Quantitative Analysis with Silylation
  • Sample and Standard Preparation:

    • Prepare stock solutions of the sample and standard in a volatile, aprotic solvent like pyridine or acetonitrile.

    • Pipette an aliquot (e.g., 100 µL) into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as the silylating reagent reacts with water.

  • Derivatization:

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) to the dry residue.

    • Add 50 µL of pyridine to ensure solubility.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100°C (hold 2 min), then 15°C/min to 300°C (hold 5 min)Temperature ramp effectively separates components based on boiling points.
MS Transfer Line 290 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition SCAN (m/z 50-550) for identification; SIM for quantification (select characteristic ions)SCAN mode is used to identify the compound and its fragments. SIM mode provides higher sensitivity for quantification.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Prepare Sample in Aprotic Solvent B Evaporate to Dryness A->B C Derivatization (e.g., BSTFA, 70°C) B->C D GC-MS Injection & Run C->D E Data Acquisition (SCAN or SIM) D->E F Mass Spectra Analysis E->F G Quantification (SIM mode) E->G

Caption: GC-MS method workflow including the critical derivatization step.

Screening Method: UV-Vis Spectrophotometry

This technique offers a rapid and simple way to estimate the concentration of the pure drug substance, making it suitable for quick in-process checks. Its primary limitation is a lack of specificity, as any substance that absorbs at the same wavelength will interfere with the measurement.

Principle of the Method

The method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The bromophenyl group in the analyte absorbs UV radiation, and the wavelength of maximum absorbance (λmax) is used for quantification.

Protocol 4: Direct UV-Vis Quantification
  • Solvent Selection: Use a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., Methanol or 0.1N HCl).

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of at least five standard solutions of known concentrations.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and determine the concentration from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow A Determine λmax using Reference Std. B Prepare Calibration Curve (Standards) A->B D Measure Sample Absorbance @ λmax B->D C Prepare Sample Solution C->D E Calculate Concentration D->E

Sources

Topic: Experimental Setup for the Synthesis of Derivatives from Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide for the synthesis of diverse molecular scaffolds originating from Methyl amino(3-bromophenyl)acetate hydrochloride. This versatile starting material possesses three key functional handles for chemical modification: a primary amine, an aryl bromide, and a methyl ester. We present detailed, field-proven protocols for derivatization at the amino and aryl-bromo functionalities, including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

This compound[1][2] is a highly valuable building block in medicinal chemistry and materials science. Its structure is primed for strategic, orthogonal diversification.

  • The Amino Group: Serves as a nucleophilic handle for forming amides, sulfonamides, and secondary or tertiary amines, which are prevalent motifs in pharmacologically active compounds.

  • The Aryl Bromide: Functions as an electrophilic site for powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of new nitrogen-based substituents.[3]

  • The Methyl Ester: Offers a site for potential hydrolysis and subsequent amide coupling, further expanding the molecule's synthetic utility.

This guide will focus on the two most common and impactful derivatization pathways: reactions at the amino group and the aryl bromide.

Foundational Requirements: Safety, Equipment, and Starting Material Handling

2.1. Critical Safety Precautions

All manipulations must be conducted within a certified chemical fume hood.[4] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]

  • Starting Material: this compound is an irritant and may be harmful if inhaled or ingested.[4][5] Avoid creating dust.

  • Reagents: Acyl chlorides and sulfonyl chlorides are corrosive, lachrymatory, and react violently with water, releasing HCl gas.[7] Handle with extreme care. Palladium catalysts and ligands can be toxic and should be handled with appropriate containment.

  • Solvents: Many solvents used (e.g., Dichloromethane, Toluene, Dioxane) are volatile and have associated health risks. Ensure adequate ventilation.

2.2. Standard Laboratory Equipment

  • Round-bottom flasks, magnetic stir bars, and stir plates

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold, bubbler)

  • Glassware for extraction and purification (separatory funnel, flasks, beakers)

  • Silica gel for flash column chromatography

  • Rotary evaporator

  • Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)

2.3. Handling the Starting Material

Methyl amino(3-bromophenyl)acetate is supplied as a hydrochloride salt. For reactions involving the free amine, a deprotonation step is required. This is typically achieved in situ by adding a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to the reaction mixture. The choice of base is critical and depends on the specific reaction, as detailed in the protocols below.

Pathway A: Derivatization of the Amino Group

The primary amine is readily functionalized through nucleophilic attack on various electrophiles.

Protocol: N-Acylation to Form Amides

N-acylation is a fundamental transformation for introducing a wide range of functional groups and modulating the electronic and physical properties of the parent molecule.[8] This protocol details the reaction with an acyl chloride.

Causality of Experimental Design:

  • Base (Triethylamine, TEA): The starting material is an HCl salt. Two equivalents of base are used: one to neutralize the HCl salt and liberate the free amine, and a second to scavenge the HCl generated during the acylation reaction.[9] This prevents the protonation and deactivation of the nucleophilic amine.

  • Solvent (Dichloromethane, DCM): DCM is a relatively inert solvent that dissolves the starting material and reagents well. Its low boiling point facilitates easy removal post-reaction.

  • Temperature (0 °C to Room Temp): The initial cooling to 0 °C is crucial for controlling the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side-product formation.[7] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Workflow: N-Acylation

cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Extraction cluster_purification 4. Purification s0 Dissolve starting material in DCM in a flask s1 Cool to 0 °C (ice bath) s0->s1 s2 Add Triethylamine (2.2 eq) s1->s2 r0 Add Acyl Chloride (1.1 eq) dropwise at 0 °C s2->r0 Under N₂ atmosphere r1 Warm to RT, stir for 2-4 hours r0->r1 r2 Monitor by TLC/LC-MS r1->r2 w0 Quench with H₂O r2->w0 Upon completion w1 Extract with DCM w0->w1 w2 Wash organic layer: 1M HCl, sat. NaHCO₃, brine w1->w2 w3 Dry (Na₂SO₄), filter w2->w3 p0 Concentrate via rotary evaporation w3->p0 p1 Purify by flash column chromatography p0->p1

Caption: Workflow for N-Acylation of the starting material.

Quantitative Data: N-Acylation Protocol

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
Methyl amino(3-bromophenyl)acetate HCl 280.54 1.0 281 mg
Dichloromethane (DCM) - - 10 mL
Triethylamine (TEA) 101.19 2.2 0.31 mL (2.2 mmol)

| Acetyl Chloride (example) | 78.50 | 1.1 | 0.08 mL (1.1 mmol) |

Protocol: N-Sulfonylation to Form Sulfonamides

This reaction is analogous to N-acylation but employs a sulfonyl chloride to create a sulfonamide linkage, a common feature in many antibacterial and diuretic drugs.

Causality of Experimental Design:

  • Reactivity: Sulfonyl chlorides are generally less reactive than acyl chlorides.[10] Therefore, the reaction may require gentle heating or a longer reaction time to achieve full conversion.

  • Base (Pyridine): Pyridine can be used as both a base and a solvent. It is a more effective catalyst for sulfonylation reactions compared to triethylamine in some cases. However, its high boiling point requires purification via extraction rather than simple evaporation.

Quantitative Data: N-Sulfonylation Protocol

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
Methyl amino(3-bromophenyl)acetate HCl 280.54 1.0 281 mg
Dichloromethane (DCM) - - 10 mL
Triethylamine (TEA) 101.19 2.2 0.31 mL (2.2 mmol)

| p-Toluenesulfonyl chloride (example) | 190.65 | 1.1 | 210 mg (1.1 mmol) |

Note: The experimental workflow for N-sulfonylation is nearly identical to that of N-acylation and can be visualized using the same Graphviz diagram. The primary differences are the electrophile used and potentially longer reaction times or gentle heating.

Pathway B: Derivatization of the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11]

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction creates a new C-C bond by coupling the aryl bromide with a boronic acid or ester, which is ideal for synthesizing biaryl compounds.[12][13]

Causality of Experimental Design:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex like Pd(PPh₃)₄. The phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[14][15]

  • Base (K₂CO₃ or Cs₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[13] An aqueous solution of the base is often used.

  • Solvent System (Toluene/H₂O or Dioxane/H₂O): A biphasic solvent system is commonly employed to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Experimental Workflow: Suzuki Coupling

cluster_setup 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification s0 Combine starting material, boronic acid, base, solvent in a flask s1 Degas the mixture (e.g., N₂ sparging for 15 min) s0->s1 s2 Add Pd catalyst and ligand under N₂ counterflow s1->s2 r0 Heat reaction to 80-100 °C s2->r0 Seal and heat r1 Stir vigorously for 6-24 hours r0->r1 r2 Monitor by TLC/LC-MS r1->r2 w0 Cool to RT, add H₂O r2->w0 Upon completion w1 Extract with Ethyl Acetate w0->w1 w2 Wash organic layer with brine w1->w2 w3 Dry (Na₂SO₄), filter w2->w3 p0 Concentrate via rotary evaporation w3->p0 p1 Purify by flash column chromatography p0->p1

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data: Suzuki Coupling Protocol

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
Methyl amino(3-bromophenyl)acetate HCl 280.54 1.0 281 mg
Phenylboronic acid (example) 121.93 1.2 146 mg (1.2 mmol)
Pd(PPh₃)₄ 1155.56 0.05 58 mg (0.05 mmol)
K₂CO₃ 138.21 2.5 345 mg (2.5 mmol)

| Toluene / H₂O | - | - | 8 mL / 2 mL (4:1) |

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16][17]

Causality of Experimental Design:

  • Catalyst System: Similar to the Suzuki reaction, this process requires a palladium catalyst and a phosphine ligand. However, the ligands for C-N coupling are often more sterically hindered biarylphosphines (e.g., XPhos, RuPhos) which are highly effective at promoting the reductive elimination step to form the C-N bond.[14]

  • Base (NaOtBu or K₃PO₄): A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, although other bases like potassium phosphate can also be effective and may be milder for sensitive substrates.[17]

  • Solvent (Toluene or Dioxane): Anhydrous, aprotic solvents are necessary, as protic solvents can interfere with the strongly basic conditions.

Quantitative Data: Buchwald-Hartwig Amination Protocol

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
Methyl amino(3-bromophenyl)acetate HCl 280.54 1.0 281 mg
Morpholine (example amine) 87.12 1.2 0.10 mL (1.2 mmol)
Pd₂(dba)₃ 915.72 0.02 18 mg (0.02 mmol)
XPhos (ligand) 476.60 0.08 38 mg (0.08 mmol)
NaOtBu 96.10 1.4 135 mg (1.4 mmol)

| Toluene (anhydrous) | - | - | 10 mL |

Note: The experimental workflow for Buchwald-Hartwig amination is very similar to the Suzuki coupling, requiring inert conditions and heating. The key differences are the coupling partner (an amine instead of a boronic acid) and the choice of base.

Purification and Characterization

Post-reaction workup is critical for isolating the desired product.

  • Extraction: This step removes water-soluble components, such as inorganic salts and the base. Washing with dilute acid (for Suzuki/Buchwald) or base (for acylation) can remove residual starting materials or byproducts.[18]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and concentrated using a rotary evaporator.[19]

  • Flash Column Chromatography: This is the primary method for purifying the crude product from unreacted starting materials, catalyst residues, and byproducts. A gradient of solvents (e.g., hexanes and ethyl acetate) is typically used to elute the compounds from the silica gel.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a versatile and powerful scaffold for synthetic chemistry. By strategically targeting its primary amine and aryl bromide moieties, a vast chemical space can be explored. The protocols outlined in this guide provide a robust foundation for these transformations, emphasizing the underlying chemical principles to empower researchers to adapt and innovate in their synthetic campaigns. Careful attention to safety, reaction conditions, and purification techniques will ensure the successful synthesis of novel derivatives for applications in drug discovery and beyond.

References

  • Safety Data Sheet for Methyl 2-(4-bromophenyl)acetate. Matrix Scientific. [https://www.matrixscientific.com/msdsv5.nsf/a242c7ca1c37e62a86256a490053745c/87256a78018a91688625754b005f6e85/ FILE/096990.pdf)
  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic-Chemistry.org. [Link]

  • Safety Data Sheet for Methyl 4-Bromophenylacetate . SynZeal. [Link]

  • Safety Data Sheet for [4-[(4-Bromophenyl)methyl]oxan-4-yl]methanamine . Kishida Chemical Co., Ltd.. [Link]

  • Alcohols to Alkyl Chlorides, Part 6 . YouTube. [Link]

  • An introduction to acyl chlorides (acid chlorides) . Chemguide. [Link]

  • Buchwald-Hartwig Amination . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? . Reddit. [Link]

  • Ethyl phenylacetate . Organic Syntheses Procedure. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride . Next Peptide. [Link]

  • This compound . BIOFOUNT. [Link]

  • Successive and selective Suzuki-Miyaura cross-coupling reaction . ResearchGate. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles . Nottingham ePrints. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ResearchGate. [Link]

  • Suzuki cross-coupling reaction . YouTube. [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides . Journal of the American Chemical Society. [Link]

  • Phenylacetic acid . Organic Syntheses Procedure. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Process for preparing phenyl-acetic acid esters.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . Organic Chemistry Portal. [Link]

  • Synthesis of phenylacetic acid esters.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives . National Institutes of Health. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . Green Chemistry. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . OUCI. [Link]

  • Methyl 2-(4-aMino-3-broMophenyl)acetate . LookChem. [Link]

  • Methyl 2-(3-aminophenyl)acetate hydrochloride . PubChem. [Link]

  • Acylation of an Amino Acid Active Ester, "Backing Off Procedure" . Science of Synthesis. [Link]

  • Purification by dissolving in hot EtOH . Organic Syntheses Procedure. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile . MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives . MDPI. [Link]

Sources

Application Note & Protocol: High-Sensitivity HPLC-MS/MS Method for the Quantitative Analysis of Methyl amino(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of Methyl amino(3-bromophenyl)acetate hydrochloride, a key pharmaceutical intermediate or active ingredient. The method leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). As a Senior Application Scientist, this note is structured not as a rigid template but as a logical, in-depth guide rooted in first principles of analytical chemistry. We will explore the rationale behind chromatographic choices, sample preparation strategies, mass spectrometric parameter optimization, and rigorous method validation according to international guidelines. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for quantifying this halogenated amino acid derivative in complex matrices.

Scientific Principle and Rationale

The robust quantification of Methyl amino(3-bromophenyl)acetate relies on the synergy between the separation power of HPLC and the detection specificity of tandem mass spectrometry. The analyte possesses key structural features that dictate the analytical strategy: a basic primary amine, a moderately hydrophobic bromophenyl group, and an ester moiety.

  • Chromatography: A reversed-phase HPLC method is selected to retain the analyte based on the hydrophobicity of the bromophenyl ring. The mobile phase is acidified to protonate the primary amine (-NH2 to -NH3+). This single, stable charge state is crucial for preventing peak tailing and ensuring sharp, symmetrical chromatography, which is fundamental for accurate integration and quantification.[1]

  • Ionization and Mass Spectrometry: The protonated amine makes the analyte ideally suited for positive-mode Electrospray Ionization (ESI), a soft ionization technique that preserves the molecular structure, yielding a prominent protonated molecular ion [M+H]+. A defining characteristic of the analyte is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance.[2][3] This results in a unique isotopic signature for every bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 Daltons (Da). This signature provides an exceptionally high degree of confidence in analyte identification.

  • Quantification: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for quantification. The [M+H]+ ion (the precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific, stable fragment ions (product ions) are monitored in the third quadrupole (Q3). This process filters out chemical noise, dramatically enhancing the signal-to-noise ratio and allowing for precise quantification even at trace levels.

Materials and Reagents

Item Specification Supplier Example
Analyte This compound (CAS: 1219198-88-5)Sigma-Aldrich, Life Chemicals Inc.
Internal Standard (IS) Stable Isotope Labeled (SIL) Analyte (e.g., d4-Methyl amino(3-bromophenyl)acetate) or a structural analog (e.g., Methyl amino(3-chlorophenyl)acetate)Custom Synthesis
Water LC-MS GradeFisher Scientific
Acetonitrile (ACN) LC-MS GradeFisher Scientific
Methanol (MeOH) LC-MS GradeFisher Scientific
Formic Acid (FA) LC-MS Grade, >99% PurityThermo Scientific
HPLC Column C18 Reversed-Phase, e.g., Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Agilent, Waters
Sample Vials 2 mL Amber Glass, with PTFE/Silicone septaAgilent, Waters
Plasma (for bioanalysis) K2-EDTA Human PlasmaBioIVT

Experimental Workflow and Protocols

The overall analytical workflow is a systematic process designed to ensure reproducibility and accuracy.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution Preparation cal Calibration Curve & QC Preparation stock->cal hplc HPLC Separation (Reversed-Phase) cal->hplc Standard Injection sample Matrix Sample (e.g., Plasma) extract Protein Precipitation (PPT) sample->extract extract->hplc Supernatant Injection ms MS/MS Detection (Positive ESI, MRM) hplc->ms integrate Peak Integration & Quantification ms->integrate validate Method Validation Assessment integrate->validate report Final Report Generation validate->report

Caption: High-level workflow for HPLC-MS/MS analysis.

Protocol I: Standard and Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from its matrix while removing interferences like proteins and salts that can cause ion suppression or clog the HPLC system.[4][5] For bioanalytical samples like plasma, protein precipitation is a rapid and effective "dilute-and-shoot" alternative that is suitable for robust methods.[6]

A. Stock Solution Preparation (1 mg/mL)

  • Accurately weigh ~10 mg of this compound reference standard. Note: Account for the hydrochloride salt content to calculate the free base concentration.

  • Dissolve in a 10 mL volumetric flask using 50:50 Methanol:Water as the diluent.

  • Vortex until fully dissolved. This is the primary stock solution.

  • Prepare a similar stock solution for the Internal Standard (IS).

B. Intermediate and Working Standard Preparation

  • Perform serial dilutions from the primary stock solution using 50:50 Methanol:Water to create intermediate stock solutions.

  • Prepare a final working solution containing a mixture of the analyte and a fixed concentration of the IS. This solution will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

C. Calibration Curve and QC Sample Preparation (in Plasma)

  • Label a set of microcentrifuge tubes for each calibration point (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC levels (e.g., LLOQ, Low, Mid, High).

  • Aliquot 95 µL of blank plasma into each tube.

  • Spike 5 µL of the appropriate working standard solution into each tube.

  • Vortex gently to mix.

D. Sample Extraction via Protein Precipitation

  • To 100 µL of each standard, QC, or unknown sample, add 300 µL of cold Acetonitrile containing the Internal Standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol II: HPLC-MS/MS Method Parameters

Rationale: The parameters below are a robust starting point. The C18 column provides retention for the bromophenyl group. The acidic mobile phase (0.1% Formic Acid) ensures protonation of the analyte's amine group for good peak shape and efficient ESI+ ionization. A fast gradient allows for high throughput while ensuring the column is cleaned of late-eluting matrix components.

A. HPLC Parameters

Parameter Condition
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
4.5

B. Mass Spectrometer Parameters

Parameter Setting
Instrument Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 55 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type Multiple Reaction Monitoring (MRM)

C. MRM Transitions and Fragmentation Rationale

The [M+H]+ precursor ion for the free base (C9H10BrNO2, MW ≈ 244.1 g/mol ) will exhibit an isotopic doublet at m/z 244 and 246. Collision-induced dissociation will generate characteristic product ions.

G cluster_frags Collision-Induced Dissociation (CID) precursor Precursor Ion [M+H]+ m/z 244 / 246 frag1 Product Ion 1 Loss of HCOOCH3 m/z 184 / 186 precursor->frag1 Quantifier frag2 Product Ion 2 Loss of •COOCH3 m/z 185 / 187 precursor->frag2 Qualifier

Caption: Predicted fragmentation pathway for MRM selection.

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Role
Methyl amino(3-bromophenyl)acetate244.0184.025Quantifier
246.0186.025Quantifier (Isotope)
244.0185.022Qualifier
Internal Standard (IS) To be determined based on structureTo be determinedTo be optimized-

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.

Method Validation Protocol

To ensure the method is fit for its intended purpose, validation must be performed according to regulatory guidelines such as ICH Q2(R2) or the FDA's Bioanalytical Method Validation Guidance.[7][8][9][10]

Parameter Objective Acceptance Criteria (Example for Bioanalysis)
Specificity & Selectivity To demonstrate that the method can unequivocally measure the analyte in the presence of matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique blank matrix lots.
Linearity & Range To establish the concentration range over which the method is accurate, precise, and linear.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Replicate analysis (n=6) of QC samples at 4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) To define the lowest concentration on the calibration curve that can be reliably quantified.Analyte response must be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision (%CV) ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).System suitability parameters should remain within acceptance criteria.[11]

Conclusion

This application note details a robust and highly selective HPLC-MS/MS method for the quantification of this compound. The protocol leverages sound chromatographic principles and the inherent specificity of tandem mass spectrometry, particularly the unique isotopic signature of bromine, to ensure reliable data. The provided method parameters serve as an excellent starting point for implementation in a regulated or research environment. Adherence to the outlined validation protocol will ensure that the method is fit-for-purpose and generates data of the highest integrity, in accordance with global regulatory standards.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S.
  • Bioanalytical Method Validation Guidance for Industry. (2001). U.S.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • USFDA guidelines for bioanalytical method valid
  • Mass Spectrometry (MS)
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Agilent.
  • Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry.
  • Mass spectrum of bromomethane. Doc Brown's Chemistry.
  • Mass Spectrometry: Alkyl Halide Fragment
  • HPLC Sample Prep: Critical First Steps in LC Analysis. (2012). Lab Manager.
  • Preparing Samples for HPLC-MS/MS Analysis.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Methyl 2-(3-aminophenyl)
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Steps for HPLC Method Valid
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Methyl 2-(3-bromophenyl)
  • Methyl 2-(4-aMino-3-broMophenyl)
  • Method For Removing Halogens From An Aromatic Compound.
  • Methyl 3-aminophenylacet
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Methyl Amino(3-bromophenyl)
  • Methyl 2-(3-bromophenyl)
  • The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • (3-Bromophenyl)acetic acid methyl ester. ChemScene.
  • Methyl amino(3-methylphenyl)
  • Agilent Approaches for Amino Acid Analysis. (2020). Agilent.
  • methyl amino(3-bromophenyl)

Sources

The Versatile Role of Methyl amino(3-bromophenyl)acetate hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. Their prevalence stems from their ability to present a diverse array of three-dimensional arrangements of heteroatoms and substituents, enabling precise interactions with biological targets. Within the vast landscape of synthetic building blocks, α-amino esters bearing functionalized aryl groups are particularly valuable due to the dual reactivity of the amino and ester moieties, coupled with the potential for further elaboration of the aromatic ring. Methyl amino(3-bromophenyl)acetate hydrochloride (1) is a prime example of such a versatile precursor. The strategic placement of a bromine atom on the phenyl ring opens avenues for modern catalytic cross-coupling reactions, while the amino acid backbone provides a robust platform for classical cyclization and multi-component strategies. This application note will provide a detailed exploration of the utility of 1 in the synthesis of diverse and novel heterocyclic systems, complete with detailed protocols and mechanistic insights to guide researchers in drug discovery and development.

Chemical Profile and Synthetic Potential

This compound (1) possesses three key reactive sites that can be selectively addressed to construct a variety of heterocyclic cores:

  • The α-Amino Group: A primary amine that can act as a nucleophile in condensation reactions or be acylated to introduce a wide range of substituents.

  • The Methyl Ester: Susceptible to hydrolysis, amidation, or reduction, providing a handle for further functionalization or ring closure.

  • The 3-Bromophenyl Group: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as intramolecular Heck or Buchwald-Hartwig amination, enabling the formation of fused ring systems.

This unique combination of reactive centers makes (1) a powerful tool for diversity-oriented synthesis.

Application 1: Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-diones (Hydantoins) via Urech Hydantoin Synthesis

Hydantoins are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant and antiarrhythmic properties. The Urech hydantoin synthesis provides a direct and efficient method for the preparation of 5-substituted hydantoins from α-amino acids or their esters.

Mechanistic Rationale

The synthesis proceeds in two key steps. First, the free amino group of the α-amino ester reacts with an isocyanate, generated in situ from potassium cyanate under acidic conditions, to form a ureido intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by elimination of methanol, affords the hydantoin ring. The hydrochloride salt of (1) is advantageous as it protects the amino group during storage and can be readily converted to the free amine in situ.

Protocol 1: Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione (2)

Materials:

  • This compound (1)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Ureido Intermediate:

    • In a round-bottom flask, dissolve this compound (1) (1.0 eq) in a 1:1 mixture of water and ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve potassium cyanate (1.1 eq) in water.

    • Slowly add the potassium cyanate solution to the stirred solution of (1) while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours. The formation of a white precipitate of the ureido intermediate may be observed.

  • Cyclization to the Hydantoin:

    • To the reaction mixture containing the ureido intermediate, add an equal volume of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(3-bromophenyl)imidazolidine-2,4-dione (2) .

Data Presentation:

CompoundStarting MaterialKey ReagentsReaction TimeYield (%)
2 1 KOCN, HCl6-9 h~85%

Visualization of the Workflow:

G cluster_0 Ureido Formation cluster_1 Cyclization start Methyl amino(3-bromophenyl)acetate HCl (1) reagent1 KOCN, H2O/EtOH start->reagent1 intermediate Ureido Intermediate start->intermediate Stir at RT, 2-3h reagent1->intermediate reagent2 Conc. HCl, Reflux intermediate->reagent2 product 5-(3-Bromophenyl)hydantoin (2) intermediate->product Intramolecular Cyclization reagent2->product

Caption: Workflow for the Urech hydantoin synthesis.

Application 2: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of Dihydroisoquinolinone Scaffolds

The bromine atom on the phenyl ring of (1) is a key functional handle for palladium-catalyzed intramolecular C-C bond formation. The intramolecular Heck reaction is a powerful tool for the construction of carbo- and heterocyclic rings.[1][2] By first N-acylating the amino group of (1) with an appropriate alkenyl acid chloride and then subjecting the resulting precursor to palladium catalysis, one can achieve a cyclization to form a dihydroisoquinolinone core, a prevalent scaffold in natural products and pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming an arylpalladium(II) complex. This is followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. The final step is a β-hydride elimination to regenerate the double bond within the newly formed ring and the Pd(0) catalyst. The regioselectivity of the β-hydride elimination can often be controlled by the reaction conditions.

Protocol 2: Synthesis of a 7-Bromo-1,4-dihydroisoquinolin-3-one Derivative (4)

Materials:

  • This compound (1)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • N-Acylation:

    • Suspend this compound (1) (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acryloyl precursor (3) .

  • Intramolecular Heck Reaction:

    • In a flame-dried Schlenk flask, dissolve the N-acryloyl precursor (3) (1.0 eq) in anhydrous DMF.

    • Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 100-110 °C for 12-18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the dihydroisoquinolinone derivative (4) .

Data Presentation:

StepProductKey ReagentsSolventYield (%)
N-Acylation3 Acryloyl chloride, Et₃NDCM~90%
Heck Cyclization4 Pd(OAc)₂, PPh₃, Na₂CO₃DMF~75%

Visualization of the Catalytic Cycle:

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-Br(L2) pd0->pd2 Oxidative Addition insertion Migratory Insertion pd2->insertion elimination β-Hydride Elimination insertion->elimination elimination->pd0 Reductive Elimination product Product (4) elimination->product precursor Precursor (3) precursor->pd2

Caption: Simplified catalytic cycle of the intramolecular Heck reaction.

Application 3: Ugi Four-Component Reaction for the Synthesis of Complex Acyclic and Heterocyclic Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This compound (1) can serve as the amine component in an Ugi reaction, leading to the rapid generation of diverse and highly functionalized acyclic products, which can be precursors for further cyclization reactions.

Mechanistic Rationale

The Ugi reaction is initiated by the formation of an imine from the amine and the aldehyde. The isocyanide then undergoes a nucleophilic addition to the imine, followed by the addition of the carboxylate anion. A subsequent Mumm rearrangement leads to the stable α-acylamino amide product. The power of this reaction lies in the vast number of commercially available starting materials, allowing for the creation of large and diverse chemical libraries.

Protocol 3: Ugi Four-Component Reaction to Synthesize an α-Acylamino Amide (5)

Materials:

  • This compound (1)

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol

Procedure:

  • Ugi Reaction:

    • In a round-bottom flask, dissolve this compound (1) (1.0 eq) in methanol.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine.

    • To the stirred solution, add benzaldehyde (1.0 eq), acetic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the Ugi product (5) .

Data Presentation:

ProductAmine ComponentAldehydeCarboxylic AcidIsocyanideYield (%)
5 1 BenzaldehydeAcetic acidt-Butyl isocyanide~80%

Visualization of the Ugi Reaction:

G amine Amine (from 1) product α-Acylamino Amide (5) amine->product Ugi-4CR aldehyde Aldehyde aldehyde->product acid Carboxylic Acid acid->product isocyanide Isocyanide isocyanide->product

Caption: Schematic of the Ugi four-component reaction.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its trifunctional nature allows for the application of a wide range of synthetic methodologies, from classical condensation and cyclization reactions to modern palladium-catalyzed cross-couplings and efficient multi-component reactions. The protocols detailed in this application note for the synthesis of hydantoins, dihydroisoquinolinones, and complex acyclic precursors via the Ugi reaction serve as a testament to its broad utility. For researchers, scientists, and drug development professionals, (1) represents a strategic starting material for the generation of diverse and medicinally relevant heterocyclic libraries, accelerating the discovery of new therapeutic agents.

References

  • L. A. Sorbera, J. Castaner, P. A. Leeson, "Sorbinil," Drugs of the Future, 1982, 7(9), 667.
  • I. P. Beletskaya, A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, 2000, 100(8), 3009-3066. [Link]

  • A. Dömling, I. Ugi, "Multicomponent Reactions with Isocyanides," Angewandte Chemie International Edition, 2000, 39(18), 3168-3210. [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]

  • S. Bräse, A. de Meijere, "Palladium-Catalyzed Cross-Coupling of Organic Halides with Alkenes: The Heck Reaction," in Metal-Catalyzed Cross-Coupling Reactions, 2004, 217-315. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally similar compounds. A specific Safety Data Sheet (SDS) for Methyl amino(3-bromophenyl)acetate hydrochloride (CAS 1219198-88-5) was not publicly available at the time of writing. Therefore, all procedures should be conducted with a thorough understanding of the potential hazards and in compliance with all institutional and regulatory guidelines.

Introduction: Understanding the Compound

This compound is a halogenated aromatic amino acid ester. Its structure suggests potential applications as a building block in medicinal chemistry and drug discovery, likely in the synthesis of more complex molecules. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form are key features that dictate its reactivity and safety considerations. Due to the limited availability of specific toxicological data, a cautious approach based on the known hazards of similar chemical classes is imperative.

Based on data from structurally related brominated and chlorinated phenylacetate compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation.[1]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are associated with its potential irritant and toxic properties.

GHS Hazard Classification (Anticipated, based on analogs):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.

This table is a projection based on available data for structurally similar compounds and should be treated as a guideline.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE): Essential for Direct Contact
  • Eye Protection: Chemical safety goggles are required at all times when handling the compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a respirator may be necessary.

Safe Handling and Storage Protocols

General Handling Procedures
  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so in the fume hood on a draft shield to minimize the dispersal of dust.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Waste Stream: All solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.

  • Container: Use a chemically resistant, leak-proof container with a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).

Disposal Procedure
  • Do not dispose of this compound down the drain or in regular trash.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Ensure all required documentation for hazardous waste disposal is completed accurately.

Visualized Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Dissolve/React in Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Complete Experiment clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

Disposal Workflow

G cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Final Disposal collect1 Identify Halogenated Waste Stream collect2 Use Designated Container collect1->collect2 label1 Label 'Hazardous Waste' collect2->label1 Add Waste label2 Add Chemical Name & Hazards label1->label2 dispose1 Store Securely label2->dispose1 Seal Container dispose2 Follow Institutional Pickup Protocol dispose1->dispose2

Caption: Workflow for the proper disposal of this compound waste.

References

  • Chemsrc. Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7. [Link]

  • BIOFOUNT. 1219198-88-5|this compound. [Link]

  • Chemsrc. Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate. [Link]

  • Agilent. Safety Data Sheet - Methyl Acetate. [Link]

  • Next Peptide. 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. [Link]

  • LookChem. Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. [Link]

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]

  • FDA.gov. METHYL 3-BROMOPHENYLACETATE. [Link]

  • PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

  • PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]

Sources

Application Notes & Protocols: The Use of Methyl amino(3-bromophenyl)acetate hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

Methyl amino(3-bromophenyl)acetate hydrochloride is a versatile and strategically important building block in modern pharmaceutical development. As a non-canonical α-amino ester derivative, its structure is pre-configured with multiple functional handles that allow for controlled, stepwise elaboration into complex molecular architectures.[1][2][3] The primary value of this intermediate lies in the orthogonal reactivity of its three key components: the primary amine, the methyl ester, and the aryl bromide.

The primary amine serves as a nucleophilic site for peptide bond formation, acylation, alkylation, or sulfonylation, enabling the introduction of diverse side chains. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, a common pharmacophore for interacting with biological targets, or for reduction to a primary alcohol. Most critically, the 3-bromo-substituted phenyl ring is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for rapidly generating compound libraries to explore structure-activity relationships (SAR).

This guide provides an in-depth look at the physicochemical properties, core synthetic applications, and detailed experimental protocols for leveraging this compound in drug discovery and development programs.

Physicochemical Properties & Specifications

A clear understanding of the material's properties is fundamental for its effective use and handling.

PropertyValueSource
CAS Number 1219198-88-5[5]
Molecular Formula C₉H₁₁BrClNO₂[6]
Molecular Weight 280.54 g/mol [6]
IUPAC Name This compound
Appearance Solid (typically off-white to white)
Purity ≥95% (typical)
InChI Key UYQXPUQVLSXOMR-UHFFFAOYSA-N

Core Synthetic Utility & Rationale

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for a modular approach to library synthesis.

  • Aryl Bromide (C-Br Bond): This is arguably the most versatile handle for scaffold diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for introducing aryl/heteroaryl groups), Sonogashira (for alkynes), Buchwald-Hartwig amination (for C-N bonds), and Heck reactions.[4] The choice of palladium catalyst, ligand, and base is critical and allows for fine-tuning of reactivity to accommodate sensitive functional groups elsewhere in the molecule.

  • Primary Amine (NH₂): The amino group, present as a hydrochloride salt, is typically liberated in situ using a non-nucleophilic base (e.g., triethylamine, DIPEA). Once free, it readily undergoes acylation with acid chlorides or activated carboxylic acids (e.g., using HATU, HOBt) to form amides. It can also be functionalized via reductive amination or direct N-alkylation.

  • Methyl Ester (CO₂Me): The ester group is relatively stable but can be selectively hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This transformation is often crucial for revealing a key binding motif in the final active pharmaceutical ingredient (API). Alternatively, it can be reduced to the corresponding amino alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

G cluster_main Methyl amino(3-bromophenyl)acetate main Core Structure amine Primary Amine (as HCl salt) bromide Aryl Bromide ester Methyl Ester acylation N-Acylation N-Alkylation amine->acylation Base coupling Pd Cross-Coupling (Suzuki, Sonogashira, etc.) bromide->coupling Pd Catalyst, Base hydrolysis Hydrolysis (-> Acid) Reduction (-> Alcohol) ester->hydrolysis Acid or Base

Caption: Key reactive sites on the intermediate and their corresponding transformations.

Detailed Experimental Protocols

The following protocols are representative examples of how to functionalize the aryl bromide and amine moieties. Researchers should perform their own reaction optimizations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the aryl bromide with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals.

Objective: To synthesize Methyl amino(3-(pyridin-4-yl)phenyl)acetate by coupling the title intermediate with pyridine-4-boronic acid.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality & Insights:

  • Base (K₂CO₃): The base is crucial for activating the boronic acid to form the boronate species, which participates in the catalytic cycle. It also serves to free the primary amine from its hydrochloride salt.

  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst is robust and effective for a wide range of substrates, including those with amine functional groups. The dppf ligand provides the right balance of electron density and steric bulk to facilitate both oxidative addition and reductive elimination steps.

  • Solvent: The dioxane/water mixture is a common choice for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) active catalyst.

G start Start reagents Combine Reactants: - Intermediate - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent heat Heat Reaction (e.g., 90 °C) & Monitor (TLC/LCMS) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify analyze Characterize (NMR, MS) purify->analyze end End analyze->end G start_mol Methyl amino (3-bromophenyl)acetate HCl step1 Step 1: Suzuki Coupling (with e.g., Naphthylboronic acid) start_mol->step1 intermediate1 Biaryl Amino Ester Intermediate step1->intermediate1 step2 Step 2: N-Acylation (with a functionalized acid chloride) intermediate1->step2 intermediate2 Elaborated Scaffold step2->intermediate2 step3 Step 3: Ester Hydrolysis (LiOH) intermediate2->step3 final_target Final Target Molecule (Novel Carboxylic Acid) step3->final_target

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl amino(3-bromophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and direct method is the Fischer esterification of 3-bromophenylglycine using methanol in the presence of an acid catalyst. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of methanol, and subsequent elimination of water to form the methyl ester. The product is isolated as a hydrochloride salt, which enhances its stability.[1] Alternative methods may involve the amination of a suitable precursor like methyl 2-bromo-(3-bromophenyl)acetate.

This guide will focus on the Fischer esterification route, addressing common challenges and providing solutions to improve your synthetic outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?

Answer:

Low or no product yield in a Fischer esterification is a common problem that can stem from several factors related to the reaction equilibrium, catalyst, and reagents.

Probable Causes & Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[2][3] To drive the equilibrium towards the product, you can:

    • Use a Large Excess of Alcohol: Employing methanol as the solvent ensures a large molar excess, pushing the reaction forward according to Le Chatelier's Principle.[3] A 5-10 fold molar excess of alcohol is a good starting point.

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While technically challenging in this specific reaction setup, using a dehydrating agent or a Dean-Stark trap in analogous systems can significantly improve yields.[3] For this synthesis, ensuring all reagents and glassware are scrupulously dry is critical.

  • Insufficient Catalyst Activity:

    • Catalyst Choice: Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are effective reagents that generate anhydrous HCl in situ, which acts as the catalyst.[4] Acetyl chloride in methanol is another convenient method for generating anhydrous HCl.

    • Catalyst Quenching: The amino group of the starting material is basic and will neutralize some of the acid catalyst.[2] Therefore, it's crucial to use a sufficient amount of the acid-generating reagent (typically at least 2 equivalents) to both protonate the amino group and catalyze the esterification.

  • Poor Quality of Reagents:

    • Wet Methanol: The presence of water in the methanol will inhibit the reaction. Use anhydrous methanol for the best results.

    • Degraded Starting Material: Ensure the 3-bromophenylglycine is pure and dry. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: While some esterifications of amino acids proceed at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate and yield.[5]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields.

Issue 2: Difficulty in Product Isolation and Purification

Question: My reaction seems to have worked based on TLC, but I am struggling to isolate a pure, crystalline product. What should I do?

Answer:

Isolating amino acid ester hydrochlorides can be challenging due to their solubility and potential for oiling out.

Probable Causes & Solutions:

  • Incomplete Reaction: Unreacted starting material can co-precipitate with the product, making crystallization difficult. Ensure the reaction has gone to completion by TLC before proceeding with workup.

  • Improper Workup:

    • Solvent Removal: After the reaction, the excess methanol and HCl must be thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.

    • Precipitation/Crystallization Solvent: The choice of anti-solvent is critical. Diethyl ether is commonly used to precipitate amino acid ester hydrochlorides from the reaction mixture or a concentrated solution.[6] Other solvents like ethyl acetate or tetrahydrofuran (THF) can also be effective. Experiment with different solvent systems to find the optimal one for your product.

  • Oiling Out: The product may separate as an oil instead of a crystalline solid. This can be due to impurities or the presence of residual solvent.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a seed crystal to the solution to initiate crystallization.

    • Trituration: If an oil forms, remove the solvent and add a fresh portion of the anti-solvent. Vigorously stir or sonicate the mixture to induce solidification.

Issue 3: Presence of Impurities in the Final Product

Question: My final product shows impurities in the NMR spectrum. What are the likely side products and how can I avoid them?

Answer:

Impurities can arise from side reactions or incomplete removal of starting materials and reagents.

Probable Causes & Solutions:

  • Unreacted Starting Material: As mentioned, ensure the reaction goes to completion. If necessary, purify the crude product by recrystallization.

  • Diketopiperazine Formation: Amino acid esters can undergo intermolecular condensation to form diketopiperazines, especially if the free amine is generated during workup.[1] Maintaining acidic conditions throughout the process helps to prevent this side reaction.

  • Side Reactions on the Aromatic Ring: While the brominated phenyl ring is generally stable under these conditions, prolonged exposure to strong acids and high temperatures could potentially lead to side reactions. Stick to the optimized reaction time and temperature.

  • Residual Solvents: Ensure all solvents are thoroughly removed during the drying process.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[4][7] Use a suitable mobile phase, for example, a mixture of chloroform and methanol. The starting amino acid is highly polar and will have a low Rf value, while the product ester will be less polar and have a higher Rf value. Visualize the spots using a ninhydrin stain, which reacts with the primary amine of both the starting material and the product to give a characteristic colored spot.[8][9]

Q2: Can I use other acid catalysts like sulfuric acid?

A2: Yes, other strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used as catalysts for Fischer esterification.[3] However, using reagents like thionyl chloride or TMSCl in methanol is often preferred for synthesizing amino acid ester hydrochlorides as they generate anhydrous HCl in situ, which is crucial for good yields and also provides the chloride counter-ion for the final salt.

Q3: My product is a hydrochloride salt. How can I obtain the free amine?

A3: To obtain the free amino ester, you can neutralize the hydrochloride salt with a base. A common procedure involves dissolving the salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and washing it with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[10] After extraction and drying of the organic layer, the solvent can be removed to yield the free amine. Note that the free amino ester is less stable than its hydrochloride salt and may be prone to polymerization or diketopiperazine formation upon storage.[1]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Thionyl chloride and acetyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous HCl generated in situ is a corrosive gas. Ensure the reaction setup is properly vented.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This is a widely used and effective method for the synthesis of amino acid methyl ester hydrochlorides.

Materials:

  • 3-Bromophenylglycine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 3-bromophenylglycine (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a crude solid or oil.

  • Add anhydrous diethyl ether to the residue and stir vigorously to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method is often preferred due to its milder reaction conditions.[4]

Materials:

  • 3-Bromophenylglycine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask with a magnetic stirrer, suspend 3-bromophenylglycine (1 equivalent) in anhydrous methanol (10-20 volumes).

  • To the stirred suspension at room temperature, slowly add TMSCl (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Data Summary

ParameterThionyl Chloride MethodTMSCl MethodKey Considerations
Reagent Thionyl Chloride (SOCl₂)Trimethylchlorosilane (TMSCl)SOCl₂ is highly reactive and corrosive. TMSCl is generally milder.
Temperature 0 °C to RefluxRoom TemperatureThe SOCl₂ method often requires heating to go to completion.
Reaction Time 2-4 hours12-24 hoursThe TMSCl method is typically slower.
Yield Generally Good to ExcellentGood to ExcellentBoth methods are effective, but may require optimization for this specific substrate.
Safety Highly corrosive reagents and byproducts.Milder, but still requires careful handling.Both should be performed in a fume hood with appropriate PPE.

Visualizations

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid + H+ Proton H+ Tetrahedral_Intermediate_1 R-C(OH)(OH2+)-OCH3 Protonated_Acid->Tetrahedral_Intermediate_1 + CH3OH Methanol CH3OH Tetrahedral_Intermediate_2 R-C(OH)(OH)-OCH3+ Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 - H+ Protonated_Ester R-C(O+H)-OCH3 Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+ Water H2O Proton_Regen H+

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality Anhydrous Methanol? Pure Starting Material? Start->Check_Reagents Check_Equilibrium Address Reaction Equilibrium Use Excess Methanol? Ensure Dry Conditions? Check_Reagents->Check_Equilibrium Check_Catalyst Evaluate Catalyst Sufficient Equivalents? Added Correctly? Check_Equilibrium->Check_Catalyst Check_Conditions Verify Reaction Conditions Correct Temperature? Adequate Reaction Time (TLC)? Check_Catalyst->Check_Conditions Optimize Optimize Conditions Check_Conditions->Optimize Conditions Verified Purification Review Purification Check_Conditions->Purification Reaction Incomplete

Caption: A logical workflow for troubleshooting low product yield.

References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. (URL: [Link])

  • Monitoring amino acid esterification - Chemistry Stack Exchange. (URL: [Link])

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (URL: [Link])

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC - NIH. (URL: [Link])

  • Draw both the ortho and para products of the reaction of phenylacetate with bromine in acetic acid. | Homework.Study.com. (URL: [Link])

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed - NIH. (URL: [Link])

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. (URL: [Link])

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google P
  • A kind of preparation method of high-purity glycine ester hydrochloride - Google P
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. (URL: [Link])

  • Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (URL: [Link])

  • Glycine methyl ester hydrochloride - PMC - NIH. (URL: [Link])

  • TLC of Amino Acids - YouTube. (URL: [Link])

  • Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate | lookchem. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

  • CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google P
  • (PDF) Analysis of Amino Acids Using Thin Layer Chromatography - ResearchGate. (URL: [Link])

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - ResearchGate. (URL: [Link])

  • Glycine methyl ester hydrochloride - Wikipedia. (URL: [Link])

  • Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. - ResearchGate. (URL: [Link])

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P
  • Deduce the product(s) of the reaction of the given carboxylic acid with PBr3/Br2 before and after hydrolysis. Phenylacetic acid | Homework.Study.com. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (URL: [Link])

  • Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem. (URL: [Link])

Sources

Technical Support Center: Purification of Crude Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl amino(3-bromophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The protocols and advice provided are grounded in established chemical principles to ensure technical accuracy and practical utility.

I. Understanding the Molecule and Purification Strategy

This compound is an amino acid ester salt. The primary amino group provides a basic handle, while the ester is susceptible to hydrolysis, particularly under strong basic conditions. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base[1]. A successful purification strategy must therefore remove impurities without compromising the integrity of the ester functionality.

The most common impurities in the synthesis of such compounds include unreacted starting materials, by-products from the amination step, and residual solvents. The purification techniques discussed below are designed to effectively separate the desired product from these contaminants.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem 1: Low Yield After Acid-Base Extraction
Symptom Probable Cause(s) Solution(s)
Minimal product recovery in the organic phase after basification and extraction.Incomplete Neutralization: The pH of the aqueous layer was not sufficiently basic to convert the hydrochloride salt to the free amine, leaving the product in the aqueous layer.Ensure the pH of theaqueous solution is adjusted to 7-8. Use a calibrated pH meter for accurate measurement. A pH higher than 8 should be avoided to minimize the risk of ester hydrolysis.
Ester Hydrolysis: The pH during basification was too high (e.g., >9), or the free base was in contact with the aqueous basic solution for an extended period, leading to hydrolysis of the methyl ester to the corresponding carboxylic acid.Use a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Add the base portion-wise with vigorous stirring to avoid localized high pH. Perform the extraction quickly after basification.
Insufficient Extraction: The number of extractions with the organic solvent was inadequate to fully recover the free base from the aqueous layer.Perform multiple extractions (at least 3-4) with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers to maximize recovery.
Emulsion Formation: An emulsion formed at the interface of the aqueous and organic layers, trapping the product.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Problem 2: Oiling Out During Recrystallization
Symptom Probable Cause(s) Solution(s)
The compound separates as an oil instead of forming crystals upon cooling.High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.First, attempt to purify the crude product using an acid-base extraction to remove acidic or basic impurities. If oiling out persists, consider column chromatography for a more thorough purification before recrystallization.
Inappropriate Solvent System: The solvent may be too good a solvent for the compound, or the polarity difference between the solvent and the compound is too large.Try a different solvent or a solvent mixture. Good starting points for hydrochloride salts of amino esters include isopropanol or ethanol. A solvent/anti-solvent system like methanol/diethyl ether or dichloromethane/hexane can also be effective[2].
Solution Cooled Too Rapidly: Rapid cooling can lead to supersaturation and oiling out rather than controlled crystal growth.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Problem 3: Discolored Product After Purification
Symptom Probable Cause(s) Solution(s)
The final crystalline product has a yellow or brown tint.Presence of Chromophoric Impurities: Highly colored impurities may be carried through the purification process.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Compound Degradation: The compound may be unstable at the boiling point of the recrystallization solvent, especially if heated for a prolonged period.Choose a recrystallization solvent with a lower boiling point. Minimize the time the solution is kept at high temperatures. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: A combination of acid-base extraction followed by recrystallization is typically the most effective and scalable method. The acid-base extraction removes water-soluble and acidic/basic impurities, while recrystallization removes non-polar impurities and affords a highly crystalline final product. For very impure samples or for achieving the highest purity, column chromatography may be necessary.

Q2: How do I perform an acid-base extraction for this compound?

A2: Dissolve the crude hydrochloride salt in water. In a separatory funnel, add an immiscible organic solvent like ethyl acetate. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the pH of the aqueous layer is between 7 and 8[3]. Shake the funnel, releasing pressure frequently. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.

Q3: What are some good solvent systems for the recrystallization of this compound?

A3: For a single solvent system, alcohols like ethanol or isopropanol are often good choices for hydrochloride salts[2]. For a solvent/anti-solvent system, you can dissolve the compound in a minimal amount of a polar solvent like methanol and then slowly add a non-polar anti-solvent such as diethyl ether or hexane until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A dichloromethane/methanol mixture has been reported to be effective for a similar compound, 4-amino-3-bromobenzoic acid[4].

Q4: My compound is a hydrochloride salt. Why can't I just wash it with an organic solvent to purify it?

A4: While washing the solid with a non-polar solvent like hexane or diethyl ether can remove some non-polar impurities, it is generally not a very effective purification method on its own, especially for removing polar impurities or those with similar solubility to your product. However, it can be a useful first step for grossly impure samples before proceeding to recrystallization or other methods.

Q5: How should I store the purified this compound?

A5: The hydrochloride salt is more stable than the free base, particularly against hydrolysis[1]. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. A desiccator or a dry box is recommended for long-term storage.

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in deionized water (approximately 10 mL of water per gram of crude material).

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.

  • Basification: While gently swirling the separatory funnel, slowly add a saturated aqueous solution of sodium bicarbonate dropwise. Periodically, stop adding the base, stopper the funnel, shake gently, and vent. Check the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding sodium bicarbonate until the pH of theaqueous layer is stable between 7 and 8.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate (half of the initial volume). Repeat the extraction process (steps 4-5) two more times.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with a small portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified free base, which may be an oil or a solid.

  • (Optional) Re-formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is isopropanol or an ethanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and a magnetic stir bar). Continue adding the solvent in small portions until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

V. Visualization of Workflows

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude HCl Salt in Water add_org Add Ethyl Acetate crude->add_org add_base Add NaHCO3 (aq) to pH 7-8 add_org->add_base extract Separate Layers add_base->extract aq_phase Aqueous Layer (Water-Soluble Impurities) extract->aq_phase org_phase Organic Layer (Free Base) extract->org_phase wash_dry Wash with Brine, Dry (Na2SO4) org_phase->wash_dry evaporate Evaporate Solvent wash_dry->evaporate free_base Purified Free Base evaporate->free_base RecrystallizationTroubleshooting cluster_oil Troubleshoot Oiling cluster_no_xtal Troubleshoot No Crystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool outcome Crystals Form? cool->outcome oil Product Oils Out outcome->oil No no_xtal No Crystals Form outcome->no_xtal No success Collect Crystals outcome->success Yes reheat Reheat to Dissolve Oil oil->reheat scratch Scratch Flask no_xtal->scratch add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool seed Add Seed Crystal scratch->seed evap Reduce Solvent Volume seed->evap

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • Hay, R. W., & Porter, A. (1977). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of the Chemical Society, Dalton Transactions, (13), 1261-1265. [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. [Link]

  • Anger, D. L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2132-2141. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl amino(3-bromophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the successful and efficient optimization of your reaction conditions.

Overview of Synthetic Pathways

The synthesis of α-amino acid esters like this compound can be approached through several pathways. The most common methods involve the direct esterification of the parent amino acid, 3-bromophenylglycine. The choice of method often depends on the scale, available reagents, and desired purity. The two primary approaches are:

  • Direct Esterification with Thionyl Chloride/Acid Catalyst: This is a highly efficient one-step method where the amino acid is reacted with methanol in the presence of an activating agent like thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄, HCl gas).[1][2][3] Thionyl chloride is particularly effective as it serves a dual role: it activates the carboxylic acid by converting it to a reactive acyl chloride intermediate, and the in situ generation of hydrochloric acid (HCl) protonates the amino group, preventing self-condensation and yielding the desired hydrochloride salt directly.[1]

  • Protect-Esterify-Deprotect Sequence: This multi-step approach offers greater control and can be beneficial for sensitive substrates or when specific reaction conditions must be avoided.[4] The amino group is first protected, commonly with a tert-butoxycarbonyl (Boc) group.[5][6] The protected amino acid is then esterified, and the sequence is completed by the removal of the protecting group under acidic conditions to yield the final hydrochloride salt.[6][7]

Synthetic_Pathways cluster_0 Starting Material cluster_1 Pathway 1: Direct Esterification cluster_2 Pathway 2: Protection Route 3-BPG 3-Bromophenylglycine Direct_Ester Fischer Esterification (SOCl₂ or H⁺, MeOH) 3-BPG->Direct_Ester One-Step Protect Protect Amine (e.g., Boc₂O) 3-BPG->Protect Multi-Step Final_Product Methyl amino(3-bromophenyl)acetate HCl Direct_Ester->Final_Product Esterify Esterify Carboxyl (e.g., MeI, Base) Protect->Esterify Deprotect Deprotect Amine (Acidic Conditions) Esterify->Deprotect Deprotect->Final_Product

Caption: High-level overview of synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has gone to completion according to TLC, but after work-up, my isolated yield is significantly lower than expected. What are the potential causes?

A: Low isolated yield despite complete conversion is a common and frustrating issue. The problem often lies in the work-up and isolation procedure or product instability. Let's break down the likely culprits:

  • Product Solubility: this compound is a salt and can have appreciable solubility in aqueous layers, especially if the pH is not optimal or if excess alcohol (methanol) is present from the reaction. During an aqueous work-up, you might be losing a significant portion of your product to the aqueous phase.

    • Solution: Ensure the aqueous phase is saturated with a salt like sodium chloride (brine) before extraction to decrease the polarity and "salt out" your product into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) as your product may only partition partially in each extraction.

  • Emulsion Formation: The amphipathic nature of the product can lead to the formation of stable emulsions during aqueous extraction, trapping your product at the interface.

    • Solution: To break emulsions, try adding a small amount of brine, gently swirling rather than vigorously shaking, or filtering the entire mixture through a pad of Celite®. In some cases, allowing the mixture to stand for an extended period can also resolve the emulsion.

  • Incomplete Precipitation/Crystallization: If you are isolating the product by precipitation from the reaction mixture or crystallization, the choice of solvent is critical.

    • Solution: The product is typically precipitated by adding a non-polar solvent (e.g., diethyl ether, MTBE, or hexane) to the reaction mixture (often in methanol or after solvent-swapping to a solvent like ethyl acetate). If the yield is low, your product may be too soluble in the final solvent mixture. Try increasing the ratio of anti-solvent to solvent, cooling the mixture to a lower temperature (e.g., 0 °C or -20 °C), and allowing sufficient time for complete precipitation.

  • Mechanical Losses: Do not underestimate mechanical losses from multiple transfer steps, adherence to glassware, and filtration.

    • Solution: Minimize transfers where possible. Ensure you thoroughly scrape glassware and rinse it with the filtration solvent to recover all the product. Use appropriately sized glassware for the scale of your reaction.

Troubleshooting_Low_Yield Start Low Isolated Yield? Check_Solubility Is product lost to aqueous phase? Start->Check_Solubility Yes Solution_Salt Saturate with brine. Perform multiple extractions. Check_Solubility->Solution_Salt Yes Check_Emulsion Emulsion during work-up? Check_Solubility->Check_Emulsion No Solution_Salt->Check_Emulsion Solution_Emulsion Add brine, filter through Celite®. Check_Emulsion->Solution_Emulsion Yes Check_Precip Incomplete precipitation? Check_Emulsion->Check_Precip No Solution_Emulsion->Check_Precip Solution_Precip Increase anti-solvent ratio. Lower temperature. Allow more time. Check_Precip->Solution_Precip Yes End Yield Optimized Check_Precip->End No Solution_Precip->End

Caption: Decision workflow for troubleshooting low isolated product yield.

Issue 2: Formation of Impurities

Q: My NMR/LCMS analysis shows multiple unexpected signals. What are the likely side products and how can I minimize them?

A: Impurity formation is a classic challenge in synthesis. For this reaction, the impurities often arise from the bifunctional nature of the starting amino acid.

  • Dimerization/Polymerization: If the amino group is not protonated or protected, it can act as a nucleophile and attack another activated carboxylic acid, leading to the formation of dipeptides or larger oligomers. This is especially prevalent if the reaction is not sufficiently acidic.

    • Cause: The free amine (-NH₂) is a potent nucleophile.

    • Prevention: When using the thionyl chloride method, ensure at least one equivalent of SOCl₂ is used relative to the amino acid. The generated HCl will protonate the amine to the non-nucleophilic ammonium salt (-NH₃⁺). If using other acid catalysts, ensure the medium is strongly acidic. Alternatively, use an N-protection strategy.[1][8]

  • Unreacted Starting Material: The presence of starting material indicates an incomplete reaction.

    • Cause: Insufficient reaction time, low temperature, degraded reagents, or an inadequate amount of catalyst/activating agent.

    • Prevention: Monitor the reaction by TLC or LCMS until the starting material spot/peak disappears. Ensure your alcohol (methanol) is anhydrous, as water will compete with the alcohol and hydrolyze activated intermediates back to the starting material.[9] Use a sufficient excess of the alcohol, which also serves as the solvent.[10]

  • Racemization: If you are starting with an enantiopure amino acid, racemization (loss of stereochemical integrity) can be a concern under harsh conditions.

    • Cause: The α-proton can be abstracted under certain basic or even strongly acidic/high-temperature conditions, leading to a planar enolate-like intermediate that can be protonated from either face.

    • Prevention: The thionyl chloride method, when performed at controlled, low temperatures (e.g., -5 to 0 °C during addition), is generally effective at preventing racemization.[3] Avoid prolonged exposure to high temperatures or strong bases.

Impurity TypeLikely CausePrevention Strategy
Dipeptide/Oligomers Free amine acting as a nucleophileEnsure full protonation of the amine with sufficient acid (e.g., from SOCl₂) or use a protecting group.
Starting Material Incomplete reaction; presence of waterUse anhydrous solvent, sufficient reagent excess, adequate reaction time, and monitor completion.
Racemic Product Harsh conditions (high temp, strong base)Maintain low temperatures during reagent addition; avoid unnecessary exposure to extreme conditions.
Table 1: Common Impurities and Mitigation Strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for this synthesis?

A: For both lab-scale and industrial applications, the thionyl chloride in methanol method is often preferred.[1][11] It is a one-step process that is atom-economical and avoids the extra steps of protection and deprotection. The reaction generates HCl gas in situ, which acts as the catalyst and forms the desired hydrochloride salt directly, simplifying the procedure.[2] Careful control of the addition temperature is crucial for safety and to minimize side reactions.[11]

Q2: Why and when should I use a protecting group strategy?

A: A protecting group strategy is warranted when the planned reaction conditions are incompatible with a free amino group. For example, if you were performing a subsequent reaction under basic conditions, the acidic ammonium hydrochloride salt would be neutralized, exposing the nucleophilic free amine. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, which is compatible with the final product being a hydrochloride salt.[5][6][7]

Q3: How do I choose the optimal solvent and temperature?

A: For the direct Fischer-type esterification, the alcohol reactant (in this case, methanol ) is almost always used as the solvent.[10] Using a large excess of methanol helps to shift the reaction equilibrium towards the product side.

  • Temperature: The reaction is typically run at reflux (the boiling point of methanol, ~65 °C) to ensure a reasonable reaction rate. However, the initial addition of the activating agent (like thionyl chloride) should be done at a much lower temperature (e.g., 0 °C or below) to control the initial exothermic reaction and prevent side reactions.[3][11]

Q4: What are the best practices for work-up and purification?

A: The goal of the work-up is to remove excess reagents and byproducts.

  • Quenching: After the reaction is complete, the excess methanol and SOCl₂ (if used) are typically removed under reduced pressure.

  • Precipitation/Trituration: The resulting crude oil or solid is often triturated with a non-polar solvent like diethyl ether or MTBE. This step is highly effective. The desired hydrochloride salt is insoluble in ether and will precipitate as a solid, while non-polar organic impurities and any unreacted starting ester (if not the salt form) will remain dissolved.

  • Filtration: The solid product is then collected by vacuum filtration, washed with more of the non-polar solvent to remove residual impurities, and dried under vacuum.

  • Recrystallization (Optional): If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Direct Esterification using Thionyl Chloride in Methanol

This protocol is a robust method for the direct conversion of 3-bromophenylglycine to its methyl ester hydrochloride.

Workflow_SOCl2 Start Suspend 3-Bromophenylglycine in Anhydrous MeOH Cool Cool to 0 °C in Ice Bath Start->Cool Add_SOCl2 Add SOCl₂ Dropwise (Maintain Temp < 5 °C) Cool->Add_SOCl2 Reflux Warm to Room Temp, then Reflux (e.g., 65 °C for 4-6h) Add_SOCl2->Reflux Monitor Monitor by TLC/LCMS for Completion Reflux->Monitor Monitor->Reflux Incomplete Concentrate Cool and Concentrate in Vacuo Monitor->Concentrate Complete Triturate Triturate with Diethyl Ether Concentrate->Triturate Filter Collect Solid by Vacuum Filtration Triturate->Filter Wash_Dry Wash with Ether and Dry under Vacuum Filter->Wash_Dry End Obtain Pure Product Wash_Dry->End

Caption: Step-by-step workflow for the thionyl chloride esterification method.

Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenylglycine (1.0 eq).

  • Solvent Addition: Suspend the amino acid in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise via a syringe over 15-30 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure the temperature of the reaction mixture does not rise above 5 °C. The suspension should gradually become a clear solution as the hydrochloride salt of the amino acid forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LCMS until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator. This will remove excess methanol and any remaining SOCl₂.

  • Isolation: Add diethyl ether or methyl tert-butyl ether (MTBE) to the crude residue. Stir or sonicate the mixture vigorously. The product will precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified solid under high vacuum to yield this compound.

References

  • Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Synfacts. (2019). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • An, L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 867-874. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Carboxyl protecting groups. [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Kunz, H., & Waldmann, H. (1984). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 49(25), 4975–4981. [Link]

  • Scribd. (n.d.). Amino Acid Esterification Method. [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Methyamino-phenylacetate. [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(3-bromophenyl)acetate. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • YouTube. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. [Link]

  • ResearchGate. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. [Link]

  • Google Patents. (n.d.).
  • lookchem.com. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. [Link]

  • Google Patents. (n.d.). The synthetic method of the bromophenol of 3 amino 4.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for resolving challenges associated with Methyl amino(3-bromophenyl)acetate hydrochloride (CAS 1219198-88-5). This valuable building block is pivotal in the synthesis of various pharmaceutical intermediates and active ingredients. However, its hydrochloride salt form, while enhancing stability and shelf-life, frequently presents a significant hurdle in the lab: poor solubility in common organic reaction solvents.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing these solubility issues and provides validated, step-by-step protocols to overcome them, ensuring the success and efficiency of your synthetic workflows.

Part 1: Understanding the Root Cause — Why is Solubility an Issue?

The core of the problem lies in the ionic nature of the molecule. This compound exists as an ammonium salt (R-NH₃⁺Cl⁻). This ionic character creates a strong crystal lattice structure, making it readily soluble in polar protic solvents like water and alcohols, but poorly soluble in the less polar organic solvents typically used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[3][4]

In contrast, its corresponding "free amine" or "free base" form (R-NH₂) is a neutral, less polar molecule. This form is significantly more soluble in a wider range of organic solvents, making it the desired species for a homogeneous reaction mixture.[3] The challenge, therefore, is to effectively transition from the insoluble salt to the soluble free amine under conditions compatible with your reaction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my reaction solvent (e.g., DCM, THF). What is the most direct solution?

The most effective and widely practiced strategy is in situ neutralization , also known as "free-basing." This process involves converting the insoluble hydrochloride salt into its soluble free amine form directly within the reaction vessel immediately before proceeding with your synthesis (e.g., an acylation or coupling reaction).[2][3]

This is the preferred method because it avoids a separate, time-consuming workup step to isolate the free amine, which can sometimes be less stable than the salt form.[2] The process involves adding a suitable organic base to the suspension of the salt in your chosen solvent.

Q2: Which base should I use for in situ neutralization, and how much is needed?

For most applications, a tertiary amine base is ideal. The most common choices are:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

These bases are strong enough to deprotonate the ammonium salt but are generally non-nucleophilic, preventing unwanted side reactions.

Stoichiometry: Use 1.0 to 1.1 equivalents of the tertiary base relative to the hydrochloride salt. A slight excess ensures complete conversion to the free amine.[3] The reaction is a simple acid-base neutralization:

R-NH₃⁺Cl⁻ + Et₃N → R-NH₂ (soluble) + Et₃N·H⁺Cl⁻ (often precipitates)[3]

The resulting triethylammonium hydrochloride salt is often insoluble in solvents like DCM and may appear as a white precipitate. For many reactions, this precipitate does not interfere and the reaction can proceed in the presence of this solid. Alternatively, it can be removed by filtration if necessary.[3]

Q3: Can I just switch to a solvent where the hydrochloride salt is soluble?

Yes, this is a viable alternative if your reaction chemistry is compatible with highly polar solvents. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) will readily dissolve the hydrochloride salt.[3][5]

Considerations:

  • Reaction Compatibility: Ensure your reagents and desired reaction are stable and effective in DMF or DMSO.

  • Workup Challenges: These high-boiling point solvents can be difficult to remove during product isolation and purification.

  • Water Content: DMF and DMSO are hygroscopic and may need to be dried before use in moisture-sensitive reactions.

The following table summarizes the general solubility profile of this compound.

SolventTypeRelative Polarity[6]Expected SolubilityReference
WaterPolar Protic1.000High Solubility[3][5]
Methanol / EthanolPolar Protic0.762 / 0.654Soluble[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Soluble[3][5]
Dimethylformamide (DMF)Polar Aprotic0.386Soluble[3]
Dichloromethane (DCM)Polar Aprotic0.309Sparingly Soluble / Insoluble[3]
Tetrahydrofuran (THF)Polar Aprotic0.207Sparingly Soluble / Insoluble[3]
Ethyl AcetatePolar Aprotic0.228Insoluble[3]
Toluene / HexaneNon-Polar0.099 / 0.009Insoluble-
Q4: I'm running a biphasic reaction with an aqueous base. How can I facilitate the reaction with my organic-soluble substrate?

For heterogeneous systems where your amine salt is in an aqueous or solid phase and your other reactant is in an immiscible organic phase, Phase-Transfer Catalysis (PTC) is the ideal solution.[7]

A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[8][9] Typically, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride is used.[8] The catalyst functions by exchanging its anion for the reactive species, creating a lipophilic ion pair that can migrate into the organic phase to react.[9][10] This technique is a cornerstone of green chemistry as it can reduce the need for homogeneous organic solvents.[8][11]

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle AmineHCl R-NH3+ Cl- (Reactant A) Base NaOH NaCl Na+ Cl- Substrate R'-X (Reactant B) Product R-NH-R' Substrate->Product Reaction with Reactant B PTC_Br Q+ Br- (Catalyst) Product->PTC_Br Forms Q+ X-, returns to interface PTC_OH Q+ OH- PTC_Br->PTC_OH Anion Exchange at Interface PTC_OH->Substrate Transfers to Organic Phase

Caption: Troubleshooting workflow for solubility issues.

Part 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: In Situ Neutralization for Homogeneous Reaction

This protocol describes the free-basing of the amine salt for a subsequent amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Your desired acylating agent (e.g., acyl chloride or carboxylic acid with coupling agents)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Add this compound to a dry reaction flask equipped with a magnetic stir bar.

  • Purge the flask with an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM to create a suspension (typically a concentration of 0.1-0.5 M).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add DIPEA (1.1 eq) dropwise to the stirring suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. You may observe the solid hydrochloride salt gradually dissolve as the soluble free amine is formed. A new precipitate of DIPEA·HCl may form. [3]7. The resulting mixture, containing the dissolved free amine, is now ready for the next step. Add your coupling partner (e.g., acyl chloride) or other reagents directly to this mixture to proceed with the reaction.

Protocol 2: Aqueous Workup for Isolation of the Free Amine

This protocol is for isolating the pure free amine from its hydrochloride salt.

Materials:

  • This compound

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water in a flask or beaker.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution while gently swirling. Continue adding until the aqueous layer is basic (test with pH paper, target pH 8-9) and gas evolution (CO₂) ceases. This neutralizes the HCl and forms the free amine.

  • Extract the aqueous layer with a portion of ethyl acetate (or DCM). Shake the separatory funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate completely. Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine all the organic extracts.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which can then be used in your subsequent reaction.

References
  • Montgomery County, US. (n.d.). Current time information.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • R&D Systems. (n.d.). Ibudilast | Phosphodiesterase Inhibitors.
  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • ProbeChem. (n.d.). Ibudilast Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • Human Metabolome Database. (2012). Metabocard for Ibudilast (HMDB0015614).
  • Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst.
  • Sigma-Aldrich. (n.d.). Ibudilast product page.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Quora. (2023). Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts?
  • BIOFOUNT. (n.d.). This compound.
  • Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?
  • ChemScene. (n.d.). Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?
  • Sigma-Aldrich. (n.d.). This compound.
  • LookChem. (n.d.). Cas 209809-20-1, Methyl 2-(4-aMino-3-broMophenyl)acetate.
  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride.
  • ScienceDirect. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PubMed. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences.
  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • PMC - NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • YouTube. (2017). pH Effects on Amino Acid Structures.
  • Pharmaffiliates. (n.d.). Methyl 2-(3-bromophenyl)acetate.
  • University of Rochester. (2022). Properties of Common Organic Solvents.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • University of Rochester. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate.
  • PubMed. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

Sources

Troubleshooting guide for unexpected side products in reactions with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Di-tert-butyl dicarbonate (Boc anhydride) in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot unexpected side products and optimize your reactions. This is not just a list of steps; it's a guide to understanding the causality behind the chemistry to ensure the integrity of your experiments.

Section 1: Stability and Handling of Boc Anhydride

Question: I opened a new bottle of Boc anhydride and noticed pressure release. Is the reagent still good to use?

Answer: Yes, a slight pressure release is common and does not necessarily indicate that the reagent is compromised. Boc anhydride can slowly decompose over time, especially in the presence of moisture, to form tert-butanol and carbon dioxide gas (CO₂).[1][2] This decomposition is the reason Boc anhydride is often sold and stored in plastic bottles rather than glass ones, to prevent dangerous pressure buildup.[1]

Root Cause Analysis: The primary cause is hydrolysis. Even trace amounts of moisture can initiate the decomposition cascade. The melting point of Boc anhydride is close to room temperature (22-24 °C), and in its liquid state, it is more susceptible to decomposition.[1][3]

Recommended Actions:

  • Visual Inspection: Check the appearance. High-quality Boc anhydride should be a colorless solid or a clear, colorless liquid.[1][2] If it appears discolored or contains significant solid precipitates (other than the frozen reagent itself), its purity may be compromised.

  • Storage: Always store Boc anhydride in a cool, dry place, preferably in a refrigerator, to minimize decomposition.[3] Ensure the container is tightly sealed after each use to prevent moisture ingress.

  • Functional Test: If in doubt, perform a small-scale test reaction with a simple amine (e.g., benzylamine) to confirm its reactivity before committing your valuable substrate.

Section 2: Troubleshooting the N-Boc Protection Reaction

The N-Boc protection of amines is one of the most common transformations in organic synthesis.[4][5][6] However, its apparent simplicity can be deceptive. Below are answers to frequently encountered issues.

Question: My Boc protection reaction is sluggish or incomplete, even with an excess of Boc anhydride. What is going wrong?

Answer: Several factors can contribute to a slow or incomplete reaction. The most common culprits are the low nucleophilicity of the amine substrate, poor solubility, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Substrate Nucleophilicity: Electron-deficient aromatic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are inherently less nucleophilic and react slowly with Boc anhydride.[7][8]

    • Solution: For these challenging substrates, the addition of a nucleophilic catalyst is highly recommended. 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst that forms a highly reactive N-Boc-DMAP complex, which is then readily attacked by the weakly nucleophilic amine.[9][10][11] Use DMAP in catalytic amounts (e.g., 0.1 equivalents).

  • Solubility Issues: If your amine starting material, particularly zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[8][12]

    • Solution: Consider a biphasic solvent system. A common method for Boc protection of amino acids is to use a mixture of an organic solvent (like dioxane or THF) and water, with an inorganic base such as sodium bicarbonate or sodium hydroxide.[10][12] The base deprotonates the ammonium salt, increasing solubility in the organic phase and enhancing the amine's nucleophilicity.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate.

    • Insight: Protic solvents like methanol or ethanol can significantly accelerate the N-Boc protection of amines, even without the addition of a base.[7][13] The alcohol is believed to activate the Boc anhydride by forming a hydrogen bond with one of its carbonyl oxygens, making it more electrophilic.[7][13]

Question: I am observing an unexpected side product with a mass corresponding to my starting material + 100 amu, in addition to my desired N-Boc product. What is it?

Answer: You are likely observing the formation of the N,N-di-Boc protected amine . This occurs when a primary amine is acylated twice by Boc anhydride. While the mono-Boc product is usually favored, over-protection can occur under certain conditions.

Mechanism of Formation and Prevention:

  • Causality: The initially formed N-Boc amine (carbamate) still possesses a proton on the nitrogen. Under basic conditions, this proton can be removed to form an anion that is nucleophilic enough to react with a second molecule of Boc anhydride. This is more common when using strong bases or highly reactive conditions.

  • Prevention Strategy:

    • Control Stoichiometry: Use a modest excess of Boc anhydride (e.g., 1.1-1.2 equivalents).

    • Optimize Base: Use a mild, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate rather than stronger bases if possible.

    • Aqueous Conditions: Performing the reaction in a water-based system can often minimize the formation of di-Boc byproducts.[14]

Question: My substrate contains both an amine and a hydroxyl (or carboxylic acid) group. I'm seeing side products related to the reaction at the other functional group. How can I improve selectivity?

Answer: Boc anhydride is an acylating agent and can react with other nucleophiles besides amines, such as alcohols, phenols, and carboxylates, especially when catalyzed by DMAP.[12] Amines are generally more nucleophilic than alcohols, so N-protection is kinetically favored. However, side reactions can occur.

Troubleshooting Selectivity:

Issue Plausible Cause Recommended Solution
O-Boc Formation (Carbonate) Reaction with a hydroxyl group. While slower than N-acylation, it can be significant with prolonged reaction times or excess reagents, especially with DMAP.1. Avoid DMAP if possible. If catalysis is needed, use it in minimal quantities. 2. Lower the temperature. Perform the reaction at 0 °C to room temperature. 3. Control stoichiometry of Boc anhydride (1.05-1.1 eq.).
Mixed Anhydride Formation Reaction with a carboxylate anion. This mixed anhydride is reactive and can lead to dimers or other side products.[12]1. Use aqueous basic conditions (e.g., NaHCO₃ in THF/water). This method is standard for amino acids. The aqueous base keeps the carboxylic acid as a salt and promotes the desired N-protection while hydrolyzing any formed mixed anhydride.[12]

Workflow for Selective N-Boc Protection:

G start Start: Substrate with -NH2 and -OH/-COOH cond2 Is substrate an amino acid? start->cond2 cond1 Is DMAP catalyst necessary? no_dmap Perform reaction without DMAP. Use 1.1 eq. Boc2O at RT. cond1->no_dmap No yes_dmap Use catalytic DMAP (0.05-0.1 eq.). Run reaction at 0 °C to RT. cond1->yes_dmap Yes monitor Monitor reaction by TLC/LC-MS. no_dmap->monitor yes_dmap->monitor aq_cond Use aqueous conditions: THF/H2O with NaHCO3 or NaOH. cond2->aq_cond Yes anhyd_cond Use anhydrous solvent (DCM, THF) with non-nucleophilic base (TEA). cond2->anhyd_cond No aq_cond->monitor anhyd_cond->cond1 workup Aqueous Workup monitor->workup end Isolated N-Boc Product workup->end G cluster_0 Boc Deprotection cluster_1 Side Reactions BocNHR Boc-NH-R Protonated [Boc(H+)-NH-R] BocNHR->Protonated + H+ Hplus H+ Amine H2N-R Protonated->Amine Fragmentation CO2 CO2 Protonated->CO2 tBu_cation tBu+ Protonated->tBu_cation tBu_cation2 tBu+ Nucleophile Substrate-Nu: Alkylated Substrate-Nu-tBu (+56 amu Side Product) Isobutylene Isobutylene tBu_cation2->Alkylated + Nucleophile tBu_cation2->Isobutylene - H+

Caption: Formation of the reactive t-butyl cation and subsequent side reactions.

Vulnerable Residues and Prevention: Certain amino acid side chains are particularly susceptible to tert-butylation. [15]

Vulnerable Residue Site of Alkylation Recommended Scavenger
Tryptophan (Trp) Indole ring Triisopropylsilane (TIS), Triethylsilane (TES), Anisole
Methionine (Met) Thioether sulfur Thioanisole
Cysteine (Cys) Thiol group 1,2-Ethanedithiol (EDT)

| Tyrosine (Tyr) | Phenolic ring | Anisole, Thioanisole |

The Solution: Using Scavengers The most effective way to prevent these side reactions is to add a "scavenger" to the deprotection cocktail. [9][14][15]Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with and neutralize the tert-butyl cation.

Experimental Protocol: Boc Deprotection with a Scavenger Cocktail

  • Preparation: Dissolve the Boc-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the appropriate scavenger or a pre-mixed scavenger cocktail. A common general-purpose cocktail is TIS (Triisopropylsilane). Use a significant excess (e.g., 5-10% v/v of the total reaction volume).

  • Acid Addition: Slowly add the strong acid, typically Trifluoroacetic Acid (TFA). A common ratio is 50% TFA in DCM (v/v). The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, concentrate the reaction mixture in vacuo. The crude product can then be purified, often by precipitation with cold diethyl ether followed by filtration.

By understanding the underlying mechanisms of these side reactions, you can proactively design your experiments to mitigate risks, leading to cleaner reactions, higher yields, and more reliable results.

References

  • DIBOC (DI-TERT-BUTYL CARBONATE)
  • DI-tert-BUTYL DICARBON
  • Di-tert-butyl dicarbon
  • A Better Understanding of Di Tert Butyl Dicarbon
  • Di-tert-butyl dicarbonate: Application, synthesis and toxicity - ChemicalBook.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit.
  • Technical Support Center: Reactions with Boc-Protected Amines - Benchchem.
  • BOC Protection and Deprotection - Hebei Boze Chemical Co.,Ltd.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Application of Boc-anhydride - Suzhou Highfine Biotech.
  • The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results.
  • Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers.
  • Boc Anhydride - Common Organic Chemistry.
  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
  • Application Note – N-Boc protection - Sigma-Aldrich.
  • Boc Protecting Group for Amines - Chemistry Steps.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Di-tert-butyl dicarbon
  • Dual protection of amino functions involving Boc - RSC Publishing.

Sources

How to prevent the degradation of Methyl amino(3-bromophenyl)acetate hydrochloride during a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl amino(3-bromophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its degradation during chemical reactions and ensure the integrity of your experiments.

Understanding the Molecule: Key Stability Considerations

This compound is a compound with multiple reactive sites susceptible to degradation under various conditions. The primary points of vulnerability are the ester functional group, the amino group, the bromine substituent on the phenyl ring, and the chiral center at the alpha-carbon. Understanding the potential degradation pathways is the first step toward prevention.

Troubleshooting Guide: Proactive Prevention of Degradation

This section is structured in a question-and-answer format to directly address common issues encountered during reactions involving this compound.

Issue 1: I'm observing hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylic acid. How can I prevent this?

Root Cause Analysis: Ester hydrolysis is a common degradation pathway that can be catalyzed by acid, base, or even trace amounts of water.[1] The hydrochloride salt form of the amine provides some stability, but this protection can be compromised under certain reaction conditions.[2]

Preventative Measures:

  • Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

    • Glassware and Reagents: Ensure all glassware is oven-dried (>120°C for at least 4 hours) and cooled in a desiccator.[3] Use freshly distilled or commercially available anhydrous solvents. Reagents should be dried in a vacuum oven or stored over desiccants.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3] Handling hygroscopic reagents in a glove box is highly recommended.[3]

  • pH Control: The rate of hydrolysis is pH-dependent.

    • Avoiding Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide will rapidly saponify the ester.[4][5] If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an acid scavenger.[3]

    • Avoiding Strong Acids and High Temperatures: While the hydrochloride provides some acidic stability, prolonged exposure to strong acids, especially at elevated temperatures, can accelerate hydrolysis.[6]

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.[3] If the desired reaction is slow at lower temperatures, extended reaction times may be necessary.

Parameter Recommendation Rationale
Solvents/Reagents Use anhydrous grade, freshly distilled or dried over molecular sieves.Minimizes the primary reactant for hydrolysis.[7]
Atmosphere Maintain under Nitrogen or Argon.Prevents introduction of atmospheric moisture.[1]
pH Avoid strong acids and bases. Use non-nucleophilic bases if necessary.Both acidic and basic conditions catalyze ester hydrolysis.[1]
Temperature Keep as low as feasible for the reaction.Reduces the kinetic rate of the hydrolysis reaction.[3]
Issue 2: My reaction is resulting in debromination of the phenyl ring. What causes this and how can I stop it?

Root Cause Analysis: The carbon-bromine bond on the aromatic ring can be cleaved under certain reductive conditions, a process known as hydrodehalogenation.[8][9] This is particularly common in reactions involving catalytic hydrogenation (e.g., using palladium on carbon) or strong reducing agents.[10]

Preventative Measures:

  • Choice of Reducing Agent: If a reduction is necessary elsewhere in the molecule, select reagents that are less likely to effect dehalogenation.

    • Avoid Catalytic Hydrogenation with Pd/C: This is a common method for removing bromo and chloro substituents from aromatic rings.[10][11]

    • Consider Alternative Catalysts/Conditions: If catalytic hydrogenation is unavoidable, catalyst choice and conditions are critical. Bromides are more easily reduced than chlorides.[10] Sometimes, specific catalysts or the addition of catalyst poisons can increase selectivity.

  • Control of Reaction Conditions:

    • Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) can sometimes disfavor dehalogenation.[10]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize side reactions.

Issue 3: I'm concerned about racemization at the alpha-carbon. Is this a risk and how can I mitigate it?

Root Cause Analysis: The alpha-proton of α-amino acid esters is acidic and can be abstracted, particularly under basic conditions, leading to racemization.[12] The presence of certain ketones and carboxylic acids can also promote racemization.[12]

Preventative Measures:

  • Avoid Basic Conditions: As with hydrolysis, avoiding strong bases is crucial. If a base is necessary, use it at low temperatures and for the shortest time possible.

  • Temperature Control: Higher temperatures can increase the rate of enolization and subsequent racemization.

  • Solvent Choice: Be aware that some solvents, like acetone in the presence of acetic acid, have been shown to promote racemization of amino acid esters.[12]

dot graph TD { subgraph "Racemization Pathway" A["α-Amino Ester (R or S)"] -- "Base (B:)" --> B["Enolate Intermediate (Planar)"]; B -- "Protonation (BH)" --> C["α-Amino Ester (Racemic Mixture)"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Simplified racemization mechanism via enolate formation.

Issue 4: The amino group is undergoing unwanted side reactions. What are the likely culprits?

Root Cause Analysis: The primary amine is a nucleophile and can react with various electrophiles. It is also susceptible to oxidation.[13][14]

Preventative Measures:

  • Protection of the Amino Group: If the reaction conditions are incompatible with a free amine, consider using a protecting group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the specific reaction conditions and the method required for its subsequent removal.

  • Control of Oxidizing Agents: Avoid unnecessary exposure to strong oxidizing agents. If an oxidation reaction is being performed elsewhere in the molecule, the amine should almost certainly be protected.

  • Inert Atmosphere: An inert atmosphere can help prevent oxidation by atmospheric oxygen, which can be promoted by metal ions.[14]

dot graph LR { subgraph "General Degradation Pathways" A["Methyl amino(3-bromophenyl)acetate HCl"] --> B{"Reaction Conditions"}; B -- "H₂O, H⁺/OH⁻" --> C["Hydrolysis"]; B -- "Reductive Conditions (e.g., H₂, Pd/C)" --> D["Debromination"]; B -- "Base" --> E["Racemization"]; B -- "Oxidants/Electrophiles" --> F["Amine Side Reactions"]; C --> G["(Amino(3-bromophenyl))acetic acid"]; D --> H["Methyl amino(phenyl)acetate"]; E --> I["Racemic Product"]; F --> J["Oxidized/Alkylated Amine"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: Overview of potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the compound supplied as a hydrochloride salt? A1: The hydrochloride salt form enhances the stability and solubility of the amino acid ester.[2] The protonated amino group is less nucleophilic and less susceptible to oxidation. The salt form also helps to protect the ester group from hydrolysis to some extent.[2]

Q2: Can I free-base the compound before my reaction? A2: You can, but it should be done with caution immediately before use. The free amine is less stable than the hydrochloride salt. To free-base, you would typically dissolve the salt in a suitable solvent and wash with a mild aqueous base like sodium bicarbonate, followed by drying the organic layer. The isolated free amine should be used promptly as it is more prone to degradation.

Q3: What are the best practices for storing this compound? A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. A desiccator or a controlled humidity environment is ideal. Proper storage is crucial to prevent slow degradation over time.[7]

Q4: I am performing a coupling reaction with a carboxylic acid. What are the key considerations? A4: For amide bond formation, you will typically need to neutralize the hydrochloride salt in situ. This is often done by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. It is critical to use anhydrous conditions and an appropriate coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid, which will then react with the free amine.

Experimental Protocol: General Inert Atmosphere Reaction Setup

This protocol outlines the basic steps for setting up a reaction under anhydrous and inert conditions, which is fundamental to preventing many of the degradation pathways discussed.

Materials:

  • Round-bottom flask with a magnetic stir bar

  • Septa

  • Condenser (if refluxing)

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Oven-dry all glassware for a minimum of 4 hours at >120°C and allow it to cool in a desiccator.[3]

  • Assembly: Quickly assemble the glassware while still warm and place it under a positive pressure of inert gas.

  • Reagent Addition:

    • Add solid reagents, such as this compound, under a positive flow of inert gas.

    • Add anhydrous solvents and liquid reagents via syringe through a rubber septum.[3]

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. If a condenser is used, it should be fitted with a drying tube or connected to the inert gas line.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine completion and avoid prolonged reaction times that could lead to side products.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for preventing degradation via inert atmosphere setup.

References

  • M. Bodanszky, Principles of Peptide Synthesis, Springer-Verlag, 1984.
  • HyMax, Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance, 2024. [Online]. Available: [Link]

  • F. Andari et al., "What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?", ResearchGate, 2012. [Online]. Available: [Link]

  • M. P. Polovková et al., "Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution", Catalysts, 2020. [Online]. Available: [Link]

  • S. Namjoshi, "Oxidative degradation of amine solvents for CO2 capture", The University of Texas at Austin, 2015. [Online]. Available: [Link]

  • Newbie Chem, "Three types of hydrolysis and ways to prevent hydrolysis", 2024. [Online]. Available: [Link]

  • A. Ramanathan and L. S. Jimenez, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups", Synthesis, 2010. [Online]. Available: [Link]

  • A. K. Voice, "Oxidative Degradation of Amines With High-Temperature Cycling", ResearchGate, 2013. [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Preference for basic conditions in ester hydrolysis", 2019. [Online]. Available: [Link]

  • A. A. Mashirova et al., "Kinetics of reductive dehalogenation of bromobenzene derivatives", INIS-IAEA, 1982. [Online]. Available: [Link]

  • S. Yamada et al., "Method for the racemization of optically active amino acids", The Journal of Organic Chemistry, 1978. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage". [Online]. Available: [Link]

  • Organic Chemistry Portal, "α-Amino Acid synthesis by C-C coupling". [Online]. Available: [Link]

  • Wikipedia, "Dehalogenation". [Online]. Available: [Link]

  • Quora, "Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?", 2023. [Online]. Available: [Link]

  • G. T. Rochelle et al., "Oxidative degradation mechanisms for amines in flue gas capture", ResearchGate, 2025. [Online]. Available: [Link]

  • M. Goodman and K. C. Stueben, "Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters", The Journal of Organic Chemistry, 1959. [Online]. Available: [Link]

  • S. Yamada et al., "Method for the racemization of optically active amino acids", The Journal of Organic Chemistry, 1978. [Online]. Available: [Link]

  • Chemistry Steps, "Esters Reaction with Amines – The Aminolysis Mechanism". [Online]. Available: [Link]

  • S. A. G. D. L. C. Sanchez et al., "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry", Environmental Science & Technology, 2013. [Online]. Available: [Link]

  • D. A. Buckingham et al., "The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)", Inorganica Chimica Acta, 1984. [Online]. Available: [Link]

  • ResearchGate, "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents", 2025. [Online]. Available: [Link]

  • PubChem, "Phenylacetic Acid". [Online]. Available: [Link]

  • M. P. Coles et al., "The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides", RSC Publishing, 2017. [Online]. Available: [Link]

  • M. P. Coles et al., "The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of...", RSC Publishing, 2017. [Online]. Available: [Link]

  • ResearchGate, "Dissociation of hydrochlorides of ethyl esters in α-amino acids in water-isopropanol solvents", 2025. [Online]. Available: [Link]

  • ResearchGate, "Selectivity of penicillin G acylase towards phenylacetic acid derivatives in amide bond synthesis in toluene", 2025. [Online]. Available: [Link]

  • LookChem, "Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate". [Online]. Available: [Link]

  • M. J. Wanner et al., "A practical and efficient three-step synthesis of 2-aminoethyl α,α-disubstituted β-amino amides", Organic & Biomolecular Chemistry, 2013. [Online]. Available: [Link]

  • ResearchGate, "De-esterification of amino acid esters", 2022. [Online]. Available: [Link]

  • A. M. Gamal-Eldeen et al., "3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells", RSC Publishing, 2020. [Online]. Available: [Link]

  • P. R. S. Ribeiro et al., "Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact", PMC - PubMed Central, 2025. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Methyl Amino(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on optimizing catalytic reactions with Methyl amino(3-bromophenyl)acetate hydrochloride. This resource, structured in a user-friendly question-and-answer format, is designed to address the specific challenges you may encounter during your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this versatile substrate.

Introduction: The unique challenges of this compound

This compound is a valuable building block in pharmaceutical and materials science research. Its structure, featuring a reactive aryl bromide handle, a primary amine, and a methyl ester, allows for a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. However, the very functionalities that make this substrate so useful also present unique challenges. The primary amine can act as a ligand, potentially coordinating with the palladium catalyst and inhibiting its activity. The hydrochloride salt form also necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.

This guide will provide a systematic approach to catalyst selection and troubleshooting for the most common cross-coupling reactions involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Catalyst and Reaction Setup Considerations

Q1: I am starting a new cross-coupling reaction with this compound. What is a good starting point for catalyst selection?

A1: For initial screening, a versatile palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃ is recommended. The choice of ligand is crucial and reaction-dependent. For Suzuki-Miyaura and Heck reactions, a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) is a good starting point. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are almost always necessary.

It is critical to neutralize the hydrochloride salt in situ. Therefore, an additional equivalent of base should be used.

Q2: My reaction is not proceeding to completion, or I am observing low yields. What are the first troubleshooting steps I should take?

A2: Low conversion is a common issue and can often be resolved by systematically evaluating the following parameters:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands, especially electron-rich ones, can be air-sensitive.

  • Base Strength and Solubility: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required. Ensure the base is sufficiently soluble in the reaction solvent.

  • Solvent Choice: The solvent can significantly impact catalyst activity and substrate solubility. Aprotic polar solvents like dioxane, THF, or toluene are common choices. For Suzuki-Miyaura reactions, the addition of water can sometimes be beneficial.[1]

  • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, consider increasing it incrementally.

Below is a general troubleshooting workflow to guide your optimization efforts.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity and Integrity (Substrate, Catalyst, Ligand, Solvent, Base) Start->Check_Reagents Screen_Ligands Screen a Panel of Ligands (e.g., PPh3, Buchwald ligands, NHCs) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) Screen_Ligands->Screen_Bases No Improvement Success Reaction Optimized Screen_Ligands->Success Improvement Screen_Solvents Vary the Solvent (e.g., Dioxane, Toluene, THF, DMF) Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improvement Increase_Temp Increase Reaction Temperature Screen_Solvents->Increase_Temp No Improvement Screen_Solvents->Success Improvement Protect_Amine Consider Amine Protection (e.g., Boc, Cbz) Increase_Temp->Protect_Amine Still Low Yield Increase_Temp->Success Improvement Protect_Amine->Success Improvement

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Q3: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and my yields are low. I suspect the free amine is interfering with the catalyst. What can I do?

A3: The primary amine on your substrate can indeed coordinate to the palladium center, leading to catalyst inhibition.[2] While protecting the amine with a group like Boc (tert-butyloxycarbonyl) is a reliable strategy, it adds extra steps to your synthesis. Before resorting to protection, you can try the following:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired catalytic cycle and minimize catalyst inhibition by the amine.

  • Base Selection: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. These bases can deprotonate the boronic acid to form the active boronate species without significantly interacting with the amine in a detrimental way.

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 v/v) can be beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective precatalysts.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands can overcome amine coordination.[3]
Base K₃PO₄, Cs₂CO₃ (3 eq.)Effective in promoting transmetalation without strong basicity towards the amine.
Solvent Dioxane/H₂O (4:1), TolueneCommon solvents for Suzuki-Miyaura reactions.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring for the desired time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

Q4: I am attempting a Buchwald-Hartwig amination to couple a secondary amine to my substrate, but the reaction is not working. What are the key parameters to consider?

A4: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. For substrates with a free primary amine, careful optimization is crucial to avoid self-coupling or catalyst deactivation.

  • Ligand Selection is Critical: For the coupling of secondary amines, bulky biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[4][5] These ligands promote the reductive elimination step and prevent the formation of inactive palladium-amine complexes.

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[6]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the phosphine ligands and deactivate the catalyst. Ensure all reagents and solvents are anhydrous.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L_n(Ar)Pd(II)-Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]-Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q5: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?

A5: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It can be minimized by:

  • Choice of Ligand: Certain ligands are more prone to promoting side reactions. Screening different bulky phosphine ligands can identify a system that favors the desired reductive elimination.

  • Base: While a strong base is necessary, using a slight excess should be avoided as it can sometimes promote hydrodehalogenation.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction closely and stop it once the starting material is consumed.

Heck and Sonogashira Couplings: C-C Bond Formation with Alkenes and Alkynes

Q6: I want to perform a Heck reaction with my substrate. Are there any specific considerations?

A6: The Heck reaction, which couples the aryl bromide with an alkene, is generally more tolerant of functional groups than other cross-coupling reactions.[7][8] However, the presence of the amine can still influence the reaction.

  • Catalyst System: A simple system of Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ is often sufficient. For more challenging substrates, Herrmann's catalyst or palladacycles can be effective.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like Na₂CO₃ is typically used.

Q7: What are the key challenges for a Sonogashira coupling with this substrate?

A7: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Copper Co-catalyst: The use of a copper co-catalyst (e.g., CuI) can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to address this issue.[9]

  • Base: An amine base such as Et₃N or diisopropylamine (DIPA) is commonly used, which also acts as the solvent in many cases.

Table 2: General Recommendations for Heck and Sonogashira Couplings

ReactionPalladium SourceLigand (if needed)BaseSolvent
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, Na₂CO₃DMF, Acetonitrile
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DIPATHF, Toluene

Concluding Remarks

Optimizing cross-coupling reactions with a multifunctional substrate like this compound requires a systematic and logical approach. The presence of the free amine and the hydrochloride salt form are the primary challenges to overcome. By carefully selecting the catalyst system, particularly the ligand and base, and by methodically troubleshooting common issues such as low yield and side reactions, successful and efficient transformations can be achieved. This guide provides a starting point for your experimental design and a framework for problem-solving. Remember that each specific reaction may require fine-tuning of the conditions to achieve the optimal outcome.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice. SciSpace. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. ChemRxiv. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. NIH. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Birmingham. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]

  • Protecting group. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

Column chromatography conditions for purifying Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl amino(3-bromophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the column chromatography of this specific compound. The information herein is curated to reflect real-world laboratory challenges and solutions.

Introduction

This compound is a polar and potentially reactive molecule. Its purification via column chromatography presents a unique set of challenges primarily due to the presence of a basic amino group and its hydrochloride salt form. These features can lead to strong interactions with the stationary phase, resulting in poor separation, peak tailing, and even decomposition of the compound on the column.[1][2] This guide will walk you through the critical parameters and troubleshooting steps to achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying this compound using column chromatography?

The primary challenges stem from the compound's properties:

  • Polarity: The amino group and hydrochloride salt make the compound highly polar. This can lead to very strong retention on normal-phase silica gel, often requiring highly polar mobile phases to elute the compound.[1]

  • Acidity of Silica Gel: Standard silica gel is acidic and can interact strongly with the basic amino group of the analyte.[2] This can cause irreversible adsorption, streaking, and even degradation of the compound.[1][3]

  • Salt Form: The hydrochloride salt may not behave predictably on standard silica gel. It may streak, remain at the baseline, or interact in complex ways with the stationary phase.

Q2: Should I use normal-phase or reversed-phase chromatography?

Both normal-phase and reversed-phase chromatography can be employed, but each requires specific considerations:

  • Normal-Phase Chromatography: This is often the first choice due to familiarity and cost-effectiveness. However, standard silica gel can be problematic.[2] Modifications to the stationary phase or mobile phase are almost always necessary.

  • Reversed-Phase Chromatography: This can be an excellent alternative, especially for polar compounds.[1][2] The compound, being polar, might have weak retention on a standard C18 column, but this can be modulated by adjusting the mobile phase.[4][5]

Q3: My compound is streaking badly on the TLC plate and the column. What can I do?

Streaking is a common issue with amines on silica gel.[3] Here are the primary causes and solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic amine is interacting too strongly with the acidic silanol groups on the silica surface.[2]

    • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase) can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]

  • Compound Instability: The compound might be degrading on the silica gel.[1][3]

    • Solution: Consider using a less acidic stationary phase like deactivated silica, alumina (basic or neutral), or a bonded phase like an amino or cyano column.[1][4]

  • Sample Overload: Applying too much sample can also cause streaking.[3]

    • Solution: Try loading a smaller amount of your crude material onto the column.[6]

Q4: My compound won't elute from the silica gel column, even with a very polar mobile phase. What should I do?

This indicates a very strong, possibly irreversible, interaction with the stationary phase.

  • Check for Decomposition: Your compound may have decomposed on the column.[1] You can test for silica stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if a new spot appears or the original spot diminishes.[1]

  • Switch to Reversed-Phase: This is often the best solution for highly polar compounds that are difficult to elute from silica.[1]

  • Use a More Aggressive Normal-Phase System: While less ideal, you could try a mobile phase containing methanol and a basic modifier like ammonium hydroxide.[2] However, be aware that highly polar mobile phases can dissolve some of the silica gel.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation/Peak Tailing Strong interaction with acidic silica.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[2]
Use a deactivated or alternative stationary phase (alumina, amino-silica).[1][2]
Compound Stuck at Baseline Compound is too polar for the mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase methanol concentration in a DCM/MeOH system).
Irreversible adsorption or decomposition.Switch to reversed-phase chromatography or use a less acidic stationary phase.[1]
Low Yield Irreversible adsorption to silica.Use a mobile phase with a basic additive or switch to a different stationary phase.[2]
Compound decomposition on the column.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Test for stability on silica beforehand.[1]
Co-elution with impurities.Optimize the mobile phase composition for better selectivity.
Multiple Spots on TLC After Column On-column decomposition.Use a less harsh stationary phase or mobile phase.[1]
Incomplete separation.Fine-tune the mobile phase gradient.

Experimental Protocols

Protocol 1: Modified Normal-Phase Column Chromatography

This protocol is a good starting point and aims to mitigate the issues of strong acid-base interactions.

1. Stationary Phase Selection and Preparation:

  • Primary Choice: Standard silica gel (230-400 mesh).

  • Deactivation (Optional but Recommended): Prepare a slurry of silica gel in your initial, low-polarity mobile phase that already contains the basic modifier (e.g., 0.5% triethylamine). This helps to pre-neutralize the acidic sites.

2. Mobile Phase Selection:

  • Initial System: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A common starting point is a gradient of methanol in dichloromethane.

  • Crucial Addition: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase solvents before preparing your gradient.[2]

3. Sample Loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is an issue, use a slightly stronger solvent mixture but keep the volume as small as possible.[6]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of your packed column. This technique often leads to better resolution.[6]

4. Elution and Fraction Collection:

  • Start with a low polarity mobile phase and gradually increase the polarity. For example, start with 100% Dichloromethane (+ 0.5% TEA) and gradually increase the percentage of Methanol (+ 0.5% TEA).

  • Collect fractions and monitor by TLC. Remember to use a TLC mobile phase that also contains the basic modifier.

Protocol 2: Reversed-Phase Column Chromatography

This is a powerful alternative if normal-phase fails.

1. Stationary Phase:

  • C18-functionalized silica gel is the most common choice.

2. Mobile Phase Selection:

  • A mixture of water and an organic solvent like acetonitrile or methanol.

  • pH Adjustment: The retention of your amine will be highly dependent on the pH of the mobile phase. To increase retention, you can use a buffer to raise the pH to a level where the amine is in its free base form (more hydrophobic).[2] A common choice is to add a small amount of a basic modifier like triethylamine (0.1%) to both the water and organic solvent.[2]

3. Sample Loading:

  • Dissolve the sample in the initial mobile phase composition. If solubility is an issue, you can dissolve it in a small amount of the organic solvent component of your mobile phase.

4. Elution:

  • Typically, you will start with a higher percentage of water and gradually increase the percentage of the organic solvent to elute your compound.

Visualizing the Workflow

Troubleshooting Logic for Amine Purification

Troubleshooting_Workflow start Start: Crude Amine HCl Salt tlc Run TLC with DCM/MeOH start->tlc streaking Streaking or No Movement? tlc->streaking add_base Add 0.5% TEA to Mobile Phase streaking->add_base Yes good_sep Good Separation? streaking->good_sep No add_base->good_sep run_column Run Normal-Phase Column with Modified Mobile Phase good_sep->run_column Yes still_bad Still Poor Separation? good_sep->still_bad No success Successful Purification run_column->success rp_chrom Switch to Reversed-Phase (C18) with Water/ACN + 0.1% TEA still_bad->rp_chrom Yes alt_sp Consider Alternative Stationary Phase (Alumina, Amino, Cyano) still_bad->alt_sp Consider rp_chrom->success alt_sp->success

Caption: A decision-making workflow for purifying basic amine compounds.

The Role of Protecting Groups

For particularly challenging separations or if the compound is unstable, temporarily protecting the amino group can be a viable strategy.

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is a popular choice as it is stable to many chromatographic conditions and can be easily removed later with mild acid.[7][8][9] The 9-fluorenylmethoxycarbonyl (Fmoc) group is another option, typically removed under basic conditions.[8][10]

  • Advantages:

    • The protected compound is less polar and no longer basic, which usually results in much better chromatographic behavior on standard silica gel.

    • It can prevent on-column degradation.

  • Disadvantages:

    • This adds two steps to your synthesis (protection and deprotection), which can impact overall yield.[7]

Workflow for Purification via a Protected Intermediate

Protection_Workflow start Crude Amine HCl Salt protect Protect Amine (e.g., with Boc Anhydride) start->protect purify_protected Purify Protected Compound (Standard Silica Gel Chromatography) protect->purify_protected deprotect Deprotect Amine (e.g., with TFA or HCl) purify_protected->deprotect final_product Pure Amine HCl Salt deprotect->final_product

Caption: Purification strategy involving a temporary protecting group.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America.
  • Technical Support Center: Troubleshooting Streaking in Chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • HPLC Troubleshooting.
  • Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Chromatographic Separation of Amino Acids.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New St
  • Amino Acid-Protecting Groups. SciSpace.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Amino Acid Deriv
  • Amino Acid-Protecting Groups.
  • Methyl 2-(3-bromophenyl)
  • Supporting Inform
  • Methyl 2-(3-bromophenyl)
  • Methyl 2-(4-aMino-3-broMophenyl)
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Preparation of alkylidine and alkyl amino acid esters for the gas chromatographic analysis of amino acids. PubMed.
  • Technical Support Center: Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Planar chromatography – an essential component of modern analysis.

Sources

Technical Support Center: Troubleshooting Racemization in Reactions with Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl amino(3-bromophenyl)acetate hydrochloride. This guide is designed to provide in-depth, practical solutions to one of the most critical challenges encountered when using this chiral building block: the unwanted loss of stereochemical integrity through racemization. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to diagnose and solve racemization issues effectively in your own lab.

Section 1: Frequently Asked Questions - The Fundamentals of Racemization

This section addresses the foundational concepts of racemization as it pertains to Methyl amino(3-bromophenyl)acetate.

Q1: What is racemization and why is it a critical issue for Methyl amino(3-bromophenyl)acetate?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal quantities of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For a chiral molecule like Methyl amino(3-bromophenyl)acetate, which possesses a single stereocenter at the alpha-carbon (α-carbon), maintaining enantiomeric purity is paramount. In pharmaceutical development, often only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or, in the worst case, cause undesirable side effects.[1] Therefore, unintended racemization during a synthetic sequence can drastically reduce the efficacy and safety of the final active pharmaceutical ingredient (API), leading to costly purification steps or batch failure.

Q2: What is the primary chemical mechanism that makes this compound susceptible to racemization?

A: The susceptibility of Methyl amino(3-bromophenyl)acetate to racemization stems from the acidity of the proton on its α-carbon. The mechanism is typically base-catalyzed. A base can abstract this α-proton, forming a planar, achiral carbanion (specifically, an enolate) intermediate.[2] This intermediate is stabilized by resonance, with the negative charge delocalized onto the adjacent ester carbonyl group. Once this planar intermediate is formed, the proton can be returned to the α-carbon from either face of the molecule with nearly equal probability. Re-protonation from one face regenerates the original enantiomer, while protonation from the opposite face forms its mirror image.[2][3] Over time, this leads to a 1:1 mixture of both enantiomers.

RacemizationMechanism cluster_start Starting Enantiomer (S) cluster_intermediate Planar Enolate Intermediate (Achiral) cluster_end Racemic Mixture S_Enantiomer Methyl (S)-amino(3-bromophenyl)acetate ProtonatedBase1 Protonated Base (BH+) S_Enantiomer->ProtonatedBase1 - BH+ Intermediate Resonance-Stabilized Carbanion/Enolate S_Enantiomer->Intermediate Deprotonation (α-proton removal) Base1 Base (B:) Base1->S_Enantiomer + B: ProtonatedBase1->Intermediate + BH+ Intermediate->Base1 - B: S_Product S-Enantiomer Intermediate->S_Product Protonation (Top face) R_Product R-Enantiomer Intermediate->R_Product Protonation (Bottom face) TroubleshootingWorkflow Start Problem: Racemization in Base-Mediated Reaction CheckBase Is the base TEA or DIEA? Start->CheckBase CheckTemp Is the reaction run above room temp? CheckBase->CheckTemp No SwitchBase Action: Switch to NMM or 2,4,6-Collidine (TMP). See Table 1. CheckBase->SwitchBase Yes LowerTemp Action: Run reaction at 0°C. Monitor closely to minimize reaction time. CheckTemp->LowerTemp Yes Analyze Re-analyze ee by Chiral HPLC. CheckTemp->Analyze No SwitchBase->Analyze LowerTemp->Analyze Success Problem Solved Analyze->Success

Caption: Troubleshooting workflow for base-induced racemization.

Scenario 2: Racemization During Amide/Peptide Coupling

Q: "I successfully hydrolyzed the methyl ester to the free carboxylic acid, but when I try to couple it with an amine, I see complete racemization. Why is this happening?"

A: This is a very common and well-documented issue in peptide chemistry. The process of activating the carboxylic acid to make it reactive towards the amine nucleophile also dramatically increases the acidity of the α-proton, making it highly susceptible to racemization, often through an oxazolone intermediate. [4][5] Primary Causes & Solutions:

  • Aggressive Coupling Reagents or Conditions: Certain coupling reagents, especially when used without additives or with prolonged pre-activation times, are notorious for causing racemization.

    • Solution Protocol 3: Use Modern Coupling Reagents with Additives. Carbodiimides like DCC or EDC should almost always be used with a racemization-suppressing additive. Uronium/aminium or phosphonium salt-based reagents are generally preferred.

      • Reagent Choice: Use reagents like HATU, HBTU, or PyBOP.

      • Additive Stoichiometry: Always include at least one equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). These additives form active esters that are more resistant to racemization than the intermediates formed without them. [4][6] 3. In Situ Activation: Do not pre-activate the acid for extended periods. Mix the acid, amine, additive, and base (if needed), cool the mixture to 0 °C, and then add the coupling reagent last. This ensures the highly reactive species is trapped by the amine as quickly as it is formed. [7]

        Reagent Class Examples Additive Racemization Risk
        Carbodiimides DCC, EDC Required (HOBt, Oxyma) Moderate (with additive)
        Aminium/Uronium HBTU, HATU Recommended (Built-in HOBt/HOAt) Low

        | Phosphonium | PyBOP, PyAOP | Recommended (Built-in HOBt/HOAt) | Low |

Section 3: Analytical Protocols - How to Reliably Measure Racemization

Q: "How can I accurately measure the enantiomeric excess (ee) of my material to know if my process changes are working?"

A: Accurate measurement of enantiomeric excess (ee) is crucial for diagnosing racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • Protocol 4: General Procedure for ee Determination by Chiral HPLC.

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amines or esters. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

    • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved.

    • Method Development:

      • Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10). If the compound is used as the hydrochloride salt, it may be necessary to add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase for better peak shape.

      • Run an isocratic elution at a flow rate of ~1 mL/min.

      • Monitor the elution with a UV detector at a wavelength where the bromophenyl group absorbs (e.g., 254 nm).

    • Analysis:

      • Inject a sample of the racemic standard first to identify the retention times of both enantiomers.

      • Inject your sample. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

    • Validation: Ensure baseline separation of the two enantiomer peaks for accurate integration. [8]

  • Alternative Method: ¹H NMR with a Chiral Solvating Agent (CSA). For a faster, qualitative assessment, ¹H NMR with a CSA can be used. The CSA forms transient diastereomeric complexes with the two enantiomers, causing their signals to appear at slightly different chemical shifts. [9] 1. Prepare a standard NMR sample of your compound in CDCl₃. 2. Add a sub-stoichiometric amount of a CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol, BINOL). 3. Acquire the ¹H NMR spectrum. Look for splitting of a sharp singlet, such as the methyl ester protons, into two distinct signals. The integration ratio of these signals corresponds to the enantiomeric ratio.

References
  • D'Oca, M. G. M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jones, J. H., & Witty, M. J. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

  • Taran, O., et al. (2022). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols, 3(1), 101165. [Link]

  • Gotor-Fernández, V., et al. (2007). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]

  • Li, Z., & Anslyn, E. V. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(4), 865–876. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26042. [Link]

  • Noda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5220. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 89-98. [Link]

  • Luan, F., et al. (2018). Generic mechanisms for acid-catalysed racemisation. ResearchGate. [Link]

  • Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. [Link]

  • Al-Gahouari, T., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl amino(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure in solution.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl amino(3-bromophenyl)acetate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into theoretical predictions, present a robust experimental protocol, and conduct a comparative analysis to illustrate the subtle yet significant effects of structural modifications on NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for daily research and quality control.[3][4]

Theoretical NMR Prediction: What to Expect from the Spectrum

Before stepping into the lab, a thorough understanding of the molecule's structure allows us to predict the key features of its NMR spectra. This predictive exercise is crucial for efficient and accurate spectral assignment.

Molecular Structure and Symmetry

The structure of this compound features a disubstituted benzene ring, a chiral center at the alpha-carbon, a methyl ester, and an ammonium group. The bromine atom and the aminoacetate side chain are in a meta (1,3) relationship on the phenyl ring.[5] This substitution pattern means there is no plane of symmetry bisecting the aromatic ring, rendering all four aromatic protons and all six aromatic carbons chemically non-equivalent.

Diagram 1: Chemical Structure and Atom Numbering

A labeled diagram of this compound.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Region (approx. 7.2-7.8 ppm): We expect four distinct signals for the aromatic protons (H2, H4, H5, H6). Their chemical shifts are influenced by the inductive effect and resonance contributions of the two substituents. The bromine atom is an electron-withdrawing group via induction but an electron-donating group by resonance, leading to complex shielding and deshielding effects.[6] The protonated aminoacetate group is strongly electron-withdrawing. The splitting patterns will be complex, likely showing a combination of ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) couplings.[7]

  • Alpha-Proton (Hα): This proton is adjacent to the aromatic ring, the ammonium group, and the carbonyl group. All three are electron-withdrawing, which will shift this signal significantly downfield, likely in the range of 4.5-5.5 ppm. It will appear as a singlet, as there are no adjacent protons to couple with.

  • Ammonium Protons (-NH₃⁺): In an aprotic solvent like DMSO-d₆, these protons are expected to be observable as a broad singlet. Their chemical shift is highly variable and depends on concentration, temperature, and residual water content, but a range of 8.0-9.0 ppm is plausible. In a protic solvent like D₂O, these protons will rapidly exchange with deuterium and become invisible.[8]

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment and should appear as a sharp singlet at approximately 3.7-3.9 ppm.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration
Aromatic (H2, H4, H5, H6)7.2 - 7.8m (multiplet)4H
Alpha-Proton (Hα)4.5 - 5.5s (singlet)1H
Ammonium (-NH₃⁺)8.0 - 9.0 (broad)s (singlet)3H
Methyl (-OCH₃)3.7 - 3.9s (singlet)3H
Predicted ¹³C NMR Spectrum

For the ¹³C NMR spectrum, we anticipate a total of nine distinct signals, as all carbons are in unique chemical environments:

  • Aromatic Carbons (approx. 110-160 ppm): Six signals are expected. The carbon attached to the bromine (C3) will be influenced by the "heavy atom effect," which, contrary to simple electronegativity predictions, causes an upfield (shielding) effect, shifting its resonance to a lower ppm value than might be expected.[9][10] The carbon attached to the side chain (C1) and the other aromatic carbons will have their shifts determined by the combined electronic effects of the substituents.

  • Carbonyl Carbon (C=O): Ester carbonyls typically resonate in the range of 165-175 ppm.

  • Alpha-Carbon (Cα): This carbon, bonded to the aromatic ring, nitrogen, and carbonyl group, will be found in the 50-60 ppm range.

  • Methyl Carbon (-OCH₃): The methyl ester carbon is expected to appear at approximately 50-55 ppm.

Carbon Assignment Predicted δ (ppm)
Carbonyl (C=O)165 - 175
Aromatic (C1-C6)110 - 160
Alpha-Carbon (Cα)50 - 60
Methyl (-OCH₃)50 - 55

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters.[11]

Diagram 2: NMR Sample Preparation Workflow

A flowchart for preparing an NMR sample for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (¹H: 5-20 mg, ¹³C: 20-50 mg) choose_solvent Select Deuterated Solvent (e.g., DMSO-d₆ for amine salts) weigh->choose_solvent dissolve Dissolve Sample (in ~0.6 mL solvent, vortex/sonicate) choose_solvent->dissolve transfer Transfer to NMR Tube (Use pipette, avoid particulates) dissolve->transfer cap Cap and Clean Tube transfer->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (Set parameters: scans, width, delay) shim->acquire

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[12][13]

  • Solvent Selection: Due to the hydrochloride salt form, solubility in common nonpolar solvents like chloroform-d (CDCl₃) may be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and allows for the observation of exchangeable N-H protons.[8] Deuterium oxide (D₂O) is an alternative if the compound is water-soluble, but the -NH₃⁺ protons will not be observed.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15] Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be homogeneous and free of any solid particles.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[16]

  • Running the Experiment: Insert the sample into the NMR spectrometer. The standard procedure involves locking onto the solvent's deuterium signal, shimming the magnetic field to optimize homogeneity, tuning the probe, and then acquiring the data using standard pulse sequences for ¹H and ¹³C NMR.[11]

Comparative Spectral Analysis

To truly understand the spectrum of our target compound, it is instructive to compare it with structurally related molecules. This comparison highlights the electronic influence of each substituent.

Comparison with Methyl (3-bromophenyl)acetate

The key difference here is the absence of the amino group.

Compound Key ¹H δ (ppm) Differences Rationale
Methyl (3-bromophenyl)acetate The α-protons (now a -CH₂- group) would be significantly more upfield (shielded), likely around 3.7 ppm.The highly deshielding effect of the -NH₃⁺ group is absent.
Methyl amino(3-bromophenyl)acetate HCl The α-proton (Hα) is shifted far downfield to ~4.5-5.5 ppm.The strong inductive effect of the protonated amine deshields the adjacent proton.
Comparison with Methyl amino(phenyl)acetate Hydrochloride

This comparison isolates the effect of the bromine atom.

Compound Key ¹H & ¹³C δ (ppm) Differences Rationale
Methyl amino(phenyl)acetate HCl The aromatic region would show a simpler pattern, with protons ortho to the side chain being the most downfield.The complex splitting and chemical shifts caused by the bromine substituent are absent. The ring is more electron-rich overall.[17]
Methyl amino(3-bromophenyl)acetate HCl The aromatic signals are spread over a wider range. The ipso-carbon to the bromine (C3) is shielded in the ¹³C spectrum.Bromine's inductive withdrawal and resonance donation create distinct electronic environments for each aromatic proton and carbon. The heavy atom effect shields C3.[9]
The Free Base vs. The Hydrochloride Salt

Comparing the hydrochloride salt to its free amine base form reveals the impact of protonation.

Form Key ¹H & ¹³C δ (ppm) Differences Rationale
Free Amine Base The α-proton and α-carbon would be at a higher field (more shielded). The aromatic protons ortho and para to the side chain would also be slightly shielded. The -NH₂ protons would appear as a sharper signal further upfield.The neutral amine is less electron-withdrawing than the protonated ammonium group. This leads to less deshielding of adjacent and conjugated nuclei.[8][18]
Hydrochloride Salt The α-proton and α-carbon are shifted significantly downfield. The aromatic signals are also shifted slightly downfield. The -NH₃⁺ protons are broad and far downfield.The positive charge on the nitrogen atom makes it a powerful electron-withdrawing group, deshielding nearby protons and carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic approach, beginning with theoretical prediction based on fundamental principles of chemical shifts and coupling constants, is essential for an accurate interpretation. By understanding the individual electronic contributions of the methyl ester, the protonated amine, and the bromine substituent, one can confidently assign each signal. Furthermore, comparing the spectra with those of closely related analogues provides a deeper understanding of structure-property relationships, a critical skill in the field of drug design and development. This guide provides the foundational knowledge and practical protocols to effectively utilize NMR spectroscopy for the characterization of this and similar pharmaceutical intermediates.

References

  • ACD/Labs. (n.d.).
  • Balázs, G. (2007). Spectroscopic Methods in Drug Quality Control and Development.
  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Massachusetts Institute of Technology. (n.d.).
  • Organomation. (n.d.).
  • Scribd. (n.d.).
  • University of Calgary. (n.d.).
  • Simson Pharma Limited. (2024, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Pecul, M., & Sadlej, J. (2001). Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons.
  • The Organic Chemistry Tutor. (2023, September 26).
  • Schaumburg, K. (1966). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 11(2), 131-136.
  • ResearchGate. (n.d.). Spectroscopic Methods in Drug Quality Control and Development.
  • University of Puget Sound. (n.d.).
  • Jasperse, C. (n.d.).
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Chemistry with Caroline. (2021, October 6).
  • Perumal, S., et al. (1984). Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Magnetic Resonance in Chemistry, 22(3), 183-184.
  • Spiteller, G. (1975). [Use of Spectroscopic Methods in Drug Analysis]. Arzneimittel-Forschung, 25(7a), 1140-1148.
  • Lab-Training. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Howard, P. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharmaceutical Analysis Acta, 16, 824.
  • Chemistry Stack Exchange. (2015, August 6).
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromomethane.
  • Chemistry Stack Exchange. (2015, August 14).
  • Global Substance Registration System. (n.d.).
  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)
  • LookChem. (n.d.). Cas 209809-20-1, Methyl 2-(4-aMino-3-broMophenyl)
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)
  • Reich, H. (n.d.). NMR Spectroscopy :: NMR Solvents.
  • Sigma-Aldrich. (n.d.). methyl amino(3-bromophenyl)
  • Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(1), 197.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Doc Brown's Chemistry. (n.d.). proton nmr spectrum of bromomethane.
  • ChemicalBook. (n.d.). (3-BROMOPHENYL)ACETIC ACID METHYL ESTER(150529-73-0) 1H NMR.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

Sources

A Comparative Analysis of Reactivity: Methyl Amino(3-bromophenyl)acetate vs. its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and synthetic chemistry, methyl amino(3-bromophenyl)acetate serves as a valuable building block. Its structure, featuring a reactive primary amine, an ester functional group, and a brominated aromatic ring, offers multiple avenues for molecular elaboration. This intermediate is commonly available in two forms: the freebase and the hydrochloride (HCl) salt. The choice between these two forms is a critical decision in process development and synthesis design, as it has profound implications for storage, handling, solubility, and, most importantly, chemical reactivity.

This guide provides an in-depth comparison of the reactivity profiles of methyl amino(3-bromophenyl)acetate and its hydrochloride salt. We will explore the fundamental chemical principles governing their behavior and provide supporting experimental protocols to illustrate these differences in a practical laboratory setting. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.

The Fundamental Difference: Nucleophilicity

The core distinction in reactivity between the freebase and the hydrochloride salt lies in the availability of the lone pair of electrons on the nitrogen atom of the amino group. This availability dictates the nucleophilicity of the molecule, which is its ability to donate an electron pair to form a new covalent bond.

  • Methyl Amino(3-bromophenyl)acetate (Freebase): In this form, the amino group is neutral, and the nitrogen atom possesses a lone pair of electrons. This makes the freebase a potent nucleophile, readily participating in reactions with electrophiles.[1]

  • Methyl Amino(3-bromophenyl)acetate Hydrochloride (HCl Salt): In the hydrochloride salt, the amino group is protonated to form an ammonium cation (-NH3+). This protonation effectively sequesters the nitrogen's lone pair, rendering it non-nucleophilic and unreactive under typical nucleophilic substitution conditions.[1] To engage the amino group in a reaction, it must first be deprotonated by a base to regenerate the free amine.[1][2]

This fundamental difference in nucleophilicity directly impacts the reaction conditions required for transformations involving the amino group.

Physical Properties: A Tale of Two Forms

The choice between the freebase and the HCl salt is often influenced by their differing physical properties, which affect handling, storage, and reaction setup.

PropertyMethyl Amino(3-bromophenyl)acetate (Freebase)This compoundRationale
Stability Less stable, susceptible to degradation over time.More stable, with a longer shelf-life.[3]The ammonium salt is less prone to oxidation and side reactions.
Solubility Generally more soluble in organic solvents (e.g., THF, DCM, Ethyl Acetate).[1][4]Generally more soluble in aqueous and polar protic solvents.The ionic nature of the salt favors solvation by polar solvents.
Handling Can be an oil or low-melting solid, potentially harder to handle and weigh accurately.Typically a crystalline solid, easier to handle, weigh, and store.Ionic compounds tend to form stable crystal lattices.

Comparative Reactivity in N-Acylation

A common and illustrative reaction to compare the reactivity of the two forms is N-acylation, the formation of an amide bond. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients.

The freebase of methyl amino(3-bromophenyl)acetate will react directly with an acylating agent, such as acetyl chloride or acetic anhydride. In contrast, the hydrochloride salt will not react under the same conditions without the addition of a base to neutralize the ammonium salt and liberate the nucleophilic free amine.[5]

Below are two experimental protocols that highlight this difference.

Experimental Protocol 1: N-Acetylation of Methyl Amino(3-bromophenyl)acetate (Freebase)

This protocol demonstrates the direct acylation of the freebase.

Workflow:

A Dissolve Freebase in Anhydrous DCM B Add Triethylamine (Acid Scavenger) A->B C Cool to 0°C B->C D Add Acetyl Chloride (dropwise) C->D E Warm to RT & Stir D->E F Work-up & Purification E->F

Figure 1: Workflow for N-acetylation of the freebase.

Materials:

  • Methyl amino(3-bromophenyl)acetate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve methyl amino(3-bromophenyl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-acetyl-methyl amino(3-bromophenyl)acetate.

Experimental Protocol 2: N-Acetylation of this compound (In Situ Neutralization)

This protocol illustrates the necessary in situ neutralization of the hydrochloride salt before acylation can occur.

Workflow:

A Suspend HCl Salt in Anhydrous DCM B Add Triethylamine (2.2 eq, for neutralization & acid scavenging) A->B C Stir for 15-30 min at RT B->C D Cool to 0°C C->D E Add Acetyl Chloride (dropwise) D->E F Warm to RT & Stir E->F G Work-up & Purification F->G

Figure 2: Workflow for N-acetylation of the HCl salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 eq). The first equivalent is to neutralize the hydrochloride salt to form the free amine in situ, and the second equivalent acts as an acid scavenger for the HCl produced during the acylation.

  • Stir the suspension at room temperature for 15-30 minutes. The suspension may become a clear solution as the freebase is formed.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Follow steps 6-9 from Experimental Protocol 1 for work-up and purification.

Discussion of Reactivity Comparison

The key takeaway from these protocols is the requirement of an additional equivalent of base and a potential pre-stirring time when starting from the hydrochloride salt. The reaction rate of the acylation step itself is expected to be similar once the free amine is generated. However, the overall process time for the hydrochloride salt may be longer due to the initial neutralization step. In reactions where the presence of a tertiary amine salt (triethylammonium chloride) could interfere with the reaction or purification, isolating the freebase prior to the reaction might be preferable.[2]

Generating the Freebase from the Hydrochloride Salt:

For applications requiring the isolated freebase, a simple extractive work-up can be performed.

Workflow:

A Dissolve HCl Salt in Water B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Cool to 0°C B->C D Adjust pH to ~10 with Aqueous Base (e.g., Na₂CO₃) C->D E Separate Layers D->E F Extract Aqueous Layer with Organic Solvent E->F Aqueous Layer G Combine Organic Layers E->G Organic Layer F->G H Dry over Na₂SO₄, Filter, and Concentrate G->H I Isolated Freebase H->I

Sources

A Comparative Guide to Methyl amino(3-bromophenyl)acetate Hydrochloride and Other Amino Acid Esters for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Versatile Role of Amino Acid Esters in Modern Chemistry

Amino acid esters are fundamental building blocks in the fields of organic synthesis, medicinal chemistry, and materials science. Their dual functionality, possessing both a nucleophilic amino group and an electrophilic ester, makes them indispensable precursors for a vast array of complex molecules. The strategic protection of the carboxylic acid as an ester allows for selective reactions at the amino terminus, a cornerstone of peptide synthesis.[1][2] Furthermore, the specific nature of the amino acid side chain and any substitutions on an aromatic backbone can dramatically influence the ester's physicochemical properties and reactivity.

This guide provides a comparative analysis of Methyl amino(3-bromophenyl)acetate hydrochloride , a halogenated aromatic amino acid ester, with a selection of other representative amino acid esters. We will delve into their comparative stability, reactivity, and synthetic utility, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate amino acid ester for their specific application. The hydrochloride salt form of these esters is common, as it enhances stability and improves solubility in various solvents.[3][4]

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of an amino acid ester are paramount to its handling, storage, and reactivity. The presence of the 3-bromo substituent on the phenyl ring of this compound imparts distinct characteristics compared to its non-halogenated and aliphatic counterparts.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)SolubilityKey Features
This compound 280.55 (HCl salt)DecomposesSoluble in water, methanolHalogenated aromatic ring offers a site for cross-coupling reactions.
Methyl Phenylglycinate hydrochloride 201.65195-200Soluble in water, methanolUnsubstituted aromatic parent compound.
Methyl 4-Methoxyphenylglycinate hydrochloride 231.68180-185Soluble in water, methanolElectron-donating group on the phenyl ring.
Methyl Alaninate hydrochloride 139.58109-111Highly soluble in waterSimple, non-bulky aliphatic side chain.
Methyl Leucinate hydrochloride 181.67149-151Soluble in waterBulky, hydrophobic aliphatic side chain.

Discussion of Properties:

The higher molecular weight of the brominated compound is a direct result of the bromine atom. The melting points of the aromatic amino acid esters are generally higher than their aliphatic counterparts due to increased intermolecular forces, including potential pi-stacking interactions. The hydrochloride salt form significantly enhances the water solubility of all the listed esters, which is advantageous for reactions in aqueous or protic solvents.[3] The free amine form of amino acid esters is often less stable and prone to degradation over time.[5]

Comparative Reactivity: A Deeper Dive

The utility of an amino acid ester is defined by its reactivity in key chemical transformations. We will explore two fundamental reactions: N-acylation and ester hydrolysis, and a third reaction unique to our lead compound: palladium-catalyzed cross-coupling.

N-Acylation: The Gateway to Amide Bond Formation

N-acylation is a cornerstone of peptide synthesis and the creation of a diverse range of amide-containing molecules.[6] The rate and efficiency of this reaction are influenced by the nucleophilicity of the amino group and steric hindrance around the reaction center.

Illustrative Experimental Protocol: Comparative N-Acylation

This protocol outlines a general procedure for comparing the rate of N-acylation of different amino acid ester hydrochlorides with a standard acylating agent, such as acetic anhydride.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Dissolve Amino Acid Ester HCl (1 mmol) and Triethylamine (2.2 mmol) in Dichloromethane (10 mL) B Cool to 0°C A->B C Add Acetic Anhydride (1.1 mmol) dropwise B->C D Stir at room temperature C->D E Monitor by TLC (e.g., every 30 min) D->E F Quench with water E->F Upon completion G Extract with DCM F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Analyze by NMR/LC-MS to determine conversion I->J Hydrolysis_Workflow A Prepare stock solutions of each amino acid ester (e.g., 10 mM) in a suitable solvent (e.g., Acetonitrile) B Initiate hydrolysis by diluting an aliquot of the stock solution into a buffer (e.g., pH 7.4 PBS) at a fixed temperature (e.g., 37°C) A->B C At specified time points (t=0, 1, 2, 4, 8, 24h), withdraw an aliquot of the reaction mixture B->C D Quench the reaction (e.g., by adding an equal volume of cold acetonitrile) C->D E Analyze the quenched sample by HPLC D->E F Quantify the peak areas of the ester and the resulting carboxylic acid E->F G Plot % Ester remaining vs. Time and calculate the hydrolysis half-life (t1/2) F->G Suzuki_Coupling cluster_conditions Conditions Reactant1 Methyl amino(3-bromophenyl)acetate Product Methyl amino(3-R-phenyl)acetate Reactant1->Product Suzuki Coupling Reactant2 R-B(OH)2 (Aryl or Alkyl Boronic Acid) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: A Simplified Representation of a Suzuki Cross-Coupling Reaction.

This reactivity is not present in the non-halogenated or aliphatic amino acid esters, providing a distinct synthetic advantage for Methyl amino(3-bromophenyl)acetate in applications requiring late-stage diversification of an aromatic core.

Applications in Drug Discovery and Development

Substituted phenylglycine derivatives are prevalent motifs in pharmacologically active compounds. They have been investigated for a range of biological activities, including as anti-inflammatory agents and as modulators of metabotropic glutamate receptors in the central nervous system. T[7][8][9][10]he ability to use Methyl amino(3-bromophenyl)acetate as a scaffold, and then introduce diversity through cross-coupling, makes it a valuable tool for generating novel analogues for structure-activity relationship (SAR) studies.

Conclusion

The choice of an amino acid ester for a research application is a critical decision that impacts reaction efficiency, product stability, and the potential for further molecular diversification.

  • This compound stands out as a versatile building block, offering a balance of reactivity and the unique potential for late-stage functionalization via cross-coupling reactions. Its ester is activated towards hydrolysis due to the electron-withdrawing nature of the bromine atom, a factor that must be considered in experimental design.

  • Aliphatic esters like Methyl Alaninate and Methyl Leucinate offer a spectrum of steric hindrance, allowing for the fine-tuning of reactivity in peptide synthesis.

  • Other substituted phenylglycinates , such as the 4-methoxy derivative, demonstrate how electronic effects can be used to modulate the reactivity of the ester and amino groups.

By understanding the interplay of steric and electronic factors, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the pace of discovery. The experimental protocols provided herein offer a framework for the systematic evaluation of these crucial reagents.

References

  • The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters. PubMed. Available at: [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Amino-acids and peptides. Part XXVI. The use of 1-piperidyl esters in peptide synthesis: further studies. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. acgpubs.org. Available at: [Link]

  • New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. PubMed. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Available at: [Link]

  • 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". science-of-synthesis.thieme.com. Available at: [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Method for the N-acylation of aminocarboxylic acids. Google Patents.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. Available at: [Link]

  • Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. PMC. Available at: [Link]

  • Peptide Syntheses Via Amino Acid Active Esters1. Journal of the American Chemical Society. Available at: [Link]

  • The basic hydrolysis of amino acid esters. Semantic Scholar. Available at: [Link]

  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. ACS Publications. Available at: [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at: [Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. Available at: [Link]

  • Synthesis of Methyl Methyamino-phenylacetate. PrepChem.com. Available at: [Link]

  • Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Methyl 2-(3-aminophenyl)acetate hydrochloride. PubChem. Available at: [Link]

  • The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing. Available at: [Link]

  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. Available at: [Link]

  • Methyl 2-(3-bromophenyl)acetate. PubChem. Available at: [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]

  • Methyl 2-(4-aMino-3-broMophenyl)acetate. lookchem. Available at: [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Available at: [Link]

  • Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. PubMed Central. Available at: [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ACS Publications. Available at: [Link]

  • Methyl 3-aminophenylacetate. PubChem. Available at: [Link]

  • Proposed degradation of the methyl ester of phenylglycine. ResearchGate. Available at: [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. ACS Publications. Available at: [Link]

  • The synthetic method of the bromophenol of 3 amino 4. Google Patents.
  • METHYL 3-BROMOPHENYLACETATE. gsrs.ncats.nih.gov. Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. Available at: [Link]

  • Bromination of N-phthaloylamino acid derivatives. RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of Chiral Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products.[1][2] Enantiomers of a drug can have significantly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of key analytical techniques for confirming the absolute configuration of chiral molecules, using Methyl amino(3-bromophenyl)acetate hydrochloride as a practical example. We will explore the causality behind experimental choices and provide supporting data to empower you to select the most suitable method for your research needs.

The core challenge in stereochemical assignment lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their differentiation non-trivial.[3] This guide will compare the "gold standard," single-crystal X-ray crystallography, with powerful spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

At a Glance: A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, the availability of high-quality crystals, and project timelines.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5]Formation of diastereomeric complexes with distinct NMR spectra.[6][7]
Sample Requirement High-quality single crystal (typically >0.1 mm). Can be challenging for oils or amorphous solids.2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[8]Microgram to milligram quantities in solution. Requires a chromophore.Milligram quantities in solution.
Key Advantage Provides an unambiguous 3D structure and absolute configuration.[9][10]Applicable to a wide range of molecules in solution, without the need for crystallization.[1][11]High sensitivity for molecules with strong chromophores.Can be performed on standard NMR spectrometers.
Key Limitation The need to grow a suitable single crystal can be a significant bottleneck.[1]Requires computational modeling (DFT calculations) for interpretation.[2][12]Limited to molecules with suitable chromophores. The exciton chirality method requires at least two interacting chromophores.[5][13]Requires a suitable chiral derivatizing or solvating agent. Derivatization can sometimes be challenging.[6]
Presence of Bromine Advantageous. The heavy bromine atom enhances anomalous dispersion, facilitating the determination of absolute configuration.[3][14]No direct impact on the measurement itself, but must be accurately accounted for in computational models.May act as a chromophore, influencing the ECD spectrum.Can influence chemical shifts, but does not directly participate in the chiral recognition mechanism.

Single-Crystal X-ray Crystallography: The Definitive Method

For decades, single-crystal X-ray crystallography has been the benchmark for determining the absolute configuration of chiral molecules.[9][10] This technique provides a direct visualization of the three-dimensional arrangement of atoms in a molecule, offering unequivocal proof of its stereochemistry.

The Underlying Principle

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons of an atom, a phase shift occurs. For a chiral crystal, the diffraction pattern produced by its enantiomer is subtly different due to this effect, especially when a "heavy" atom (like bromine in our target molecule) is present.[3][14] By analyzing these minute differences, the absolute spatial arrangement of the atoms can be determined.

Experimental Workflow

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Protocol:
  • Sample Preparation: Start with an enantiomerically pure sample of this compound.

  • Crystallization: This is often the most challenging step. A variety of techniques, such as slow evaporation, vapor diffusion, and cooling, should be screened with different solvent systems to obtain high-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The presence of the bromine atom in this compound is highly advantageous here, as it simplifies the phasing of the diffraction data.

  • Absolute Configuration Assignment: The absolute configuration is determined by refining the structural model against the diffraction data. The Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

Advantages and Limitations

Advantages:

  • Unambiguous Results: Provides a direct and definitive determination of the absolute configuration.[9][10]

  • Rich Structural Information: Yields a complete 3D structure, including bond lengths, angles, and crystal packing information.

Limitations:

  • Crystallization is Essential: The primary bottleneck is the requirement for a high-quality single crystal, which can be difficult or impossible to obtain for certain compounds.[1]

  • Sample Purity: Requires an enantiomerically pure sample for crystallization of a chiral space group.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable alternative to X-ray crystallography, with the significant advantage of being applicable to samples in solution.[2][11] This is particularly useful for molecules that are difficult to crystallize.

The Underlying Principle

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] This differential absorption is very small, but modern instrumentation can detect it. The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. To determine the absolute configuration, the experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for one of the enantiomers.[2][4]

Experimental Workflow

Caption: Workflow for VCD-based Absolute Configuration Assignment.

Detailed Protocol:
  • Sample Preparation: Dissolve 2-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to avoid solvent interference in the IR region.

  • Spectral Acquisition: Measure the infrared (IR) and VCD spectra of the solution using a VCD spectrometer.

  • Computational Modeling: Using Density Functional Theory (DFT) calculations, perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule.

  • Spectral Calculation: For the lowest energy conformers, calculate the theoretical IR and VCD spectra. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is S.[2][4]

Advantages and Limitations

Advantages:

  • Solution-State Analysis: Eliminates the need for crystallization, making it applicable to a wider range of samples, including oils and amorphous solids.[1][11]

  • Conformational Information: Provides insights into the solution-phase conformation of the molecule.[4]

Limitations:

  • Requires Computation: The interpretation of VCD spectra is heavily reliant on accurate quantum chemical calculations.[2][12]

  • Potential for Complexity: For conformationally flexible molecules, the computational analysis can be more complex and time-consuming.

Electronic Circular Dichroism (ECD): Leveraging Chromophores

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light, but in the UV-Visible region.[5]

The Underlying Principle

ECD is sensitive to the electronic transitions within a molecule. The presence of a chromophore, a part of the molecule that absorbs UV-Vis light, is essential. For Methyl amino(3-bromophenyl)acetate, the bromophenyl group acts as a chromophore. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using time-dependent DFT (TD-DFT).[5]

The Exciton Chirality Method (ECM)

A powerful application of ECD is the exciton chirality method, which is applicable when a molecule contains two or more interacting chromophores.[13] The spatial arrangement of these chromophores leads to a characteristic split ECD signal (a "couplet"), and the sign of this couplet can be directly related to the absolute configuration. While our target molecule has one primary chromophore, derivatization could introduce a second, enabling the use of this method.

Experimental Workflow

The workflow for ECD is analogous to that of VCD, involving experimental spectral measurement followed by comparison with computationally predicted spectra.

Advantages and Limitations

Advantages:

  • High Sensitivity: ECD can be very sensitive, often requiring less sample than VCD.

  • Established Empirical Rules: For certain classes of molecules, empirical rules exist that can simplify the interpretation of ECD spectra.

Limitations:

  • Chromophore is Necessary: The molecule must possess a suitable chromophore in an accessible spectral range.[5]

  • Solvent Effects: ECD spectra can be sensitive to solvent effects, which must be considered in the computational modeling.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can also be used to determine absolute configuration through the use of chiral auxiliaries.[6][7]

The Underlying Principle

Enantiomers have identical NMR spectra in an achiral solvent. However, by introducing a chiral auxiliary, either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers are converted into diastereomers (in the case of CDAs) or form diastereomeric complexes (in the case of CSAs).[15][16] These diastereomeric species are no longer mirror images and will exhibit distinct NMR spectra, allowing for their differentiation.

A well-known method is Mosher's method, which involves derivatizing a chiral alcohol or amine with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomers, the absolute configuration can be deduced.

Experimental Workflow

Caption: Workflow for Determining Absolute Configuration using a Chiral Derivatizing Agent in NMR.

Detailed Protocol for Mosher's Method (Amine):
  • Derivatization: React two separate aliquots of enantiomerically enriched Methyl amino(3-bromophenyl)acetate with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire high-resolution 1H NMR spectra for both diastereomeric products.

  • Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR).

  • Assignment: Based on the established model for MTPA amides, the sign of Δδ for protons on either side of the newly formed stereocenter can be used to assign the absolute configuration.

Advantages and Limitations

Advantages:

  • Readily Available Instrumentation: Can be performed on standard NMR spectrometers.

  • Well-Established Methods: Methods like Mosher's are well-documented and widely used.

Limitations:

  • Requires Derivatization/Interaction: A suitable chiral auxiliary that reacts or interacts with the analyte is necessary.[6]

  • Potential for Ambiguity: The interpretation of chemical shift differences can sometimes be ambiguous, especially for conformationally flexible molecules.

  • Reaction Requirements: The derivatization reaction must proceed to completion without any kinetic resolution.

Conclusion

Confirming the absolute configuration of a chiral molecule like this compound is a critical task in pharmaceutical development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals is a significant hurdle. Spectroscopic techniques, particularly VCD, offer powerful and versatile alternatives for determining absolute configuration in the more biologically relevant solution state. ECD provides a high-sensitivity option for chromophore-containing molecules, and NMR with chiral auxiliaries offers a practical approach using widely available instrumentation.

The presence of a bromine atom in the target molecule makes it an excellent candidate for X-ray crystallography. However, should crystallization prove difficult, VCD stands out as the most broadly applicable and reliable alternative, as it does not require a chromophore and provides a wealth of structural information through the synergy of experimental measurement and computational chemistry. The ultimate choice of method will depend on the specific properties of the sample and the resources available, but a thorough understanding of the principles and limitations of each technique is paramount for a successful and unambiguous assignment of absolute configuration.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]

  • Absolute configuration. Wikipedia. Available from: [Link]

  • Gant, T. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Available from: [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Available from: [Link]

  • Cai, Y., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 35. Available from: [Link]

  • Allenmark, S., & Gawronski, J. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 656-675. Available from: [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available from: [Link]

  • Albright, T. A., & White, J. P. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 149-162). Humana Press. Available from: [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. Available from: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • Springer. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • Langenaeker, W., & Bultinck, P. (2005). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 2(1), 93-99. Available from: [Link]

  • Ye, Z., et al. (2019). Chiral sensors for determining the absolute configurations of α-amino acid derivatives. Tetrahedron, 75(33), 130453. Available from: [Link]

  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1529. Available from: [Link]

  • Di Pietro, S., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(3), 675. Available from: [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Available from: [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(5), 577-593. Available from: [Link]

  • Villalva-Monreal, F., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6296. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl Amino(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl amino(3-bromophenyl)acetate hydrochloride is a substituted amino acid ester derivative, often encountered as a key intermediate in the synthesis of pharmacologically active molecules. Unambiguous structural characterization of such compounds is a cornerstone of drug development and chemical research, ensuring purity, identity, and stability. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information based on molecular weight and fragmentation patterns.

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of this compound, primarily under Electrospray Ionization (ESI) conditions. We will explore the chemical logic behind the fragmentation pathways, compare the capabilities of mass spectrometry with alternative analytical techniques such as NMR and FTIR, and provide a practical experimental workflow for researchers.

Section 1: The Analyte - Molecular Structure and Properties

To accurately interpret a mass spectrum, a foundational understanding of the analyte's structure is essential. The molecule consists of a central alpha-carbon bonded to four distinct groups: a 3-bromophenyl ring, an amino group, a hydrogen atom, and a methyl ester group. The hydrochloride salt form indicates that the basic amino group is protonated.

  • Chemical Structure (Free Base):

  • Molecular Formula (Free Base): C₉H₁₀BrNO₂

  • Molecular Weight (Free Base):

    • For ⁷⁹Br isotope: 242.9898 g/mol

    • For ⁸¹Br isotope: 244.9878 g/mol

In positive-ion ESI-MS, the analyte is typically observed as the protonated molecule, [M+H]⁺, where M is the free base. Therefore, the precursor ions for tandem mass spectrometry (MS/MS) experiments will be:

  • [M+H]⁺ (⁷⁹Br): m/z 244.0

  • [M+H]⁺ (⁸¹Br): m/z 246.0

A defining characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1][2] Consequently, any ion containing a bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z units, with nearly equal intensity. This provides a powerful diagnostic tool for tracking bromine-containing fragments.

Section 2: Predicted ESI-MS/MS Fragmentation Pattern

Electrospray ionization (ESI) is a soft ionization technique that gently transfers the protonated molecule into the gas phase with minimal initial fragmentation.[3] To elicit structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), where the selected precursor ion is fragmented by collision with an inert gas. The resulting product ions reveal the molecule's underlying structure.

The fragmentation of the [M+H]⁺ ion of Methyl amino(3-bromophenyl)acetate is dictated by the relative stability of the resulting cations and neutral losses. The primary sites of cleavage are the bonds adjacent to the charge-bearing amino group and the ester functionality, as well as the benzylic C-C bond.

Major Fragmentation Pathways
  • Loss of Ammonia (NH₃): A common pathway for protonated primary amines is the elimination of a neutral ammonia molecule. This results from the proton on the amine group participating in a rearrangement.

    • Neutral Loss: NH₃ (17.03 Da)

    • Product Ions: m/z 227.0 / 229.0

  • Loss of the Methoxycarbonyl Group ([•COOCH₃]): Cleavage of the bond between the alpha-carbon and the ester group results in the loss of a methoxycarbonyl radical. While less common in ESI, it can be observed. A more likely scenario in ESI is the loss of methyl formate.

    • Neutral Loss: HCOOCH₃ (Methyl Formate, 60.02 Da)

    • Product Ions: m/z 184.0 / 186.0

  • Benzylic Cleavage with Loss of the Amino-Ester Moiety: The most energetically favorable and diagnostically significant fragmentation is the cleavage of the bond between the 3-bromophenyl ring and the alpha-carbon. This generates a highly stable bromotropylium ion.

    • Neutral Loss: C₃H₅NO₂ (Amino-methyl-acetate, 87.03 Da)

    • Product Ions: m/z 157.0 / 159.0 (C₇H₆Br⁺)

  • Cleavage of the Ester Group: The ester functionality provides several characteristic fragmentation routes.

    • Loss of Methanol (CH₃OH): Following the loss of ammonia, the resulting ion can lose methanol.

      • Neutral Loss: CH₃OH (32.03 Da)

      • Product Ions: m/z 195.0 / 197.0

    • Loss of the Methoxy Radical ([•OCH₃]): Alpha-cleavage within the ester can lead to the loss of a methoxy radical, forming an acylium ion.[4]

      • Neutral Loss: •OCH₃ (31.02 Da)

      • Product Ions: m/z 213.0 / 215.0

Summary of Predicted Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product Ion
244.0 / 246.0227.0 / 229.0NH₃[Br-C₆H₄-CH-COOCH₃]⁺
244.0 / 246.0184.0 / 186.0HCOOCH₃[Br-C₆H₄-CH₂]⁺ (via rearrangement)
244.0 / 246.0157.0 / 159.0C₃H₅NO₂Bromotropylium ion (C₇H₆Br⁺)
244.0 / 246.0213.0 / 215.0•OCH₃[Br-C₆H₄-CH(NH₃)-CO]⁺
227.0 / 229.0195.0 / 197.0CH₃OH[Br-C₆H₄-C=CH-CO]⁺
Fragmentation Pathway Diagram

Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions 244/246 [M+H]⁺ m/z 244.0 / 246.0 227/229 m/z 227.0 / 229.0 244/246->227/229 - NH₃ 184/186 m/z 184.0 / 186.0 244/246->184/186 - HCOOCH₃ 157/159 m/z 157.0 / 159.0 (Base Peak) 244/246->157/159 - C₃H₅NO₂ 213/215 m/z 213.0 / 215.0 244/246->213/215 - •OCH₃

Caption: Predicted ESI-MS/MS fragmentation cascade of protonated Methyl amino(3-bromophenyl)acetate.

Section 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Highest sensitivity (picomole to femtomole), rapid analysis, compatible with chromatography.Provides connectivity information indirectly, isomers can be difficult to distinguish without standards.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry, 3D structure.Unambiguous structure elucidation, non-destructive.Low sensitivity (micromole to millimole), longer acquisition times, requires pure sample.
FTIR Spectroscopy Presence of specific functional groups (C=O, N-H, C-Br, aromatic rings).Fast, inexpensive, good for quick functional group identification.Provides no information on molecular weight or overall connectivity, complex spectra can be hard to interpret.

Expertise & Experience Insight: In a drug development setting, MS is typically used as the primary tool for high-throughput identity confirmation and purity analysis due to its speed and sensitivity. NMR is the gold standard for the definitive, one-time structural confirmation of a newly synthesized batch, while FTIR serves as a quick quality control check to verify the presence of expected functional groups. The techniques are complementary, not mutually exclusive.

Section 4: Experimental Protocol - A Practical Workflow

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for analyzing this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The final concentration should be optimized based on instrument sensitivity.

  • Liquid Chromatography (for separation if in a mixture):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100-400 to identify the precursor ions (244.0/246.0).

    • MS/MS Scan (Product Ion Scan):

      • Select m/z 244.0 as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

      • Repeat the product ion scan for the m/z 246.0 precursor to confirm the fragments also contain bromine.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to 1 µg/mL prep2->prep3 lc Inject into LC System prep3->lc ms Ionize via ESI+ lc->ms ms1 MS1 Scan: Identify Precursor ms->ms1 ms2 MS/MS Scan: Fragment & Detect ms1->ms2 data Analyze Spectrum: Match Fragments ms2->data

Caption: A standard workflow for the characterization of small molecules by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of chemical stability. The presence of the bromine atom provides a highly confident isotopic signature, simplifying spectral interpretation. The most characteristic fragmentation involves the formation of the stable bromotropylium ion at m/z 157/159, which serves as a key identifier for this class of compounds. While powerful on its own, a comprehensive structural elucidation strategy should leverage mass spectrometry in concert with other techniques like NMR and FTIR to ensure the highest degree of scientific rigor and trustworthiness in research and development.

References

  • Lee, T. A., & Covey, T. R. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(9), 858–865. [Link]

  • Al-Saffar, A. Z., & Al-Fartosy, A. J. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1774–1783. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. [Link]

  • Li, A., & Alaee, M. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(6), 1038–1047. [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Ames Laboratory Technical Report. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Course Material. [Link]

  • Gallampois, C. M. J., & von Gunten, U. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(11), 1747–1756. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of Analytical Chemistry, 71(7), 659–669. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Revision Note. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 188-213. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1253–1268. [Link]

  • Clark, J. The Mass Spectrum of Bromomethane. Doc Brown's Chemistry. [Link]

  • Shishido, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11025–11032. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

Methyl amino(3-bromophenyl)acetate hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, the purity, identity, and strength must be unequivocally established. The analytical methods used to measure these critical quality attributes are the bedrock of quality control, ensuring batch-to-batch consistency and the ultimate safety and efficacy of the final drug product.

However, a validated method is not an island. In the collaborative landscape of modern drug development, methods are frequently transferred between laboratories, updated with new technology, or run alongside different orthogonal techniques. This necessitates cross-validation : a formal process to ensure that different analytical procedures yield comparable, reliable, and consistent results.[1][2] This guide provides an in-depth, practical comparison of three distinct analytical techniques for the characterization of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will not only present the data but also delve into the scientific rationale behind the methodological choices, offering a clear perspective for researchers, analysts, and quality assurance professionals.

The Strategic Framework for Cross-Validation

The objective of this study is to cross-validate analytical results for a single, homogenized batch of this compound using three distinct, yet complementary, analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for purity and assay determination of non-volatile organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative, high-resolution separation technique that, following a necessary derivatization step, provides orthogonal purity data and mass confirmation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides structural confirmation and purity assessment without the need for a specific chemical reference standard of the analyte.

The cross-validation process is designed to demonstrate the interchangeability of these methods for specific attributes, ensuring data integrity across the product lifecycle.[5][6]

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Analytical Execution (Orthogonal Methods) cluster_2 Phase 3: Data Comparison & Validation Sample Homogenized Batch of Methyl amino(3-bromophenyl)acetate HCl Standards Preparation of Calibration Standards & QC Samples Sample->Standards HPLC Method 1: RP-HPLC-UV Analysis Standards->HPLC GCMS Method 2: GC-MS Analysis (with Derivatization) Standards->GCMS qNMR Method 3: qNMR Analysis Standards->qNMR Compare Comparison of Assay, Purity, and Impurity Profiles HPLC->Compare GCMS->Compare qNMR->Compare Report Final Validation Report Compare->Report

Figure 1: High-level workflow for the cross-validation of three orthogonal analytical methods.

Experimental Protocols: A Foundation of Trustworthiness

Every protocol described is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before any samples are analyzed.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Causality: This method was chosen for its robustness and widespread use in pharmaceutical quality control.[7][8] A C18 stationary phase provides excellent retention for moderately polar aromatic compounds like our analyte. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are adequately resolved.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 Water:Acetonitrile diluent.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.2 mg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 1.0 mg/mL).

    • Accurately weigh and dissolve the test sample to a target concentration of 1.0 mg/mL in the diluent.

  • System Suitability Test (SST):

    • Make five replicate injections of the 1.0 mg/mL standard.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%, tailing factor ≤ 2.0, theoretical plates ≥ 2000.

  • Analysis Sequence: Run the SST, calibration standards, QC samples, and test samples.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Causality: GC-MS offers superior separation efficiency and definitive identification through mass fragmentation patterns. Since the analyte is a hydrochloride salt and contains a primary amine, it is non-volatile. Therefore, derivatization is essential. Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method to replace active hydrogens on amines and acids with a non-polar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[9]

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Weigh 1. Accurately weigh ~1 mg sample into a GC vial Solvent 2. Add Pyridine (catalyst/solvent) Weigh->Solvent Reagent 3. Add MSTFA (derivatizing agent) Solvent->Reagent Heat 4. Cap vial and heat at 60 °C for 30 minutes Reagent->Heat Inject 5. Inject 1 µL of cooled solution into GC-MS Heat->Inject Acquire 6. Data Acquisition (Scan Mode) Inject->Acquire Analyze 7. Peak Integration and Library Search Acquire->Analyze

Figure 2: Workflow for sample derivatization and analysis via GC-MS.

Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of standard or sample into a 2 mL GC vial.

    • Add 100 µL of Pyridine (as a catalyst and solvent).

    • Add 100 µL of MSTFA.

    • Securely cap the vial and heat in a heating block at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Analysis:

    • Analyze derivatized standards and samples to determine the purity profile based on percent area of the total ion chromatogram (TIC). Confirm the identity of the main peak by comparing its mass spectrum to theoretical fragmentation.

Method 3: Quantitative ¹H-NMR Spectroscopy (qNMR)

Causality: qNMR stands as a primary ratio method of measurement. It allows for the determination of purity by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known purity and weight.[10] This provides an orthogonal value for assay without relying on a reference standard of the analyte itself. DMSO-d₆ is chosen as the solvent to ensure solubility of the hydrochloride salt and to shift the residual water peak away from analyte signals. Maleic acid is an excellent internal standard as its vinylic protons are in a clear spectral region, and it is non-volatile and stable.

Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Accurately weigh ~5 mg of Maleic Acid (certified internal standard) into the same NMR tube.

    • Record both weights precisely.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters:

      • Sufficiently long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton). A D1 of 30 seconds is a safe starting point.

      • Pulse angle of 90°.

      • Acquisition time ≥ 3 seconds.

      • Number of scans: ≥ 16 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the well-resolved singlet from the methyl ester protons (~3.7 ppm) of the analyte.

    • Integrate the singlet from the two vinylic protons of Maleic Acid (~6.3 ppm).

    • Calculate purity using the standard qNMR equation, accounting for the molar masses, weights, number of protons for each integral, and the purity of the internal standard.

Results: A Comparative Analysis of Performance

The following tables summarize the hypothetical, yet representative, data obtained from the validation of each method according to ICH Q2(R1) guidelines.

Table 1: Performance Summary of the RP-HPLC-UV Method

Validation Parameter Result Acceptance Criteria
Linearity (R²) 0.9998 ≥ 0.999
Range (mg/mL) 0.05 - 1.2 Covers 80-120% of test conc.
Accuracy (% Recovery) 99.2% - 100.8% 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6) 0.45% ≤ 1.0%
- Intermediate (n=6) 0.78% ≤ 2.0%
Limit of Quantitation (LOQ) 0.05 mg/mL (0.05%) Reportable

| Specificity | No interference from blank/placebo | Peak is pure and resolved |

Table 2: Performance Summary of the GC-MS Method (Purity Profile)

Validation Parameter Result Acceptance Criteria
Precision (% RSD)
- Repeatability (n=6, area %) 1.85% ≤ 5.0% for main peak
Limit of Detection (LOD) ~0.02% area Reportable
Specificity Mass spectrum confirms identity Confirmed by MS library/fragmentation

| Identity Confirmation | Match >95% with expected fragments | High degree of spectral match |

Table 3: Performance Summary of the qNMR Method (Assay)

Validation Parameter Result Acceptance Criteria
Assay Value (% w/w) 99.6% N/A (Orthogonal Check)
Precision (% RSD, n=3) 0.35% ≤ 1.0%

| Specificity | Analyte/Standard signals resolved | No signal overlap |

Discussion: Synthesizing the Data for Informed Decisions

A direct comparison of the results reveals the strengths and weaknesses inherent to each technique for this specific application.

Table 4: Cross-Method Comparison of Key Analytical Results

Parameter HPLC-UV Result GC-MS Result qNMR Result Inter-Method Comparison & Rationale
Assay/Purity 99.7% 99.5% (Area %) 99.6% Excellent correlation. All three methods provide highly comparable purity/assay values, instilling confidence in the quality of the material. The minor variation is expected due to the different principles of detection and quantification.
Precision (%RSD) 0.45% 1.85% 0.35% HPLC and qNMR show superior precision. The lower precision of the GC-MS method is directly attributable to the multi-step derivatization process, which introduces more potential for analytical variability compared to the simple "dissolve and inject" protocols of HPLC and qNMR.[9]
Sensitivity LOQ ~0.05% LOD ~0.02% LOQ ~0.1% GC-MS is most sensitive for impurity detection. The high efficiency of the capillary GC column and the sensitivity of the MS detector make it the best choice for trace impurity identification, while HPLC is superior for quantifying those impurities accurately.

| Confidence in Identity | Low (Retention Time) | High (Mass Spectrum) | Very High (Full Structure) | NMR provides the most definitive structural confirmation. While GC-MS provides a confirmatory fragmentation pattern, ¹H-NMR elucidates the entire proton structure, confirming connectivity and isomeric identity. HPLC retention time alone is not a definitive identity test. |

Expert Insights:

  • For routine quality control focused on assay and purity, the HPLC-UV method is the most suitable choice. It offers an optimal balance of precision, accuracy, and throughput. Its robustness makes it ideal for a high-volume QC environment.

  • The GC-MS method , while less precise for quantification, serves as an excellent orthogonal method for impurity profiling and identification. It should be employed during method development, for investigating out-of-specification results, and to confirm the absence of potentially volatile or non-UV active impurities.

  • The qNMR method is the gold standard for certifying a reference material or for an independent, primary measurement of purity. Its ability to quantify without a specific reference standard of the analyte makes it invaluable for initial batch characterization and for resolving discrepancies between other methods.

Conclusion

The cross-validation of analytical methods for this compound demonstrates a strong concordance between HPLC-UV, GC-MS, and qNMR techniques. This successful comparison provides a high degree of assurance in the analytical data package, showcasing that the results are reliable and reproducible regardless of the chosen validated method.[1][8] By understanding the specific strengths and limitations of each technique, as detailed in this guide, organizations can deploy their analytical resources more effectively, ensuring robust quality control and accelerating the drug development timeline with data that is built on a foundation of scientific integrity.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Validation of Analytical Methods for Biomarkers Employed in Drug Development Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Validation of analytical methods: A brief review Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402 Source: PubChem URL: [Link]

  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]

  • Title: Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Analysis of the Biological Activities of Methyl Amino(3-bromophenyl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives of Methyl amino(3-bromophenyl)acetate hydrochloride. The focus is on elucidating the structure-activity relationships that govern their anticancer, antibacterial, and antifungal properties. The information presented herein is synthesized from various studies on bromophenyl compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Brominated Phenylacetates

The incorporation of a bromine atom into a phenylacetate scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity.[1] Derivatives of this compound represent a class of compounds with potential therapeutic applications. This guide explores the nuances of their biological effects, supported by experimental data and mechanistic insights.

Anticancer Activity: Targeting Neoplastic Growth

Several studies have highlighted the anticancer potential of brominated phenolic and phenylacetate compounds.[2][3] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Comparative Efficacy of Phenylacetate Derivatives

Research has shown that halogenated phenylacetate derivatives can exhibit significant antiproliferative activity against various cancer cell lines.[3][4] For instance, studies on phenylacetic acid derivatives have demonstrated that the presence and position of a halogen can enhance cytotoxic effects.[4]

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share a similar phenylacetic acid core, revealed that compounds with a nitro moiety had higher cytotoxic effects than those with a methoxy moiety, particularly against the PC3 prostate carcinoma cell line.[4] This suggests that electron-withdrawing groups can positively influence anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
2b PC3 (prostate carcinoma)52[4]
2c PC3 (prostate carcinoma)80[4]
2c MCF-7 (breast cancer)100[4]
Imatinib (reference)PC3 (prostate carcinoma)40[4]
Imatinib (reference)MCF-7 (breast cancer)98[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The following protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTS Assay: After the incubation period, the MTS reagent is added to each well. The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by viable cells into a formazan product that is soluble in the culture medium.

  • Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Cell Culture seeding Cell Seeding in 96-well plates culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mts_add Add MTS Reagent incubation->mts_add incubation2 Incubate for 1-4h mts_add->incubation2 readout Measure Absorbance at 490nm incubation2->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Antimicrobial and Antifungal Activity

Brominated compounds have shown promise as antimicrobial agents.[5] The presence of bromine can enhance the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes.

Comparative Efficacy of Bromophenyl Derivatives

Studies on various bromophenol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[5] For instance, 3-bromo-2,6-dihydroxyacetophenone showed good anti-S. aureus activity and also inhibited biofilm formation.[5]

While direct data on this compound is limited, related structures containing a 3-bromophenyl moiety have been investigated for their antifungal properties. A series of pyridine derivatives, including some with a 3-bromophenyl group, were evaluated for their antifungal and antimicrobial activities, with some compounds showing good efficacy.[6][7]

| Compound Class | Target Organism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Bromophenol derivatives | S. aureus, MRSA | MIC | Good activity |[5] | | Pyridine derivatives with 3-bromophenyl | Fungi & Bacteria | MIC | 8-16 µg/mL for some compounds |[6][7] | | Benzophenone derivatives | Phytopathogenic fungi | % Inhibition at 50 µg/mL | Varied (up to 66.7%) |[8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis inoculum_prep Prepare standardized inoculum inoculation Inoculate microtiter plate inoculum_prep->inoculation compound_dilution Serial dilution of test compound compound_dilution->inoculation incubation Incubate under appropriate conditions inoculation->incubation visual_insp Visually inspect for growth incubation->visual_insp mic_det Determine MIC visual_insp->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationships (SAR)

The biological activity of Methyl amino(3-bromophenyl)acetate derivatives is intrinsically linked to their chemical structure.[9] Key structural features that influence activity include:

  • Position of the Bromo Group: The position of the bromine atom on the phenyl ring can significantly affect the molecule's electronic properties and steric hindrance, thereby influencing its interaction with biological targets.

  • Nature of the Amino Group: The substitution on the amino group can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which are crucial for receptor binding.

  • Ester Moiety: The methyl ester group can be a site for metabolic activity and can influence the compound's solubility and cell permeability.

Quantitative structure-activity relationship (QSAR) studies on related phenolic compounds have shown that toxicity can be correlated with molecular descriptors like the octanol/water partition coefficient (log Kow) and the Hammett sigma constant, which reflects the electronic effect of substituents.[1]

Logical Relationship in SAR Analysis

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity structure Molecular Structure (e.g., substituents, stereochemistry) properties Lipophilicity (logP) Electronic Effects (pKa) Steric Factors structure->properties activity Pharmacological Effect (e.g., IC50, MIC) properties->activity

Caption: Relationship between chemical structure and biological activity.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The available data on related bromophenyl compounds suggest that these derivatives are likely to possess significant anticancer, antibacterial, and antifungal properties. Further investigation into the synthesis and biological evaluation of a focused library of these compounds is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships. The experimental protocols and workflows provided in this guide offer a framework for such future studies.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Deri. Semantic Scholar.
  • SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIV
  • Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
  • (PDF) Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
  • Molecular targets for antifungals in amino acid and protein biosynthetic p
  • Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)
  • Structure-activity relationships for mono alkylated or halogen
  • Inhibition of estrogen-dependent breast cell responses with phenylacet
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers.
  • Antifungal activity of (3-Bromophenyl)(4-methoxyphenyl)
  • 2-(4-Fluorophenyl)
  • Selective ET(A) antagonists. 5.
  • Structure Activity Rel

Sources

Benchmarking the synthesis efficiency of Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl amino(3-bromophenyl)acetate hydrochloride: A Comparative Benchmarking Study

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for researchers in both academic and industrial settings. This guide provides a comprehensive analysis and objective comparison of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative benchmark based on key performance indicators such as yield, purity, reaction conditions, and reagent safety.

Overview of Primary Synthetic Strategies

The synthesis of α-amino esters like this compound can be approached through several established chemical transformations. After a thorough review of synthetic methodologies, two primary routes emerge as the most viable and efficient for practical application:

  • Route A: Reductive Amination of an α-Keto Ester Precursor. This strategy involves the synthesis of a key intermediate, Methyl (3-bromophenyl)glyoxylate, followed by its conversion to the target amine via reductive amination. This is a highly convergent and widely used method for amine synthesis.[1][2]

  • Route B: Nucleophilic Substitution of an α-Bromo Ester. This classic and direct approach relies on the displacement of a bromine atom at the α-position of a precursor ester with an ammonia source. This method is often favored for its straightforwardness and atom economy.[3][4]

This guide will focus on a detailed, head-to-head comparison of these two strategic pathways.

Route A: Reductive Amination Pathway

This pathway is a multi-step process that hinges on the clean and efficient formation of an imine intermediate from an α-keto ester, followed by its immediate reduction to the desired α-amino ester.

Conceptual Workflow

The overall logic of this route involves the oxidation of an accessible precursor to an α-keto acid, followed by esterification and the final reductive amination step.

A 3-Bromomandelic Acid B 3-Bromophenylglyoxylic Acid A->B Oxidation (e.g., KMnO4, HNO3) C Methyl (3-bromophenyl)glyoxylate (α-Keto Ester) B->C Esterification (MeOH, H+) D Methyl amino(3-bromophenyl)acetate C->D Reductive Amination (NH3, Reducing Agent) E Target HCl Salt D->E Salt Formation (HCl)

Caption: Workflow for the Reductive Amination Pathway (Route A).

Mechanistic Insight and Rationale

Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and selectivity.[2] The reaction proceeds via the formation of an imine or iminium ion from the reaction of the ketone (in this case, the α-keto ester) and ammonia. This intermediate is more susceptible to reduction by hydride reagents than the starting ketone.

The choice of reducing agent is critical.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH, where imine formation is favored. It selectively reduces the imine in the presence of the ketone. However, its high toxicity due to the potential release of hydrogen cyanide is a significant drawback.[1]

  • Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of ketones and is often the reagent of choice in research settings.[1]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas is a "green" and highly effective method, especially for large-scale industrial applications.[5][6] It avoids stoichiometric metal hydride waste but requires specialized high-pressure equipment.

For this guide, we will focus on a protocol using the widely accessible and reliable Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol (Route A)

Step A1: Oxidation of 3-Bromomandelic Acid

  • To a stirred solution of 3-bromomandelic acid (1.0 eq) in a suitable solvent (e.g., water or acetic acid), add an oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid portion-wise at 0-10 °C.[7][8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching any excess oxidant and extracting the product, 3-bromophenylglyoxylic acid, into an organic solvent.

  • Dry, filter, and concentrate the solvent under reduced pressure to yield the crude α-keto acid.

Step A2: Esterification to Methyl (3-bromophenyl)glyoxylate

  • Dissolve the crude 3-bromophenylglyoxylic acid (1.0 eq) in an excess of dry methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or gaseous HCl). A convenient alternative is using trimethylchlorosilane (TMSCl) in methanol.[9]

  • Stir the mixture at room temperature or gentle reflux until esterification is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure. Neutralize the acid catalyst and perform an aqueous workup to isolate the crude Methyl (3-bromophenyl)glyoxylate.

Step A3: Reductive Amination and Salt Formation

  • Dissolve Methyl (3-bromophenyl)glyoxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5 - 2.0 eq).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, Methyl amino(3-bromophenyl)acetate, with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Dissolve the resulting free amine in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol to precipitate the final product, this compound.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Route B: Nucleophilic Substitution Pathway

This pathway is more direct, involving the synthesis of an α-bromo ester intermediate which then undergoes amination.

Conceptual Workflow

The logic here is to introduce the bromo- and ester- functionalities first, followed by a direct displacement with an amine source.

A Methyl (3-bromophenyl)acetate B Methyl α-bromo(3-bromophenyl)acetate (α-Bromo Ester) A->B α-Bromination (NBS, Radical Initiator) C Methyl amino(3-bromophenyl)acetate B->C Nucleophilic Substitution (Ammonia Source) D Target HCl Salt C->D Salt Formation (HCl)

Caption: Workflow for the Nucleophilic Substitution Pathway (Route B).

Mechanistic Insight and Rationale

This synthesis relies on the classic Sₙ2 reaction. The α-carbon of the ester is activated by the electron-withdrawing carbonyl group, making the attached bromine a good leaving group. Ammonia, being a potent nucleophile, attacks this electrophilic carbon, displacing the bromide ion to form the desired α-amino ester.

A key challenge in this reaction is over-alkylation, where the product amine, being nucleophilic itself, can react with another molecule of the α-bromo ester to form a secondary amine byproduct. To mitigate this, a large excess of the ammonia source is typically used to ensure the α-bromo ester preferentially reacts with ammonia rather than the product.[3] Using a protected form of ammonia, like in the Gabriel synthesis, can prevent over-alkylation but adds extra protection/deprotection steps.[10] A practical and common approach is to use a high concentration of ammonia in a solvent like methanol or a phase-transfer catalyst system.[4]

Detailed Experimental Protocol (Route B)

Step B1: α-Bromination of Methyl (3-bromophenyl)acetate

  • Dissolve Methyl (3-bromophenyl)acetate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux under illumination with a sunlamp or UV lamp to initiate the radical bromination.

  • Monitor the reaction by GC-MS or ¹H NMR. The disappearance of the benzylic protons of the starting material indicates reaction completion.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield crude Methyl α-bromo(3-bromophenyl)acetate. This product is often used directly in the next step without further purification.

Step B2: Amination and Salt Formation

  • Dissolve the crude Methyl α-bromo(3-bromophenyl)acetate (1.0 eq) in a suitable solvent. A high-concentration solution of ammonia in methanol is often effective.

  • Alternatively, a two-phase system using a solvent like dichloromethane with aqueous ammonia and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can be employed.[4]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) in a sealed vessel for 18-48 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, perform an aqueous workup to remove excess ammonia and salts.

  • Extract the free amine product into an organic solvent.

  • Dry, filter, and concentrate to obtain the crude Methyl amino(3-bromophenyl)acetate.

  • Perform the final salt formation step as described in Step A3 to yield the hydrochloride salt.

Comparative Benchmarking

To provide an objective comparison, the following table summarizes the key performance metrics for each synthetic route. The values are representative estimates based on literature precedents for similar transformations and may vary based on specific reaction conditions and scale.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionJustification & Expert Insights
Overall Yield 60-75%55-70%Route A often provides slightly higher and more reproducible yields as it avoids the potential for over-alkylation side reactions inherent in Route B.
Number of Steps 3-4 (from mandelic acid)2-3 (from phenylacetate)Route B is typically shorter and more convergent if the starting phenylacetate is readily available.
Reagent Safety Moderate-High. STAB is safer than NaBH₃CN. Oxidation steps can be hazardous.High. NBS is a corrosive solid. Radical initiators can be explosive. CCl₄ is toxic and ozone-depleting.Both routes have hazards. Route A avoids highly toxic solvents like CCl₄, but the oxidation step requires careful control. Route B's radical bromination requires specific safety precautions.
Scalability Good. Amenable to flow chemistry and catalytic hydrogenation for industrial scale.Moderate. Radical reactions can be difficult to control on a large scale. Sₙ2 reactions can be scaled but may require pressure vessels.The catalytic hydrogenation variant of Route A is highly favored for industrial production due to its efficiency, safety at scale, and green profile.[5]
Cost of Reagents Moderate. STAB and specialty oxidizing agents can be costly.Low-Moderate. NBS, AIBN, and ammonia are relatively inexpensive commodity chemicals.Route B generally has a lower upfront reagent cost for lab-scale synthesis. For large scale, the cost of catalysts in Route A is offset by higher throughput and efficiency.
Purity Profile Generally high. Byproducts are often easily separable.Moderate. Over-alkylation can lead to secondary amine impurities that are difficult to remove from the desired primary amine.Route A typically results in a cleaner crude product, simplifying purification, which is a significant advantage in pharmaceutical synthesis.

Conclusion and Recommendation

Both the Reductive Amination (Route A) and Nucleophilic Substitution (Route B) pathways are viable for the synthesis of this compound.

  • Route A (Reductive Amination) is recommended for applications where high purity and reproducibility are paramount . Its predictable reaction profile and the cleaner nature of the crude product often outweigh the slightly longer synthetic sequence. For large-scale manufacturing, adapting this route to use catalytic hydrogenation presents the most economically and environmentally sound option.

  • Route B (Nucleophilic Substitution) is a compelling alternative for rapid, small-scale synthesis where starting materials are readily available and cost is a primary driver. However, researchers must be prepared to invest more effort in optimizing the amination step to minimize impurities and in the subsequent purification of the final product.

Ultimately, the choice of synthesis depends on the specific priorities of the research or production campaign, balancing the need for speed and cost against the demand for purity, scalability, and safety.

References

  • Šterk, D., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • Bhattacharjee, D. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available at: [Link]

  • Šterk, D., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

  • PubMed. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed - NIH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Available at: [Link]

  • PubMed. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. IT Services - University of Liverpool. Available at: [Link]

  • ACS Publications. (n.d.). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. Available at: [Link]

  • Leah4Sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]

  • PMC - NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Mandelic acid, p-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • PMC - NIH. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available at: [Link]

  • NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Methyamino-phenylacetate. PrepChem.com. Available at: [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Organic Syntheses Procedure. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Chromic Acid Oxidation of Mandelic Acid. ElectronicsAndBooks. Available at: [Link]

  • RSC Publishing. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). RSC Publishing. Available at: [Link]

Sources

A Senior Scientist's Guide to Interpreting the Certificate of Analysis for Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Numbers

To the researcher in drug discovery and development, a vial of chemical intermediate is a vessel of potential. Methyl amino(3-bromophenyl)acetate hydrochloride (CAS No. 1219198-88-5) is one such molecule, often serving as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its purity and characterization are not mere formalities; they are the very foundation upon which subsequent synthetic steps and, ultimately, the viability of a drug candidate, are built. A Certificate of Analysis (CoA) is the passport for this molecule, detailing its identity, purity, and the methods used to establish these facts.

This guide is designed for the discerning scientist. We will not simply read a CoA; we will interrogate it. We will move beyond accepting a "Pass" specification and delve into the causality behind the analytical choices, interpret the raw data that underpins the results, and compare the presented methods with robust alternatives. This document serves as a framework for ensuring the quality of your starting materials, thereby safeguarding the integrity of your research.

Deconstructing the Certificate of Analysis: A Structured Approach

A CoA is a dense document, but its interpretation can be systematized. We propose a workflow that moves from general identification to specific, quantitative analysis, ensuring a comprehensive evaluation.

CoA_Workflow start Start: Receive CoA header Step 1: Verify Header Information (CAS, Lot No., Formula) start->header Begin Review identity Step 2: Scrutinize Identification Tests (NMR, MS, IR) header->identity Identity Confirmed? purity Step 3: Analyze Assay & Purity Data (HPLC, Titration) identity->purity Structure Verified? impurities Step 4: Investigate Specific Impurities (Water, Residual Solvents) purity->impurities Purity Meets Spec? assessment Step 5: Final Quality Assessment (Accept/Reject Lot) impurities->assessment Impurities Controlled? end End assessment->end

Caption: A logical workflow for the systematic interpretation of a Certificate of Analysis.

Part 1: The Identity Panel - "Is this what I think it is?"

Before assessing purity, one must unequivocally confirm the molecule's identity. A robust CoA will employ multiple spectroscopic techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Molecular Blueprint

¹H NMR provides a detailed map of the proton environment in the molecule. For this compound, we expect specific signals.

  • Why it's used: NMR is one of the most powerful tools for structural elucidation, providing information on the number of different types of protons, their electronic environment, and their proximity to one another. A statement of "Conforms to Structure" is insufficient for critical applications; a spectrum should be requested and reviewed.

  • Interpreting the Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Aromatic (CH )7.2 - 7.8Multiplet (m)4HProtons on the bromophenyl ring are deshielded by the aromatic system. The substitution pattern creates a complex splitting pattern.
Methine (α-CH )~5.0 - 5.5Singlet (s) or Broad Singlet1HThis proton is adjacent to three electron-withdrawing groups (amine, ester, aromatic ring), shifting it significantly downfield.
Amine (NH₃⁺ )8.5 - 9.5 (variable)Broad Singlet (br s)3HAs a hydrochloride salt, the amine is protonated. These protons are acidic, often exchange with trace water in the solvent (e.g., DMSO-d₆), and appear as a broad signal.
Methyl Ester (OCH₃ )~3.8Singlet (s)3HThese protons are in a typical ester environment. The singlet indicates no adjacent protons.
  • Comparison to Alternatives: While ¹³C NMR provides complementary data on the carbon skeleton, ¹H NMR is generally more sensitive and sufficient for routine identification when a reference is available.[2][3] Two-dimensional NMR techniques (like COSY or HSQC) are powerful but are typically reserved for novel structure elucidation rather than routine CoA verification.

Mass Spectrometry (MS): The Molecular Weight Check

MS provides the mass-to-charge ratio (m/z) of the ionized molecule, offering a rapid and precise confirmation of the molecular weight.

  • Why it's used: It directly verifies the elemental composition of the molecule. For this compound, high-resolution MS (HRMS) is superior as it can confirm the mass to within a few parts per million (ppm).

  • Interpreting the Data: The molecular formula is C₉H₁₀BrNO₂. The free base has a monoisotopic mass of approximately 242.99 Da. As the hydrochloride salt, the compound is analyzed via electrospray ionization (ESI), typically in positive mode, where it will be detected as the protonated free base, [M+H]⁺.

    • Key Signature: A crucial validation point is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should show two prominent peaks separated by ~2 m/z units, with nearly identical intensity (e.g., at ~244.0 and ~246.0). A CoA merely stating the nominal mass is less trustworthy than one that confirms this isotopic signature.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in the molecule.

  • Why it's used: It's a fast, non-destructive technique perfect for confirming the presence of key functional groups and for comparison against a known reference standard.[4][5][6]

  • Interpreting the Data:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Ammonium Salt)2800 - 3200Strong, Broad
C-H Stretch (Aromatic/Aliphatic)2950 - 3100Medium
C=O Stretch (Ester)1735 - 1750Strong, Sharp
N-H Bend (Amine Salt)1500 - 1600Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong
C-Br Stretch500 - 650Medium-Strong

Part 2: The Purity & Assay Panel - "How much of it is actually there?"

This section quantifies the target molecule and is arguably the most critical part of the CoA for a process chemist or researcher.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC separates the main compound from any non-volatile impurities. The result is typically reported as an area percentage (Area %).

  • Why it's used: HPLC offers high resolution, sensitivity, and quantification, making it the workhorse for purity determination in the pharmaceutical industry.[7] It can detect trace-level impurities that other methods might miss.

  • Interpreting the Data: A purity value of ">98.0%" is common. However, the details matter. A good CoA will specify the method conditions (column, mobile phase, wavelength). The UV detection wavelength should be chosen to provide a good response for the main peak and any potential impurities. For this molecule, a wavelength around 220 nm or 254 nm would be appropriate due to the aromatic ring.

  • Comparison to Alternatives:

    • Quantitative NMR (qNMR): This is a powerful primary method that does not require a reference standard of the analyte itself. It uses an internal standard of known purity and concentration to directly quantify the target molecule. It is an excellent orthogonal technique to verify an HPLC assay result.

    • Titration: For a salt like this, an acid-base titration can determine the assay. For instance, a non-aqueous titration with a strong base (like perchloric acid) can quantify the hydrochloride content. This provides the "salt-based" assay, which can be different from the HPLC purity if non-UV active impurities are present.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (~1 mg/mL) dissolve 2. Dissolution (Mobile Phase Diluent) weigh->dissolve inject 3. Injection into HPLC dissolve->inject separate 4. Chromatographic Separation (Reversed-Phase C18 Column) inject->separate detect 5. UV Detection separate->detect integrate 6. Peak Integration detect->integrate calculate 7. Purity Calculation (Area % Report) integrate->calculate

Caption: A typical experimental workflow for determining purity by HPLC.

Part 3: The Impurity Panel - "What else is in the vial?"

No chemical is 100.00% pure. Understanding the nature and quantity of impurities is critical for predicting reactivity and ensuring safety.

Water Content: The Universal Solvent

Excess water can affect reaction stoichiometry, stability, and physical properties.[8]

  • Why it's analyzed: The Karl Fischer (KF) titration is the specific and standard method for water determination in pharmaceuticals.[9][10][11]

  • Interpreting the Data: The result is given as a weight percentage (w/w). For a crystalline solid, a value of <0.5% is typical. A high water content could indicate hygroscopicity or improper drying.

  • Comparison to Alternatives:

    • Loss on Drying (LOD): This is a gravimetric method that measures the loss of mass upon heating. Crucially, LOD is non-specific. It will measure not only water but also any volatile residual solvents. If the CoA only reports LOD, the true water content is unknown. A CoA with both KF and Residual Solvent analysis is far more reliable.

Residual Solvents: The Process Footprint

These are organic volatile impurities remaining from the synthesis and purification process.[12] Their levels are strictly controlled by regulatory guidelines.

  • Why it's analyzed: Solvents are classified based on their toxicity. The International Council for Harmonisation (ICH) Q3C guidelines are the global standard.[13][14][15][16]

  • Interpreting the Data: The analysis is performed by Headspace Gas Chromatography (HS-GC). The CoA should list the solvents tested for and their levels in parts per million (ppm).

ICH Class Description Risk Level Example
Class 1 Solvents to be avoided (Carcinogenic)HighBenzene, Carbon tetrachloride
Class 2 Solvents to be limited (Toxic)MediumAcetonitrile, Dichloromethane, Toluene
Class 3 Solvents with low toxic potentialLowAcetone, Ethanol, Ethyl Acetate

A researcher must ensure that no Class 1 solvents are present and that any Class 2 solvents are well below their Permitted Daily Exposure (PDE) limits.[12]

Impurity_Relationships cluster_process Process-Related Impurities cluster_environment Environmental Impurities Target Methyl amino (3-bromophenyl)acetate HCl SM Starting Materials (e.g., 3-Bromophenylacetic acid) Target->SM originates from Reagent Reagents (e.g., Thionyl chloride) Target->Reagent originates from Solvent Residual Solvents (e.g., Toluene, Ethyl Acetate) Target->Solvent originates from Water Water (H₂O) Target->Water originates from

Caption: Relationship between the target compound and common classes of potential impurities.

Experimental Protocols

For a truly self-validating system, one must be able to reproduce the CoA data or perform equivalent analyses.

Protocol 1: HPLC Purity Determination
  • System: HPLC with UV Detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the total area. Calculate purity by the area normalization method.

Protocol 2: Water Content by Coulometric Karl Fischer Titration
  • System: Coulometric Karl Fischer Titrator.

  • Reagent: Anode and cathode solutions appropriate for ketones and aldehydes if potential side reactions are a concern, otherwise standard reagents are used.

  • Standardization: The instrument is typically standardized electronically or with a certified water standard.

  • Sample Preparation: Accurately weigh ~20-30 mg of the compound directly into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically stop at the endpoint and calculate the water content, typically reported in µg. Convert this to a weight percentage based on the sample weight. This method is ideal for compounds with low water content (<1%).[11][17]

Conclusion: An Evidence-Based Approach to Quality

Interpreting a Certificate of Analysis is a foundational skill in the chemical sciences. It is a process of critical evaluation that extends beyond merely checking for a "Pass" grade. By understanding the principles behind each analytical technique, scrutinizing the data for key signatures (like the bromine isotope pattern in MS), comparing methods, and being aware of potential impurities, researchers can make informed, evidence-based decisions about the quality of their materials. This diligence mitigates risk, improves experimental reproducibility, and ultimately accelerates the path from discovery to innovation. Always demand comprehensive data, and never hesitate to question what is—and what is not—on the page.

References

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Kazeminy, A. J. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. USP-NF. [Link]

  • Schäfer, B. (2013). Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. ResearchGate. [Link]

  • Li, Y., & He, X. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]

  • GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Al-Saraier, A., et al. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. [Link]

  • John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Next Peptide. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

  • SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride [FTIR] Spectrum. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl Amino(3-Bromophenyl)acetate Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl amino(3-bromophenyl)acetate hydrochloride, a halogenated organic compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

This compound, due to its chemical structure, presents several potential hazards. The presence of a bromine atom designates it as a halogenated organic compound, a class of chemicals often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2]

Inferred Hazardous Properties:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[5]

  • Skin Irritation: Expected to cause skin irritation upon contact.[3]

  • Eye Irritation: Expected to cause serious eye irritation.[3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3]

Given these potential hazards, all handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[7][8] The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield.[9]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[3]
Body A laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area is crucial. If dusts are generated, a NIOSH-approved respirator may be necessary.[3]Minimizes the risk of inhaling airborne particles that can irritate the respiratory system.[3]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and appropriate response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill: For solid materials, carefully sweep or vacuum the material into a suitable container.[4] Avoid generating dust.[6] For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[10]

The Disposal Protocol: A Step-by-Step Guide

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.[13][14]

Waste Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[15][16]

  • Proper Containerization:

    • Use a chemically compatible container with a secure, leak-proof lid.[11][15]

    • The container must be in good condition, free from damage or deterioration.[11]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Accurate Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[14]

    • Identify the contents fully: "this compound."[13] Avoid using abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Toxic").

Disposal Workflow Diagram:

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Generate Waste (this compound) B Select Chemically Compatible Container A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Store in Designated SAA C->D E Segregate from Incompatible Wastes D->E F Weekly Inspection of Container E->F G Arrange for Pickup by Certified Waste Hauler F->G H Transport to a Licensed Hazardous Waste Facility G->H I Incineration at High Temperature H->I

Caption: Decision workflow for the proper disposal of this compound.

Final Disposal:

The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility.[6] This process is designed to destroy the organic molecule and scrub any harmful combustion byproducts. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][15]

Regulatory Compliance: A Shared Responsibility

Compliance with all federal, state, and local regulations is paramount.[12] All laboratory personnel who generate hazardous waste must receive proper training on its safe handling and disposal.[7][11] It is the responsibility of the Principal Investigator and the institution to ensure that a robust chemical hygiene plan is in place and that all personnel are aware of and adhere to its protocols.[7][8]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. 7.2 Organic Solvents. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Laboratory Waste Disposal. A Quick Overview. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • ORS. Chemical Safety Guide, 5th Ed. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl amino(3-bromophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl amino(3-bromophenyl)acetate hydrochloride, a compound of interest for innovative therapeutic pathways. As a Senior Application Scientist, my objective is to distill complex safety protocols into actionable, field-proven guidance that empowers researchers to work with confidence and precision. This document is structured to be a self-validating system, where the logic behind each recommendation is clearly articulated, ensuring a deep understanding of the "why" behind the "how."

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements based on data from analogous compounds:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word for this level of hazard is "Warning."[1] In addition to these primary hazards, the hydrochloride salt component introduces considerations for acidity, and the brominated phenyl group necessitates careful handling to avoid the release of potentially toxic and environmentally persistent substances.[4][5]

Hazard CategoryPotential EffectsSource
Skin Contact Inflammation, itching, scaling, reddening, or blistering.[1][1]
Eye Contact Redness, pain, and potential for severe eye damage.[1][1]
Inhalation Irritation of the lungs and respiratory system.[1][1]
Ingestion Harmful if swallowed.[6][6]
Long-term Exposure Data not available; caution is advised.N/A

Personal Protective Equipment (PPE): The First Line of Defense

Consistent and correct use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryType and SpecificationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[7]Protects against accidental splashes of the compound, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves. For full contact, consider butyl rubber (minimum layer thickness: 0.3 mm, breakthrough time: > 480 min). For splash contact, nitrile rubber (minimum layer thickness: 0.4 mm, breakthrough time: > 30 min) is a viable option.[2] Always inspect gloves for integrity before use and practice proper removal techniques.Prevents skin contact, which can lead to irritation and inflammation.[1] The choice of glove material should be confirmed with the manufacturer's chemical resistance data.
Skin and Body Protection A buttoned laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[2][3]Protects the skin on the arms and body from contact with the chemical.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood.[3] If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.[1]
Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Gather_PPE->Prepare_Work_Area Weighing Weigh Compound in Fume Hood Prepare_Work_Area->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Removal Properly Remove & Dispose of PPE Waste_Segregation->PPE_Removal

Caption: Logical workflow for the safe handling of this compound.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe environment.

Engineering Controls
  • Primary Control: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly.[2] Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Aliquotting: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula and weighing paper, and handle with care to prevent generating airborne particles.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately remove any contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water and drink plenty of water.[8] Seek immediate medical attention.
Small Spill (<1g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.[9] Clean the spill area with a suitable solvent and then soap and water.
Large Spill (>1g) Evacuate the immediate area and alert others.[5] Contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Waste Stream: Due to its brominated nature, this compound should be disposed of in the halogenated organic waste stream.[11]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific guidance.

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the rationale behind each step, from the selection of appropriate PPE to the correct disposal methods, researchers can mitigate risks and focus on the primary goal: advancing scientific discovery. This guide serves as a foundational document, to be supplemented by institutional protocols and the invaluable expertise of your safety officers.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, November 19). Safety Data Sheet: 〔4-[(4-Bromophenyl)methyl]oxan-4-yl〕methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Hydrochloric acid - Standard Operating Procedure. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • The Chlorine Institute. (2015, December 21). HCL-DVD) Handling Hydrochloric Acid Safely [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 3-BROMOPHENYLACETATE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl amino(3-bromophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl amino(3-bromophenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.